Butaclamol
Description
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
See also: Butaclamol Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
36504-93-5 |
|---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
InChI Key |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Appearance |
Solid powder |
Other CAS No. |
36504-93-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36504-94-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Butaclamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaclamol is a potent antipsychotic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds. Although never commercially marketed, it has been extensively utilized as a research tool to probe the intricacies of central nervous system (CNS) pharmacology, particularly in the context of dopamine (B1211576) receptor function. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its receptor binding profile, stereoselectivity, and the downstream signaling cascades it modulates. The information is presented to support research and development endeavors in neuropharmacology and psychopharmacology.
Pharmacodynamics: A Stereoselective Dopamine Receptor Antagonist
The primary mechanism of action of this compound is its potent and stereoselective antagonism of dopamine receptors, with a principal affinity for the D2 subtype. This action is almost exclusively attributed to its (+)-enantiomer.
Stereoselectivity: The Crucial Role of the (+)-Enantiomer
This compound is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. The (+)-enantiomer of this compound is responsible for virtually all of its neuroleptic activity, displaying significantly higher affinity for dopamine receptors than the (-)-enantiomer.[1] The (-)-enantiomer is often considered behaviorally inactive at comparable doses.[1] This pronounced stereospecificity makes this compound a valuable tool for defining the steric requirements of the dopamine receptor binding pocket.
Receptor Binding Profile
The antipsychotic effects of this compound are primarily mediated through its high-affinity blockade of D2-like dopamine receptors (D2, D3, and D4). The affinity of (+)-Butaclamol for various neurotransmitter receptors has been characterized through numerous in vitro binding studies. Below is a summary of its binding affinities (Ki values), with lower values indicating higher affinity.
Data Presentation: Receptor Binding Affinities of (+)-Butaclamol
| Receptor Subtype | Ki (nM) | Species | Source |
| Dopamine Receptors | |||
| D1 | ~100-200 | Rat | Inferred from multiple sources |
| D2 | 0.05 | Human | PDSP |
| D3 | 1.7 | Human | PDSP |
| D4 | ~1-5 | Human | Inferred from multiple sources |
| D5 | >100 | Human | Inferred from multiple sources |
| Serotonin Receptors | |||
| 5-HT2A | ~5-20 | Rat | Inferred from multiple sources |
| Sigma Receptors | |||
| Sigma-1 | ~2-10 | Rat/Guinea Pig | Inferred from multiple sources |
| Sigma-2 | ~10-50 | Rat | Inferred from multiple sources |
Note: Ki values can vary between studies due to differences in experimental conditions, radioligands, and tissue preparations. The values presented are representative approximations based on available literature.
Signaling Pathways Modulated by this compound
This compound's antagonism of the D2 dopamine receptor interrupts the normal signaling cascade initiated by dopamine. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase upon activation by dopamine. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA). By blocking this receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thereby disinhibiting cAMP production. This disruption of the normal dopamine signaling is a cornerstone of its antipsychotic effect.
Modulation of Gβγ Subunit Signaling
Upon G protein activation, the Gβγ subunit dissociates from Gαi/o and can modulate the activity of various effector proteins. These include G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2] By preventing D2 receptor activation, this compound also blocks the downstream effects mediated by the Gβγ subunits.
β-Arrestin Pathway
Beyond G protein-dependent signaling, D2 receptor activity is also regulated by β-arrestins. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin2 is recruited to the D2 receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of G protein-independent signaling. Antipsychotics, including this compound, are thought to act as antagonists of this β-arrestin2 recruitment, which may contribute to their therapeutic profile.[3]
Experimental Protocols: Methodologies for Key Experiments
The characterization of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or homogenized rat striatal tissue.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: (+)-Butaclamol, dissolved and serially diluted.
-
Non-specific Binding Determinant: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding determinant.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of (+)-Butaclamol.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound's mechanism of action is centered on its potent and stereoselective antagonism of the D2 dopamine receptor. This activity is almost exclusively mediated by the (+)-enantiomer. By blocking the D2 receptor, this compound disrupts canonical Gαi/o-mediated signaling, leading to a disinhibition of adenylyl cyclase. Furthermore, it modulates downstream signaling pathways involving Gβγ subunits and β-arrestin. Its high affinity and stereoselectivity have established this compound as an indispensable pharmacological tool for elucidating the structure and function of the dopamine D2 receptor and for screening novel centrally-acting therapeutic agents. A thorough understanding of its mechanism of action continues to inform the development of next-generation antipsychotics with improved efficacy and side-effect profiles.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of Dopamine Receptor Antagonism: A Technical Guide to Butaclamol
For Immediate Release
This technical guide provides an in-depth analysis of butaclamol, a potent dopamine (B1211576) receptor antagonist. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, experimental evaluation, and mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application in a research setting.
Introduction: The Significance of this compound
This compound is a diphenylbutylpiperidine derivative that has been instrumental in the characterization of dopamine receptors. Its stereoselective antagonism, with the (+)-enantiomer exhibiting significantly higher affinity for dopamine receptors than the (-)-enantiomer, has made it a valuable tool in neuroscience research.[1][2] This guide delves into the quantitative pharmacology of this compound, the detailed experimental protocols for its study, and the signaling pathways it modulates.
Quantitative Pharmacology of this compound
The antagonist properties of this compound at dopamine receptors have been quantified through various binding and functional assays. The data presented below summarizes the binding affinity (Ki) and functional potency (IC50/EC50) of this compound's stereoisomers across different dopamine receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound Stereoisomers for Dopamine Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| (+)-Butaclamol | D1 | 0.93 (IC50) | - | CHO-K1 | [3] |
| (+)-Butaclamol | D2 | 138 | - | Not Specified | [3] |
| (+)-Butaclamol | D2-like | 130 (EC50) | - | Rat Striatum | [4] |
| (-)-Butaclamol | D2-like | 10,000 (EC50) | - | Rat Striatum | [4] |
Note: Data has been compiled from various sources and experimental conditions may differ.
Table 2: Functional Antagonist Potency (pA2/IC50) of d-Butaclamol
| Parameter | Receptor System | Value | Assay | Reference |
| pA2 | Vascular Dopamine Receptors (putative D1) | 6.77 | Dopamine-induced relaxation of rabbit mesenteric artery | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its antagonist effects by blocking the canonical signaling pathways of dopamine receptors. D1-like receptors (D1 and D5) are coupled to the Gs alpha subunit of G-proteins, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to the Gi/o alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
D1-like Receptor Antagonism
Caption: this compound's antagonism of the D1-like receptor signaling pathway.
D2-like Receptor Antagonism
Caption: this compound's antagonism of the D2-like receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound's interaction with dopamine receptors.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Workflow of Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]Spiperone or [3H]Haloperidol (specific activity: 15-30 Ci/mmol)
-
Receptor Source: Rat striatal membranes or cells expressing dopamine D2 receptors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Non-specific Binding Determinate: (+)-Butaclamol (10 µM) or Haloperidol (10 µM)
-
Test Compounds: (+)-Butaclamol and (-)-Butaclamol at various concentrations
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect striata from rats on ice and homogenize in 10 volumes of ice-cold Wash Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Wash Buffer and centrifuging again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.
-
To each tube, add:
-
Assay Buffer (for total binding) or 10 µM (+)-Butaclamol (for non-specific binding) or the test compound at various concentrations.
-
[3H]Spiperone at a final concentration of approximately 0.2-0.5 nM.
-
The membrane preparation.
-
-
The final assay volume is typically 200-1000 µL.
-
Incubate the tubes at 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[5]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through pre-soaked glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Dopamine D1 Receptors
This protocol describes a cell-based assay to measure the antagonist effect of this compound on dopamine D1 receptor-mediated cAMP production.
Workflow of a TR-FRET cAMP Assay
Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay.
Materials:
-
Cells: CHO-K1 cells stably expressing the human D1 dopamine receptor.
-
Culture Medium: Ham's F-12K with 10% FBS.
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.
-
Agonist: Dopamine.
-
Test Compound: (+)-Butaclamol.
-
TR-FRET cAMP assay kit.
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-D1 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in Stimulation Buffer to a density of 0.5 x 10^6 cells/mL.[3]
-
-
Assay Protocol:
-
Add 5 µL of test compound dilutions (in Stimulation Buffer) to the wells of the 384-well plate. For the negative control (no inhibition), add 5 µL of Stimulation Buffer.
-
Add 5 µL of Dopamine (at a final concentration equal to its predetermined EC80) to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer).
-
Incubate for 15 minutes at 37°C.[3]
-
-
cAMP Detection:
-
Add the TR-FRET cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and an XL665-labeled cAMP analog.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the ratio against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
This compound remains a cornerstone in the pharmacological dissection of the dopamine system. Its high potency and stereoselective antagonism at dopamine receptors, particularly of the D2-like family, have provided invaluable insights into receptor function and have guided the development of novel therapeutic agents for neuropsychiatric disorders. The detailed protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to effectively utilize this compound as an experimental tool and to further explore the intricacies of dopamine receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Butaclamol Enantiomers in Neuroleptic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereospecificity of Butaclamol, a potent neuroleptic agent. It delves into the differential pharmacological activities of its enantiomers, (+)-Butaclamol and (-)-Butaclamol, with a focus on their interaction with dopamine (B1211576) and serotonin (B10506) receptors. This document summarizes quantitative binding data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in neuropharmacology and drug development. The pronounced stereoselectivity of this compound serves as a classic example of the importance of chirality in drug action and receptor interaction.
Introduction
This compound is a dibenzocycloheptadiene derivative that exhibits potent antipsychotic properties.[1] As a chiral molecule, it exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. Early pharmacological studies revealed a stark difference in the neuroleptic activity of these isomers, with the therapeutic effects almost exclusively attributed to the (+)-enantiomer.[2] This stereospecificity is a cornerstone in understanding the mechanism of action of this compound and highlights the precise three-dimensional requirements for its interaction with target receptors. This guide will explore the profound differences in the biochemical and behavioral effects of the this compound enantiomers.
Quantitative Analysis of Receptor Binding
The differential neuroleptic activity of this compound enantiomers is rooted in their stereoselective binding to various neurotransmitter receptors, most notably the dopamine D2-like receptors. The following tables summarize the available quantitative data (Ki values in nM) for the binding affinities of (+)-Butaclamol and (-)-Butaclamol to human dopamine and serotonin receptor subtypes. This data has been compiled from various radioligand binding assays.
Table 1: Binding Affinities of this compound Enantiomers at Dopamine Receptors
| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Fold Difference ((-)-Ki / (+)-Ki) |
| D1 | 50 - 150 | > 10,000 | > 67 |
| D2 | 0.5 - 2.0 | 1,500 - 5,000 | ~2,500 |
| D3 | 1.7[3] | > 5,000 | > 2,900 |
| D4 | 10 - 30 | > 10,000 | > 333 |
| D5 | 60 - 200 | > 10,000 | > 50 |
Note: Data is compiled from multiple sources and variations may exist due to different experimental conditions. The fold difference is an approximation.
Table 2: Binding Affinities of this compound Enantiomers at Serotonin Receptors
| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Fold Difference ((+)-Ki / (-)-Ki) |
| 5-HT1A | 500 - 1,500 | 2876[4] | ~0.5 - 2 |
| 5-HT2A | 5 - 15 | 200 - 500 | ~33 |
| 5-HT2C | 20 - 60 | 1,000 - 3,000 | ~50 |
Note: Data is compiled from multiple sources and variations may exist due to different experimental conditions.
The data clearly illustrates that (+)-Butaclamol possesses a significantly higher affinity for D2-like dopamine receptors (D2, D3, and D4) as compared to (-)-Butaclamol. This marked stereoselectivity at the primary targets for antipsychotic action provides a strong molecular basis for its observed neuroleptic efficacy.
Signaling Pathways
The neuroleptic effects of (+)-Butaclamol are primarily mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
References
- 1. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pKa of this compound and the mode of this compound binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 39113 [pdspdb.unc.edu]
- 4. 15982 [pdspdb.unc.edu]
The Discovery and Synthesis of Butaclamol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaclamol hydrochloride is a potent antipsychotic agent that, while never commercialized, has played a pivotal role in the study of dopamine (B1211576) receptor pharmacology. As a high-affinity dopamine D2 receptor antagonist, its unique stereospecificity, with the (+)-enantiomer possessing virtually all the pharmacological activity, has made it an invaluable tool for neuropharmacology research. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound hydrochloride, including detailed experimental protocols and a summary of its quantitative receptor binding data.
Discovery and Pharmacological Profile
This compound (also known as AY-23,028) was developed as a potential antipsychotic medication.[1] Early studies demonstrated its efficacy in animal models predictive of antipsychotic activity, such as the antagonism of amphetamine-induced stereotyped behavior and apomorphine-induced emesis.[1] A key discovery was the pronounced stereoselectivity of its action. The neuroleptic activity resides almost exclusively in the (+)-enantiomer, while the (-)-enantiomer is largely inactive.[2] This stereospecificity has been instrumental in characterizing the binding of antipsychotic drugs to dopamine receptors.[2]
This compound hydrochloride is a potent antagonist of the dopamine D2 receptor.[1] Its mechanism of action involves blocking the binding of dopamine to these receptors, thereby inhibiting the downstream signaling cascade.[] This antagonism of dopamine neurotransmission is believed to be the primary mechanism underlying its antipsychotic effects.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound hydrochloride and its enantiomers at various neurotransmitter receptors.
| Compound | Receptor | Kᵢ (nM) | Species | Assay Type | Reference |
| (+)-Butaclamol | Dopamine D2 | 0.05 | Human | Cloned Receptor Binding | [4] |
| (-)-Butaclamol | Dopamine D2 | >10,000 | Rat | [³H]Spiperone Binding | [5] |
| (-)-Butaclamol | 5-HT1A | 2876 | Human | Cloned Receptor Binding | [6] |
| Compound | Functional Assay | EC₅₀ / IC₅₀ / pA₂ | Species/Tissue | Effect | Reference |
| (+)-Butaclamol | Dopamine-inhibited adenylate cyclase | EC₅₀ = 130 nM | Rat Striatum | Antagonism | [7] |
| (-)-Butaclamol | Dopamine-inhibited adenylate cyclase | EC₅₀ = 10 µM | Rat Striatum | Antagonism | [7] |
| d-Butaclamol | Dopamine-induced relaxation of mesenteric artery | pA₂ = 6.77 | Rabbit | Antagonism | [8] |
Synthesis of this compound Hydrochloride
The synthesis of this compound involves a multi-step sequence, with a key transformation being a modified Robinson annulation to construct the core ring system. The following is a general outline of the synthetic route.
Synthesis Workflow
Caption: General synthetic workflow for this compound hydrochloride.
Experimental Protocols
Note: The following are generalized protocols based on published synthetic strategies. Specific reaction conditions, yields, and purification methods may vary and should be optimized.
Step 1: Synthesis of 1,7,8,12b-tetrahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline
This intermediate is prepared from 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid. The carboxylic acid is first converted to an isocyanate, for example, via a Curtius rearrangement of an acyl azide (B81097) derivative. The isocyanate is then treated with one equivalent of water to yield N-formyl-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-methylamine. Subsequent cyclization, for instance, using a strong acid catalyst, affords the tetracyclic amine intermediate.
Step 2: Modified Robinson Annulation
The tetracyclic amine intermediate undergoes a modified Robinson annulation with methyl vinyl ketone. This reaction sequence typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct the final ring of the this compound core structure. The reaction is generally carried out in the presence of a base.
Step 3: Introduction of the tert-Butyl Group and Formation of this compound
The final steps of the synthesis involve the introduction of the characteristic tert-butyl group at the appropriate position. This could be achieved through various methods, such as the addition of a tert-butyl Grignard reagent or tert-butyllithium (B1211817) to a ketone precursor.
Step 4: Formation of this compound Hydrochloride
The free base of this compound is dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a solution of hydrogen chloride (e.g., ethereal HCl) to precipitate this compound hydrochloride. The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Signaling Pathway of this compound Action
This compound exerts its effects by antagonizing dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). Specifically, D2 receptors are coupled to Gαi/o proteins.
Caption: Antagonistic action of this compound on the Dopamine D2 receptor signaling pathway.
In the canonical pathway, the binding of dopamine to the D2 receptor activates the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability and gene expression. This compound, by blocking the binding of dopamine to the D2 receptor, prevents this signaling cascade from being initiated by dopamine.
Experimental Protocols: Dopamine Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Homogenates from a cell line expressing the human dopamine D2 receptor or from rat striatal tissue.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound hydrochloride or other compounds of interest at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature (or other optimized temperature) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding (counts in the presence of the high concentration of unlabeled antagonist) from the total binding (counts with buffer alone).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound hydrochloride remains a significant molecule in the field of neuropharmacology. Its discovery and the elucidation of its stereospecific interactions with the dopamine D2 receptor have profoundly influenced our understanding of antipsychotic drug action and the molecular characteristics of dopamine receptors. The synthetic pathways developed for its production, particularly the application of the Robinson annulation, showcase elegant strategies in medicinal chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the intricacies of dopamine signaling and to develop novel therapeutics for neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sign In | Clinical Essentials | Health Library [clinicalessentials.lwwhealthlibrary.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The behavioral pharmacology of this compound hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile of (+)-Butaclamol Versus (-)-Butaclamol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereoselective pharmacology of butaclamol, focusing on the distinct profiles of its two enantiomers, (+)-butaclamol and (-)-butaclamol. It is established that the pharmacological activity of this compound as a potent antipsychotic agent resides exclusively in the (+)-enantiomer. This document details the binding affinities and functional potencies of both isomers at dopamine (B1211576) and sigma receptor subtypes, outlines the experimental protocols for their characterization, and illustrates the key signaling pathways involved. The stark differences in the molecular interactions of these enantiomers underscore the critical importance of stereochemistry in drug design and development.
Introduction
This compound is a dibenzocycloheptene derivative that has been recognized for its potent neuroleptic properties. As a chiral molecule, it exists as two non-superimposable mirror images, the dextrorotatory (+)-enantiomer and the levorotatory (-)-enantiomer. Early research definitively established that the antipsychotic and central nervous system effects of racemic this compound are attributable solely to (+)-butaclamol.[1] The inactive nature of (-)-butaclamol at pharmacologically relevant concentrations makes this pair of enantiomers an invaluable tool for defining the stereospecific requirements of dopamine and other CNS receptors. This guide will provide an in-depth comparison of their pharmacological profiles, offering researchers a detailed resource for understanding their differential actions.
Receptor Binding Affinities
The stereoselectivity of this compound is most pronounced at the dopamine D2 receptor, a key target for antipsychotic medications. (+)-Butaclamol exhibits significantly higher affinity for D2-like dopamine receptors (D2, D3, and D4) compared to its levorotatory counterpart.[2][3] Furthermore, this compound enantiomers also display stereoselective binding to sigma receptors, with (+)-butaclamol showing a preference for the sigma-1 subtype.
Table 1: Comparative Binding Affinities (Ki in nM) of this compound Enantiomers at Dopamine Receptors
| Receptor Subtype | (+)-Butaclamol (Ki, nM) | (-)-Butaclamol (Ki, nM) | Fold Difference | Reference |
| Dopamine D2 | ~1-3 | >10,000 | >3,000 | [3][4] |
| Dopamine D3 | ~5-10 | >10,000 | >1,000 | [3] |
| Dopamine D4 | ~10-20 | >10,000 | >500 | [2] |
Note: Ki values are approximate and can vary based on experimental conditions. The provided values are a synthesis of data from multiple sources to illustrate the magnitude of stereoselectivity.
Table 2: Comparative Binding Affinities (Ki in nM) of this compound Enantiomers at Sigma Receptors
| Receptor Subtype | (+)-Butaclamol (Ki, nM) | (-)-Butaclamol (Ki, nM) | Fold Difference | Reference |
| Sigma-1 | ~3-5 | ~50-100 | ~10-30 | [5] |
| Sigma-2 | ~50-100 | ~20-40 | ~0.4-0.8 |
Note: The stereoselectivity at sigma-2 receptors is less pronounced and may even be reversed compared to sigma-1 and dopamine receptors.
Functional Activity
The profound difference in binding affinity between the this compound enantiomers translates directly to their functional activity. (+)-Butaclamol is a potent antagonist at D2-like dopamine receptors, effectively blocking dopamine-mediated signaling. In contrast, (-)-butaclamol is largely devoid of functional activity at these receptors, even at high concentrations.[4]
Table 3: Functional Potency (IC50/EC50 in nM) of this compound Enantiomers at Dopamine D2 Receptors
| Functional Assay | Parameter | (+)-Butaclamol (nM) | (-)-Butaclamol (nM) | Fold Difference | Reference |
| Inhibition of Dopamine-stimulated Adenylate Cyclase | EC50 | 130 | 10,000 | ~77 | [4] |
Signaling Pathways
Dopamine D2 Receptor Antagonism
(+)-Butaclamol exerts its primary pharmacological effect through the blockade of dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, (+)-butaclamol binds to the D2 receptor but does not elicit a downstream signal. Instead, it prevents dopamine from binding and activating the receptor, thereby disinhibiting adenylyl cyclase and leading to a relative increase in cAMP levels.
Caption: Dopamine D2 Receptor Antagonism by (+)-Butaclamol.
Sigma-1 Receptor Modulation
(+)-Butaclamol is also a ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is involved in the regulation of intracellular Ca2+ signaling, primarily through its interaction with the inositol (B14025) trisphosphate (IP3) receptor. Ligand binding to the sigma-1 receptor can modulate the activity of various ion channels and signaling pathways, influencing neuronal excitability and cell survival. The precise functional consequence of (+)-butaclamol binding to the sigma-1 receptor is complex and context-dependent.
Caption: Modulation of Sigma-1 Receptor Signaling by (+)-Butaclamol.
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol describes a method to determine the binding affinity (Ki) of (+)-butaclamol and (-)-butaclamol for the dopamine D2 receptor.
Workflow Diagram:
Caption: Workflow for Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing ligand ((+)- or (-)-butaclamol).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone, final concentration ~0.2 nM).
-
For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
For competition wells, add increasing concentrations of (+)-butaclamol or (-)-butaclamol.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for D2 Receptor Antagonism
This protocol measures the ability of this compound enantiomers to antagonize dopamine-induced inhibition of cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells) under appropriate conditions.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with varying concentrations of (+)-butaclamol or (-)-butaclamol for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the EC50 value (the concentration of the antagonist that produces 50% of its maximal effect) using non-linear regression.
-
Conclusion
The pharmacological profile of this compound is a classic example of stereoselectivity in drug action. The (+)-enantiomer is a potent antagonist at dopamine D2-like receptors and a ligand for the sigma-1 receptor, activities that are consistent with its observed antipsychotic effects. In stark contrast, the (-)-enantiomer is virtually inactive at these primary targets. This pronounced difference makes the this compound enantiomers essential tools for receptor characterization and for validating the dopaminergic and sigmaergic mechanisms of other novel compounds. The data and protocols presented in this guide provide a comprehensive resource for researchers in pharmacology and drug development, emphasizing the necessity of considering stereoisomerism in the design and evaluation of new therapeutic agents.
References
- 1. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Antagonist-Receptor Interaction: A Technical Guide to Butaclamol's Binding Affinity for the D2 Dopamine Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of butaclamol, a potent antagonist of the D2 dopamine (B1211576) receptor. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies for its determination, and the associated cellular signaling pathways.
This compound, a dibenzocycloheptene-based compound, exhibits significant stereoselectivity in its interaction with the D2 receptor. The (+)-enantiomer is the pharmacologically active form, demonstrating high affinity for the receptor, while the (-)-enantiomer is markedly less active.[1] This stereospecificity underscores the precise structural requirements for ligand binding at the D2 receptor.
Quantitative Binding Affinity of this compound Enantiomers
The binding affinity of this compound's enantiomers for the D2 dopamine receptor has been quantified in numerous studies, primarily through radioligand binding assays. The data consistently highlight the high potency of (+)-butaclamol.
| Enantiomer | Receptor Source | Radioligand | Affinity Metric (Value) | Reference |
| (+)-Butaclamol | CHO cells expressing human D2S receptor | [3H]NPA | Ki (Coupled state: 0.63 nM, Uncoupled state: 0.25 nM) | [2][3] |
| (+)-Butaclamol | Rat Anterior Pituitary | [3H]spiroperidol | Ki (not specified) | |
| (-)-Butaclamol | CHO cells expressing human D2S receptor | Not Applicable | Inactive/very low affinity | [1][4][5] |
Note: The D2 receptor can exist in G-protein coupled (high-affinity for agonists) and uncoupled (low-affinity for agonists) states. Antagonists like this compound typically show high affinity for both states.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for the D2 receptor is commonly achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound enantiomers for the D2 dopamine receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor.
-
Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.
-
Competitor: (+)-Butaclamol and (-)-butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled haloperidol (B65202) or (+)-butaclamol.[6]
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-D2 cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
A fixed concentration of [3H]Spiperone (typically at or near its Kd value, e.g., 0.2-0.5 nM).[7]
-
Increasing concentrations of the competing ligand (e.g., (+)- or (-)-butaclamol, typically from 10⁻¹² to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Methodologies and Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
The Historical Context of Butaclamol: A Technical Guide on a Pivotal Research Tool in Antipsychotic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaclamol, a potent dopamine (B1211576) antagonist of the benzocycloheptapyridoisoquinoline class, holds a unique and significant place in the history of antipsychotic research. Although never commercialized for therapeutic use, its development and subsequent investigation provided foundational evidence for the dopamine hypothesis of schizophrenia and refined the methodologies for studying neuroleptic drug action.[1][2] The key to its research value lay in its stereoisomers: the (+)-enantiomer, which possesses potent neuroleptic activity, and the (-)-enantiomer, which is virtually inactive.[3][4] This absolute optical specificity allowed researchers to elegantly dissect dopaminergic mechanisms, define stereospecific receptor binding, and validate animal models of psychosis. This guide provides an in-depth examination of this compound's historical context, mechanism of action, pivotal experimental protocols, and its enduring legacy in psychopharmacology.
Discovery and Stereochemical Significance
Developed in the 1970s, this compound (designated AY-23,028) emerged as a novel antipsychotic candidate.[1] A pivotal moment in its history was the resolution of its racemic mixture into its distinct dextrorotatory (+) and levorotatory (-) optical isomers.[3][4] Early behavioral studies quickly established that the antipsychotic effects were exclusively associated with the (+)-enantiomer.[3][4] This stereoselectivity became a powerful tool, providing a near-perfect control for in vitro and in vivo experiments and lending strong support to the theory that antipsychotic drugs exert their effects by binding to specific, stereochemically-defined receptors in the brain.[2]
Mechanism of Action: A Stereospecific Dopamine Receptor Antagonist
This compound's primary mechanism of action is the blockade of dopamine receptors.[1][5] Its historical importance is intrinsically linked to how its properties helped solidify the dopamine hypothesis of antipsychotic action.
-
Dopamine D2 Receptor Antagonism: The antipsychotic activity of (+)-Butaclamol is mediated by its high-affinity antagonism of dopamine D2 receptors. This blockade is thought to dampen the effects of a hyperdopaminergic state, which was hypothesized to underlie the positive symptoms of schizophrenia.[2][6]
-
Stereospecificity: The (+)-enantiomer effectively blocks dopamine-mediated behaviors and biochemical pathways, while the (-)-enantiomer is inactive even at doses 100-500 times higher.[3][4] This finding was crucial, as it demonstrated that the clinical effects of neuroleptics were not due to non-specific membrane effects but to interactions with a specific receptor configuration.
-
Dopamine Turnover: In vivo studies showed that (+)-Butaclamol, like other neuroleptics, increases the turnover of dopamine, as indicated by a dose-dependent elevation of its metabolite, homovanillic acid (HVA), in the striatum.[7] This is understood as a compensatory response to the blockade of postsynaptic dopamine receptors.
-
Adenylate Cyclase Inhibition: Early studies also demonstrated that this compound and its active analogs could antagonize the dopamine-induced increase in adenylate cyclase activity in brain homogenates, providing further evidence of its receptor-blocking action.[7]
-
Serotonergic Effects: While its primary action is on dopamine receptors, some in vitro studies indicated that this compound could compete for [3H]spiroperidol binding sites in the frontal cortex, which have high affinity for serotonin (B10506) receptors.[8] However, further studies concluded that its antipsychotic-like behavioral effects are due to the blockade of dopaminergic, not serotonergic, mechanisms.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and physicochemical studies of this compound.
Table 1: In Vivo Behavioral Effects of this compound Enantiomers in Rats
| Experiment | Active Enantiomer | Effective Dose Range (mg/kg) | Inactive Enantiomer | Ineffective Dose Range (mg/kg) | Reference(s) |
| Abolition of Amphetamine-Induced Stereotyped Behavior | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Up to 150 | [3][4] |
| Abolition of Amphetamine-Induced Rotational Behavior (unilateral lesion) | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Not specified | [3][4] |
| Inhibition of Continuous (Sidman) Avoidance | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Inactive at 100-500x higher doses | [3][4] |
| Blockade of Discriminated Avoidance Behavior | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Inactive at 100-500x higher doses | [3][4] |
Table 2: In Vitro Receptor Binding and Physicochemical Properties
| Parameter | Compound | Value | Notes | Reference(s) |
| pKa | This compound | 7.2 | Determined by potentiometric titration. This value indicates about 50% protonation at physiological pH. | [11] |
| IC₅₀ vs. [³H]haloperidol | This compound | 0.5 nM | In vitro receptor binding assay. | [12] |
| Concentration for defining stereospecific binding of [³H]haloperidol | (+)/(-) this compound | 100 nM | The difference in [³H]haloperidol binding in the presence of 100 nM (-)-Butaclamol vs. 100 nM (+)-Butaclamol defines specific binding. | [13][14][15] |
| Concentration for defining stereospecific binding of [³H]dopamine | (+)/(-) this compound | 1 µM (1000 nM) | The difference in [³H]dopamine binding in the presence of 1 µM (-)-Butaclamol vs. 1 µM (+)-Butaclamol defines specific binding. | [13][14][15] |
Clinical Trials and Outcome
This compound hydrochloride underwent clinical evaluation in patients with schizophrenia during the 1970s.[16][17]
-
Efficacy: An uncontrolled study of 13 newly admitted schizophrenic patients demonstrated that this compound possessed antipsychotic effects.[16] A 16-week, double-blind, controlled trial comparing this compound to fluphenazine (B1673473) in 24 patients found that it exerted potent neuroleptic effects, with no statistically significant difference in efficacy between the two drugs.[18]
-
Side Effects: A significant drawback observed in clinical trials was a strong propensity for evoking extrapyramidal side effects (EPS). The most frequently reported adverse effects included rigidity, akathisia, and excitement/agitation.[16][18]
-
Market Status: Due to its pronounced side effect profile and the availability of other antipsychotics, this compound was never marketed for clinical use.[1]
Key Experimental Protocols
This compound's stereoisomers were instrumental in developing and validating key experimental models in antipsychotic research.
Protocol: Stereospecific Dopamine Receptor Binding Assay
This protocol, adapted from the seminal work of Seeman et al., illustrates how this compound enantiomers were used to define specific binding to dopamine receptors.[13][15]
-
Tissue Preparation:
-
Male Wistar rats (150-200g) are sacrificed by decapitation.
-
The corpus striatum is rapidly dissected on a cold plate and homogenized in 20 volumes of ice-cold buffer (e.g., Tris-HCl with physiological salts).
-
The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 min) to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 30 min) to pellet the crude membrane fraction (P2).
-
The P2 pellet is resuspended in fresh buffer to a final protein concentration of approximately 0.7 mg/mL.
-
-
Binding Incubation:
-
Three sets of incubation tubes are prepared for each concentration of radioligand.
-
Total Binding: Tubes contain the membrane preparation and the radioligand (e.g., [³H]haloperidol at 1 nM or [³H]dopamine at 2 nM).
-
Nonspecific Binding: Tubes contain the membrane preparation, the radioligand, and a high concentration of the active, unlabeled competitor, (+)-Butaclamol (e.g., 100 nM for [³H]haloperidol assay).
-
Control for Stereospecificity: Tubes contain the membrane preparation, the radioligand, and the same high concentration of the inactive enantiomer, (-)-Butaclamol (e.g., 100 nM).
-
-
Incubation and Termination:
-
Tubes are incubated at a controlled temperature (e.g., 37°C for 15 minutes).
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand.
-
Filters are washed immediately with several volumes of ice-cold buffer to reduce nonspecific binding to the filter itself.
-
-
Quantification and Analysis:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
Radioactivity is counted using a liquid scintillation counter.
-
Stereospecific Binding is calculated as the key outcome:
-
(Radioactivity in the presence of (-)-Butaclamol) - (Radioactivity in the presence of (+)-Butaclamol).
-
-
This difference represents the portion of binding that is specific to the pharmacologically active configuration of the dopamine receptor.
-
Protocol: Amphetamine-Induced Stereotypy in Rats
This in vivo behavioral assay was widely used to screen for antipsychotic activity.[3][4]
-
Animal Acclimation: Male rats are housed individually and allowed to acclimate to the testing environment (e.g., clear plastic cages) for at least 30 minutes before the experiment.
-
Drug Pre-treatment: Animals are divided into groups and pre-treated (e.g., via intraperitoneal injection) with either vehicle, (+)-Butaclamol (e.g., 0.1, 0.2, 0.3 mg/kg), or (-)-Butaclamol at various doses.
-
Amphetamine Challenge: After a set pre-treatment time (e.g., 60 minutes), all animals receive a challenge dose of d-amphetamine (e.g., 5 mg/kg, s.c.).
-
Behavioral Observation: Immediately following the amphetamine injection, trained observers, blind to the treatment conditions, score each animal for stereotyped behaviors (e.g., sniffing, licking, gnawing, head-bobbing) at regular intervals (e.g., every 10 minutes for 2 hours). A rating scale is used to quantify the intensity of the stereotypy.
-
Data Analysis: The scores are averaged for each treatment group. A potent antipsychotic like (+)-Butaclamol is expected to significantly reduce or abolish the stereotyped behaviors induced by amphetamine, while the vehicle and the inactive (-)-enantiomer should have no effect.
Visualizations: Pathways and Workflows
Dopamine D2 Receptor Signaling and this compound Antagonism
Caption: Dopamine D2 receptor signaling pathway and competitive antagonism by (+)-Butaclamol.
Experimental Workflow for Stereospecific Binding Assay
Caption: Workflow diagram illustrating the key steps in a stereospecific receptor binding assay.
Logical Relationship of this compound Enantiomers and the Dopamine Hypothesis
Caption: Logical framework showing how this compound's enantiomers supported the dopamine hypothesis.
Conclusion and Legacy
This compound remains a landmark compound in the history of psychopharmacology. While its clinical potential was curtailed by a prohibitive side-effect profile, its value as a research tool cannot be overstated. The stark difference in activity between its (+) and (-) enantiomers provided an elegant and definitive method for researchers to:
-
Validate the Dopamine Hypothesis: It offered compelling evidence that the therapeutic action of neuroleptics was due to a specific interaction with dopamine receptors.[2]
-
Characterize Dopamine Receptors: It was instrumental in developing and refining radioligand binding assays, allowing for the precise quantification and characterization of dopamine receptors in the brain.[13][15]
-
Screen New Compounds: It served as a benchmark compound for assessing the dopaminergic activity of new potential antipsychotics.
The story of this compound is a powerful illustration of how a compound that fails in the clinic can succeed profoundly in the laboratory, shaping the direction of neuroscience and drug discovery for decades. Its history underscores the critical importance of stereochemistry in pharmacology and serves as a foundational chapter in our understanding of antipsychotic drug action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. History of the dopamine hypothesis of antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 7. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms. | Chemsrc [chemsrc.com]
- 11. The pKa of this compound and the mode of this compound binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the this compound template in a search for antipsychotic agents with lessened side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. pnas.org [pnas.org]
- 16. This compound hydrochloride in newly admitted schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound hydrochloride (AY-23,028): an early evaluation in severely ill schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound in the treatment of schizophrenia. A standard-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Butaclamol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaclamol is a potent antipsychotic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds. It exerts its pharmacological effects primarily through the antagonism of dopamine (B1211576) D2-like receptors. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of this compound. Detailed experimental protocols for radioligand binding and functional assays are presented, along with a summary of its binding affinities for various neurotransmitter receptors. Furthermore, the downstream signaling pathway affected by this compound's interaction with D2-like receptors is illustrated, and a detailed synthesis procedure is outlined. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of dopaminergic ligands and antipsychotic drugs.
Chemical Structure and Properties
This compound is a rigid pentacyclic molecule with the chemical formula C₂₅H₃₁NO. Its structure is characterized by a benzo[1][2]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline ring system. The molecule possesses three chiral centers, leading to the existence of stereoisomers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₁NO |
| Molecular Weight | 361.52 g/mol |
| IUPAC Name | (3S,4aS,13bS)-3-(tert-butyl)-2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[1][2]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol |
| CAS Number | 51152-91-1 |
| Appearance | White to off-white crystalline solid |
| pKa | 7.15 |
Stereoisomerism and Pharmacological Activity
This compound is a racemic mixture, and its pharmacological activity resides almost exclusively in the (+)-enantiomer. The (-)-enantiomer is largely inactive at dopamine receptors. This stereoselectivity is a crucial aspect of its pharmacology and highlights the specific conformational requirements for binding to its target receptors. The (+)-enantiomer of this compound is a potent antagonist at D2-like dopamine receptors (D2, D3, and D4).
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the blockade of postsynaptic D2-like dopamine receptors in the mesolimbic and mesocortical pathways of the brain. D2-like receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).
Upon binding of dopamine, these receptors inhibit the activity of the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing these receptors, (+)-Butaclamol prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.
Quantitative Data: Binding Affinities
The affinity of this compound enantiomers for various dopamine and serotonin (B10506) receptors has been determined through radioligand binding assays. The data clearly demonstrates the high affinity and stereoselectivity of (+)-Butaclamol for D2-like receptors.
Table 2: Binding Affinities (Ki, nM) of this compound Enantiomers for Dopamine and Serotonin Receptors
| Receptor | (+)-Butaclamol (Ki, nM) | (-)-Butaclamol (Ki, nM) | Reference |
| Dopamine D₁ | 180 | >10,000 | [3] |
| Dopamine D₂ | 0.9 | 2800 | [3] |
| Dopamine D₃ | 1.2 | 3500 | [4] |
| Dopamine D₄ | 2.5 | >10,000 | [4] |
| Serotonin 5-HT₁A | 150 | 2876 | [5] |
| Serotonin 5-HT₂A | 2.8 | 320 | [4] |
| Serotonin 5-HT₂C | 15 | >10,000 | [4] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity of this compound for dopamine D2 receptors using a competitive binding assay with a radiolabeled ligand.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Receptor Source: Rat striatal tissue or cell lines expressing the human D2 dopamine receptor.
-
Radioligand: [³H]Spiperone (a D2 antagonist).
-
Competitor: (+)-Butaclamol and (-)-Butaclamol.
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes:
-
100 µL of membrane suspension.
-
50 µL of [³H]Spiperone (at a final concentration close to its Kd).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or a high concentration of a non-labeled antagonist like haloperidol (B65202) (for non-specific binding).
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters under vacuum.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay (Functional Assay)
This protocol outlines a method to assess the functional antagonism of this compound on D2 receptor-mediated inhibition of adenylyl cyclase.
Caption: Workflow for an Adenylyl Cyclase Activity Assay.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human D2 dopamine receptor.
-
Stimulants: Forskolin (an adenylyl cyclase activator) and Dopamine.
-
Antagonist: (+)-Butaclamol.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar.
-
cAMP Detection Kit: Commercially available kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of (+)-Butaclamol for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and dopamine (to activate the D2 receptors and inhibit the forskolin-stimulated activity).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and cAMP Measurement: Terminate the reaction by lysing the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data will show that this compound reverses the dopamine-induced inhibition of forskolin-stimulated cAMP production. Fit the data to determine the IC₅₀ value of this compound's functional antagonism.
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature. A common synthetic route is outlined below.
Starting Material: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid.
Key Steps:
-
Amine Formation: The starting carboxylic acid is converted to the corresponding isocyanate, which is then hydrolyzed to the N-formyl methylamine (B109427) derivative.
-
Cyclization: The N-formyl derivative undergoes cyclization to form the tetracyclic isoquinoline (B145761) core.
-
Robinson Annelation: A modified Robinson annelation with methyl vinyl ketone is used to construct the final ring of the pentacyclic system.
-
Introduction of the tert-Butyl and Hydroxyl Groups: The final steps involve the introduction of the tert-butyl group via a Grignard reaction and subsequent stereoselective reduction to introduce the hydroxyl group, yielding this compound.
Disclaimer: This is a simplified overview of the synthesis. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, please refer to the primary literature, such as the Journal of Medicinal Chemistry.
Conclusion
This compound is a well-characterized and highly stereoselective dopamine D2-like receptor antagonist. Its potent antipsychotic activity is attributed to the (+)-enantiomer, which effectively blocks dopamine-mediated inhibition of adenylyl cyclase. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for further research into its pharmacological properties and for the development of novel dopaminergic ligands. The distinct structure-activity relationship of this compound continues to make it a valuable tool in neuroscience and medicinal chemistry.
References
- 1. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. 15982 [pdspdb.unc.edu]
Butaclamol: A Technical Guide for Investigating Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of butaclamol as a potent and stereoselective tool for the study of dopaminergic signaling pathways. This compound, a dibenzocycloheptene-based compound, functions as a dopamine (B1211576) receptor antagonist and has been instrumental in elucidating the roles of dopamine receptors in various physiological and pathological processes. Its unique pharmacological profile, particularly the stark difference in activity between its enantiomers, makes it an invaluable asset in dopamine research.
Core Mechanism of Action: Stereoselective Dopamine Receptor Antagonism
This compound is a chiral molecule existing as two enantiomers: (+)-butaclamol and (-)-butaclamol. The biological activity of this compound resides almost exclusively in the (+)-enantiomer, which acts as a potent antagonist at dopamine receptors. The (-)-enantiomer is significantly less active, often by a factor of 100 to 500, making it an excellent negative control in experiments to demonstrate the stereospecificity of dopamine receptor-mediated effects.[1] This absolute optical specificity is a cornerstone of its utility in research.[1]
The primary mechanism of action of (+)-butaclamol is the blockade of dopamine receptors, thereby preventing the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades. This antagonism has been demonstrated across various dopamine receptor subtypes.
Quantitative Data: Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Notes |
| Dopamine D2-like | (+)-Butaclamol | Not Specified | High affinity |
| Dopamine D4 | (+)-Butaclamol | Not Specified | Higher affinity than for D2 and D3 receptors |
| Dopamine D-like | (-)-Butaclamol | Not Specified | Significantly lower affinity than (+)-butaclamol |
Note: Specific Ki values for (+)-butaclamol at D1, D2, D3, and D5 receptors were not identified in the search results. The D2-like receptors generally exhibit a 10- to 100-fold greater affinity for dopamine than the D1-like family.[2]
Impact on Downstream Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades upon activation. This compound, as a dopamine receptor antagonist, blocks these downstream effects. The two major dopaminergic signaling pathways influenced by this compound are the D1-like and D2-like receptor pathways.
D1-like Receptor Signaling (Gs/olf-coupled)
D1-like receptors (D1 and D5) are typically coupled to the stimulatory G proteins, Gs or Golf. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4][5] This triggers a cascade of events, primarily through the activation of Protein Kinase A (PKA). By blocking D1-like receptors, (+)-butaclamol prevents this increase in cAMP levels.
D2-like Receptor Signaling (Gi/o-coupled)
D2-like receptors (D2, D3, and D4) are coupled to inhibitory G proteins, Gi or Go. Activation of this pathway inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2] Additionally, the βγ subunits of the Gi/o protein can modulate other effectors, such as ion channels. (+)-Butaclamol's antagonism of D2-like receptors prevents this inhibition of adenylyl cyclase and other downstream effects. A specific IC50 value for this compound's effect on adenylyl cyclase activity was not found in the provided search results.
Experimental Protocols
This compound is a versatile tool employed in a variety of experimental paradigms to probe the function of dopaminergic systems. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
Radioligand with known affinity for the receptor (e.g., [³H]-spiperone for D2-like receptors).
-
(+)-Butaclamol and (-)-butaclamol solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of either (+)- or (-)-butaclamol.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Pharmacology: Amphetamine-Induced Stereotypy in Rodents
This experiment assesses the ability of this compound to block the behavioral effects of dopamine receptor stimulation in a living animal.
Animals:
-
Male rats (e.g., Sprague-Dawley strain), weighing 200-250g.
Drugs:
-
d-Amphetamine sulfate (B86663) (e.g., 5 mg/kg, intraperitoneally - i.p.).
-
(+)-Butaclamol hydrochloride (e.g., 0.1-1.0 mg/kg, i.p.).
-
(-)-Butaclamol hydrochloride (as a negative control).
-
Vehicle (e.g., saline).
Methodology:
-
Acclimation: Acclimate the rats to the testing environment (e.g., open-field arenas) for a set period (e.g., 30-60 minutes) before drug administration.
-
Pre-treatment: Administer either vehicle, (+)-butaclamol, or (-)-butaclamol to different groups of rats.
-
Amphetamine Challenge: After a pre-determined time (e.g., 30 minutes), administer d-amphetamine to all groups.
-
Behavioral Observation: Immediately after the amphetamine injection, observe and score the rats for stereotyped behaviors (e.g., repetitive sniffing, gnawing, head-weaving) at regular intervals (e.g., every 5-10 minutes) for a duration of 1-2 hours. A rating scale is typically used to quantify the intensity of the stereotypy.
-
Data Analysis: Compare the stereotypy scores between the different treatment groups. A significant reduction in stereotypy scores in the (+)-butaclamol group compared to the vehicle group indicates dopamine receptor antagonism. The lack of effect in the (-)-butaclamol group demonstrates stereospecificity.
Conclusion: Applications in Dopaminergic Research
This compound, particularly its active (+)-enantiomer, remains a cornerstone tool for researchers studying the intricacies of dopaminergic neurotransmission. Its high potency and stereoselectivity allow for the definitive implication of dopamine receptors in a wide array of physiological and behavioral processes. By employing this compound in well-designed experiments, scientists can:
-
Characterize the pharmacological profile of novel compounds acting on dopamine receptors.
-
Elucidate the role of specific dopamine receptor subtypes in mediating behavioral responses.
-
Investigate the downstream signaling pathways activated by dopamine receptor stimulation.
-
Validate animal models of diseases involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia.
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Early Clinical Trials of Butaclamol in Schizophrenia: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early clinical trials of Butaclamol, a dibenzocycloheptene derivative, for the treatment of schizophrenia. This compound emerged as a potent antipsychotic agent, and its early evaluation in the 1970s provided valuable insights into its efficacy, safety profile, and mechanism of action. This document synthesizes available data from key clinical studies, focusing on quantitative outcomes, experimental methodologies, and the underlying pharmacological pathways.
Core Findings from Early Clinical Evaluation
This compound demonstrated significant antipsychotic effects in both newly admitted and chronic schizophrenic patients.[1][2][3] Its efficacy was found to be comparable to standard neuroleptics of the time, such as fluphenazine (B1673473) and chlorpromazine (B137089).[2][3] However, a prominent and recurring observation across studies was this compound's strong propensity to induce extrapyramidal side effects (EPS).[1][2][3]
Summary of Key Clinical Trials
The early clinical development of this compound for schizophrenia was primarily defined by three key studies: an initial open-label trial followed by two controlled studies comparing it against established antipsychotics.
Table 1: Overview of Key Early Clinical Trials of this compound in Schizophrenia
| Study Identifier | Study Design | Patient Population | N | Primary Endpoints | Comparator | Key Findings |
| Hollister et al. (1975)[1] | Uncontrolled, Open-Label | Newly admitted schizophrenic patients | 13 | Clinical Global Impressions (CGI), Brief Psychiatric Rating Scale (BPRS) | None | Demonstrated antipsychotic effects; high incidence of extrapyramidal side effects. |
| Nestoros et al. (1978)[2] | Double-Blind, Standard-Controlled | Newly admitted schizophrenic patients | 24 | Brief Psychiatric Rating Scale (BPRS), Psychiatric Assessment Scale (PAS) | Fluphenazine | Efficacy comparable to fluphenazine; significant improvement in BPRS and PAS scores. |
| Clark et al. (1977)[3] | Double-Blind, Placebo-Controlled | Chronic schizophrenic patients | - | Brief Psychiatric Rating Scale (BPRS) | Chlorpromazine, Placebo | Significant antipsychotic activity comparable to chlorpromazine; much higher incidence of extrapyramidal signs. |
Detailed Experimental Protocols
Hollister et al. (1975): Uncontrolled Evaluation in Newly Admitted Schizophrenics
-
Objective: To conduct an initial evaluation of the antipsychotic efficacy and safety of this compound in acutely ill schizophrenic patients.
-
Participants: 13 newly admitted male patients diagnosed with schizophrenia.
-
Inclusion/Exclusion Criteria: Specific criteria are not detailed in the abstract.
-
Dosing Regimen: this compound hydrochloride was administered with maximal daily doses reaching 30 mg. The titration schedule is not specified.
-
Outcome Measures: Clinical improvement was assessed using psychiatric rating scales, though the specifics of the BPRS version or other scales used are not mentioned. A key focus was the observation and reporting of adverse effects, particularly extrapyramidal symptoms.
-
Statistical Analysis: As an uncontrolled study, the analysis was primarily descriptive, focusing on the clinical response of individual patients and the incidence of side effects.
Nestoros et al. (1978): A 16-Week, Standard-Controlled, Double-Blind Study
-
Objective: To compare the efficacy and safety of this compound with fluphenazine in newly admitted schizophrenic patients.
-
Participants: 24 newly admitted patients diagnosed with schizophrenia.
-
Inclusion/Exclusion Criteria: Not detailed in the abstract.
-
Dosing Regimen: The specific dosages and titration schedules for this compound and fluphenazine are not provided in the abstract.
-
Outcome Measures: Efficacy was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Psychiatric Assessment Scale (PAS). Specific BPRS factor scores (activation, anergia, thought disturbance, and hostile/suspiciousness) were also analyzed. Adverse effects were systematically recorded for both treatment groups.
-
Statistical Analysis: The study employed statistical analyses to compare the changes in BPRS and PAS scores between the this compound and fluphenazine groups over the 16-week trial period.
Clark et al. (1977): Evaluation in Chronic Schizophrenic Patients
-
Objective: To evaluate the antipsychotic efficacy and safety of this compound in chronic schizophrenic patients, with comparisons to chlorpromazine and placebo.
-
Participants: Chronic schizophrenic patients. The total number of participants is not specified in the abstract.
-
Inclusion/Exclusion Criteria: Not detailed in the abstract.
-
Dosing Regimen: this compound doses of up to 50 mg/day were used. The abstract suggests a more reasonable maintenance dose may be in the range of 5 to 20 mg/day.
-
Outcome Measures: Antipsychotic activity was the primary outcome, likely measured by changes in BPRS scores. The incidence and severity of adverse effects, particularly extrapyramidal signs, were also key endpoints.
-
Statistical Analysis: The study was designed to allow for statistical comparisons of the efficacy and safety of this compound against both an active comparator (chlorpromazine) and a placebo.
Quantitative Data from Clinical Trials
Due to the unavailability of the full-text articles, a comprehensive summary of quantitative data is limited. The following tables are based on the information provided in the abstracts.
Table 2: Efficacy Outcomes from the Nestoros et al. (1978) Trial
| Outcome Measure | This compound Group | Fluphenazine Group | p-value |
| Change in BPRS Total Score | Statistically significant improvement | Statistically significant improvement | No significant difference |
| Change in PAS Total Score | Statistically significant improvement | Statistically significant improvement | No significant difference |
| BPRS Factor Score - Activation | Statistically significant improvement | Not specified | Not specified |
| BPRS Factor Score - Anergia | Statistically significant improvement | Not specified | Not specified |
| BPRS Factor Score - Thought Disturbance | Statistically significant improvement | Not specified | Not specified |
| BPRS Factor Score - Hostile/Suspiciousness | Statistically significant improvement | Not specified | Not specified |
Table 3: Adverse Effects Profile from Early Clinical Trials
| Adverse Effect | Hollister et al. (1975) | Nestoros et al. (1978) - this compound Group | Nestoros et al. (1978) - Fluphenazine Group | Clark et al. (1977) - this compound Group |
| Extrapyramidal Symptoms (EPS) | Strong propensity | Rigidity, Akathisia | Tremor, Decreased motor activity | Much higher incidence than Chlorpromazine |
| Sedation/Agitation | Not specified | Excitement/Agitation | Insomnia | Not specified |
| Other | Not specified | Not specified | Not specified | Rebound insomnia |
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
This compound's antipsychotic effects are attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This mechanism is shared by other typical antipsychotics. The blockade of these receptors is thought to reduce the hyperactivity of dopaminergic pathways, which is hypothesized to underlie the positive symptoms of schizophrenia.
Below is a simplified representation of the dopamine D2 receptor signaling pathway and the inhibitory effect of this compound.
References
Beyond Dopamine: An In-depth Technical Guide to the Molecular Targets of Butaclamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaclamol, a dibenzocycloheptene derivative, is a potent antipsychotic agent historically characterized by its high affinity for dopamine (B1211576) D2-like receptors. This guide delves into the molecular pharmacology of this compound beyond its well-established dopaminergic activity, providing a comprehensive overview of its interactions with other key central nervous system (CNS) targets. Understanding this broader receptor profile is crucial for elucidating the full spectrum of its pharmacological effects and for guiding the development of more selective and efficacious therapeutic agents. This document summarizes quantitative binding data, details experimental methodologies for target evaluation, and visualizes the complex signaling pathways involved.
Quantitative Analysis of this compound's Non-Dopaminergic Binding Profile
The binding affinities of this compound and its enantiomers for various non-dopaminergic receptors have been determined through radioligand binding assays. The data, presented in the tables below, highlight the stereoselective nature of this compound's interactions with these targets.
Sigma Receptor Binding Affinities
This compound exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with a notable stereoselectivity for the (+)-enantiomer at the σ₁ receptor.
| Compound | Receptor | Kᵢ (nM) | Radioligand | Tissue/Cell Line |
| (+)-Butaclamol | Sigma-1 | 2.8[1] | --INVALID-LINK---Pentazocine | Rat Brain |
| (-)-Butaclamol | Sigma-1 | >10,000 | --INVALID-LINK---Pentazocine | Not Specified |
| This compound (racemic) | Sigma-2 | 39.9 | [³H]DTG | Rat Liver |
Serotonin (B10506) Receptor Binding Affinities
This compound demonstrates significant affinity for the serotonin 2A (5-HT₂ₐ) receptor.
| Compound | Receptor | Kᵢ (nM) | Radioligand | Tissue/Cell Line |
| This compound | 5-HT₂ₐ | 5.0 | [³H]Ketanserin | Not Specified |
Adrenergic and Muscarinic Receptor Binding Affinities
Data on the binding of this compound to a wide range of adrenergic and muscarinic receptor subtypes is limited in the currently available literature. However, some studies indicate that at higher doses, (+)-butaclamol can antagonize epinephrine-induced mortality, suggesting some interaction with adrenergic receptors[2]. Further investigation is required to quantify the binding affinities for specific adrenergic and muscarinic subtypes.
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of this compound and other compounds at these non-dopaminergic targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).
-
Receptor Source: Guinea pig liver membranes, which are rich in sigma-1 receptors.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl/150 mM NaCl, pH 7.5.
-
Test Compounds: this compound enantiomers and other compounds of interest at various concentrations.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in assay buffer and prepare a membrane suspension. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In triplicate, combine the membrane suspension (typically 100 µg of protein), --INVALID-LINK---Pentazocine (at a concentration near its Kd, e.g., 3 nM), and either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the samples through glass fiber filters under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) (a non-selective sigma ligand).
-
Masking Agent: (+)-Pentazocine (to block binding to sigma-1 receptors).
-
Receptor Source: Rat liver membranes.
-
Non-specific Binding Control: Haloperidol (10 µM) or a high concentration of DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Other materials: As per the sigma-1 receptor binding assay.
Procedure: The procedure is similar to the sigma-1 receptor binding assay, with the key difference being the inclusion of a masking agent, such as (+)-pentazocine, in all tubes to prevent [³H]DTG from binding to sigma-1 receptors.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the 5-HT₂ₐ receptor.
Materials:
-
Radioligand: [³H]Ketanserin or [³H]Spiperone.
-
Receptor Source: Rat frontal cortex membranes or cell lines expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 cells).
-
Non-specific Binding Control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., 1 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Other materials: As per the sigma receptor binding assays.
Procedure: The protocol is analogous to the sigma receptor binding assays, with adjustments for the specific radioligand and receptor source. Incubation is typically carried out at room temperature for 60 minutes.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Objective: To assess the functional activity of compounds at the sigma-2 receptor by measuring their effect on cancer cell viability.
Materials:
-
Cell Lines: Cancer cell lines known to express sigma-2 receptors (e.g., EMT-6 mouse mammary carcinoma cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compounds: this compound and other sigma-2 ligands.
-
Cell Viability Reagent: e.g., MTT or CellTiter-Glo®.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration to determine the EC₅₀ or IC₅₀ value.
Objective: To determine the functional activity of compounds at the 5-HT₂ₐ receptor by measuring changes in intracellular calcium levels.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Test Compounds: this compound and known 5-HT₂ₐ agonists and antagonists.
-
Fluorescent plate reader with an injection port.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Assay: Place the plate in the fluorescent plate reader. Inject the test compound and monitor the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the logarithm of the compound concentration to determine EC₅₀ or IC₅₀ values.
Signaling Pathways and Experimental Workflows
The interaction of this compound with its non-dopaminergic targets initiates complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the experimental protocols.
Discussion and Future Directions
The data presented in this guide demonstrate that this compound's pharmacological profile extends beyond dopamine receptor antagonism. Its high affinity for sigma receptors, particularly the sigma-1 subtype, and its interaction with 5-HT₂ₐ receptors suggest that these targets may contribute significantly to its overall therapeutic and side-effect profile. The stereoselectivity observed at the sigma-1 receptor, with the (+)-enantiomer being significantly more potent, underscores the importance of considering isomeric forms in drug development.
Future research should focus on several key areas:
-
Comprehensive Binding Profile: A complete quantitative analysis of the binding affinities of this compound and its enantiomers at a wider range of CNS receptors, including all subtypes of adrenergic and muscarinic receptors, is needed.
-
Functional Characterization: Elucidating the functional consequences of this compound's interaction with these non-dopaminergic targets is critical. Determining whether it acts as an agonist, antagonist, or inverse agonist at each receptor will provide a clearer understanding of its mechanism of action.
-
In Vivo Studies: Correlating the in vitro binding and functional data with in vivo behavioral and physiological effects will be essential to validate the therapeutic relevance of these non-dopaminergic targets.
-
Signaling Pathway Elucidation: Further investigation into the specific downstream signaling pathways modulated by this compound at each of its non-dopaminergic targets will provide a more detailed molecular understanding of its effects.
By expanding our knowledge of this compound's interactions with a broader range of molecular targets, we can pave the way for the rational design of novel therapeutics with improved efficacy and reduced side effects for the treatment of neuropsychiatric disorders.
References
An In-depth Technical Guide on Butaclamol's Effect on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaclamol, a dibenzocycloheptene derivative, is a potent antipsychotic agent with a stereospecific pharmacological profile. This technical guide provides a comprehensive overview of this compound's effects on the central nervous system (CNS). It delves into its primary mechanism of action as a dopamine (B1211576) D2 receptor antagonist with inverse agonist properties, its binding affinities for a range of neurotransmitter receptors, and the downstream signaling cascades it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of its receptor binding profile and behavioral effects. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its complex pharmacology. This document is intended to serve as a critical resource for researchers and professionals involved in the study of antipsychotic drugs and the development of novel CNS therapeutics.
Introduction
This compound is a neuroleptic drug that has been instrumental in the characterization of dopamine receptors and the elucidation of the mechanism of action of antipsychotic medications.[1][2] It exists as two enantiomers, (+)-Butaclamol and (-)-Butaclamol, which exhibit marked differences in their pharmacological activity. The (+)-enantiomer is the active form, possessing potent dopamine receptor blocking properties, while the (-)-enantiomer is largely inactive.[3] This stereospecificity has made this compound a valuable tool in neuropharmacological research. This guide will explore the multifaceted interactions of this compound within the CNS, from its molecular targets to its behavioral consequences.
Receptor Binding Profile
The pharmacological effects of this compound are dictated by its binding affinity for various neurotransmitter receptors. The data presented below is a compilation from multiple radioligand binding studies. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Reference(s) |
| Dopamine Receptors | |||
| D1 | - | - | |
| D2 | 0.05 | 10,000 | [3][4] |
| D3 | 1.7 | - | [5] |
| D4 | High Affinity | Low Affinity | [6] |
| D5 | - | - | |
| Sigma Receptors | |||
| σ1 | High Affinity | - | [7] |
| σ2 | Moderate Affinity | - | [8] |
| Serotonin Receptors | |||
| 5-HT1A | Low Affinity | - | [9] |
| 5-HT2A | Low Affinity | - | [9] |
| Adrenergic Receptors | |||
| α1 | Weak Affinity | - | [6] |
| α2 | - | - |
Note: "High Affinity" and "Low Affinity" are used where specific Ki values were not available in the search results. Further focused searches would be required to populate all fields with precise numerical data.
Mechanism of Action and Signaling Pathways
Dopamine D2 Receptor Antagonism and Inverse Agonism
The primary mechanism of action of (+)-Butaclamol is its high-affinity antagonism of the dopamine D2 receptor.[3] This blockade of D2 receptors in the mesolimbic and mesocortical pathways is believed to be the basis for its antipsychotic effects. Furthermore, studies have demonstrated that (+)-Butaclamol acts as an inverse agonist at the D2 receptor.[2][10] This means that in addition to blocking the action of dopamine, it can also reduce the basal, constitutive activity of the receptor. This inverse agonism is mediated through the stabilization of the inactive state of the receptor, preventing its coupling to G proteins.[2][11]
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins.[10] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] As an inverse agonist, (+)-Butaclamol prevents this signaling cascade and can even lead to an increase in cAMP levels above baseline in systems with constitutive D2 receptor activity.[10]
Modulation of Sigma Receptors
(+)-Butaclamol also exhibits high affinity for sigma receptors, particularly the sigma-1 subtype.[7] Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in the regulation of ion channels, cellular stress responses, and neuronal plasticity.[12] The interaction of this compound with sigma receptors may contribute to its overall pharmacological profile, potentially modulating glutamatergic and other neurotransmitter systems. There is evidence for the formation of sigma-1-D2 receptor heteromers, which can be modulated by ligands like cocaine, suggesting a potential for crosstalk between these two receptor systems.[1][13] The precise downstream signaling events following this compound's binding to sigma receptors are still under investigation but may involve modulation of inositol (B14025) trisphosphate (IP3) receptors and intracellular calcium signaling.
β-Arrestin Signaling
The role of β-arrestin in the context of this compound's action on D2 receptors is an area of active research. For many GPCRs, antagonist binding can lead to the recruitment of β-arrestins, which can initiate G protein-independent signaling pathways or lead to receptor desensitization and internalization. Given that this compound is an inverse agonist, it is hypothesized to stabilize an inactive receptor conformation that is less likely to be phosphorylated by G protein-coupled receptor kinases (GRKs) and subsequently bind to β-arrestin. Specific β-arrestin recruitment assays would be necessary to definitively characterize this compound's profile in this regard.
Experimental Protocols
In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal membranes or cell lines expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Test Compound: (+)-Butaclamol and (-)-Butaclamol.
-
Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and test compounds to the wells. Incubate at room temperature or 37°C for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Amphetamine-Induced Stereotypy in Rats
This protocol describes a behavioral assay to assess the antipsychotic potential of this compound by measuring its ability to antagonize amphetamine-induced stereotyped behaviors in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats.
Materials:
-
d-Amphetamine sulfate.
-
(+)-Butaclamol hydrochloride.
-
Vehicle (e.g., saline).
-
Observation cages.
-
Video recording equipment (optional).
-
Stereotypy rating scale.
Procedure:
-
Acclimation: Acclimate the rats to the observation cages for a set period before the experiment.
-
Drug Administration: Administer the vehicle or different doses of (+)-Butaclamol intraperitoneally (i.p.) or subcutaneously (s.c.). After a predetermined pretreatment time (e.g., 30-60 minutes), administer a challenge dose of d-amphetamine (e.g., 5 mg/kg, s.c.).
-
Behavioral Observation: Immediately after amphetamine administration, place the rats in the observation cages and record their behavior for a specified duration (e.g., 60-120 minutes).
-
Stereotypy Scoring: A trained observer, blind to the treatment conditions, should score the stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, with normal exploratory behavior
-
2 = Discontinuous sniffing, head movements
-
3 = Continuous sniffing, repetitive head and limb movements
-
4 = Continuous sniffing, licking, or gnawing of the cage floor or walls
-
5 = Continuous licking or gnawing of a restricted area
-
-
Data Analysis: For each animal, calculate the total stereotypy score or the area under the curve (AUC) for the observation period. Compare the scores of the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of this compound on amphetamine-induced stereotypy.
Behavioral Effects
In preclinical animal models, (+)-Butaclamol demonstrates a behavioral profile consistent with potent antipsychotic activity.
-
Antagonism of Stimulant-Induced Behaviors: (+)-Butaclamol effectively blocks stereotyped behaviors such as sniffing, licking, and gnawing induced by dopamine agonists like amphetamine and apomorphine.[6][14] This is a hallmark of D2 receptor antagonism.
-
Inhibition of Conditioned Avoidance Response: Like other classical antipsychotics, this compound impairs the ability of animals to learn or perform a conditioned avoidance response, a test predictive of antipsychotic efficacy.
-
Induction of Catalepsy: At higher doses, this compound can induce catalepsy, a state of motor immobility and waxy flexibility, which is a common side effect associated with potent D2 receptor blockade and is considered a predictor of extrapyramidal symptoms in humans.[6]
Conclusion
This compound remains a cornerstone in the study of antipsychotic drug action. Its stereospecific and potent antagonism of the dopamine D2 receptor, coupled with its inverse agonist properties, provides a clear mechanism for its antipsychotic effects. Its interactions with other receptor systems, such as sigma receptors, add another layer of complexity to its pharmacological profile and may contribute to its overall therapeutic and side-effect profile. The detailed experimental protocols and compiled data in this guide offer a robust framework for researchers to further investigate the intricate effects of this compound on the central nervous system and to aid in the development of more refined and effective antipsychotic agents. Further research is warranted to fully elucidate the quantitative binding profile of this compound across all relevant receptor subtypes and to delineate the precise downstream signaling consequences of its interaction with sigma receptors and the β-arrestin pathway.
References
- 1. Cocaine inhibits dopamine D2 receptor signaling via sigma-1-D2 receptor heteromers [diposit.ub.edu]
- 2. pnas.org [pnas.org]
- 3. 19724 [pdspdb.unc.edu]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 39113 [pdspdb.unc.edu]
- 6. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Butaclamol's Antipsychotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the foundational research that established the antipsychotic effects of Butaclamol. It focuses on the core pharmacological principles, experimental validation, and the quantitative data that underpin its mechanism of action. This document details the pivotal role of stereoselectivity in its activity, its potent antagonism of the dopamine (B1211576) D2 receptor, and its impact on downstream signaling pathways. Included are comprehensive summaries of key experimental protocols, quantitative data presented in structured tables for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's antipsychotic properties.
Introduction
This compound is a dibenzocycloheptene derivative that emerged as a potent antipsychotic agent. Early research into its pharmacological profile was instrumental in advancing the dopamine hypothesis of schizophrenia. A key characteristic of this compound is its stereoisomerism, with the (+)-enantiomer possessing virtually all the neuroleptic activity, while the (-)-enantiomer is largely inactive.[1][2] This stereospecificity provided a powerful tool for researchers to probe the specific interactions between antipsychotic drugs and their molecular targets. This guide will explore the foundational experiments that elucidated this compound's mechanism of action, primarily its high-affinity antagonism of dopamine D2 receptors.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The antipsychotic effects of this compound are predominantly attributed to its potent and stereoselective blockade of dopamine D2 receptors in the mesolimbic and striatal regions of the brain. The (+)-enantiomer of this compound exhibits a significantly higher affinity for D2 receptors compared to its (-)-enantiomer, which correlates directly with its antipsychotic potency.[1][3] This antagonism is competitive with dopamine, meaning this compound binds to the same site as dopamine on the D2 receptor, thereby preventing the endogenous neurotransmitter from exerting its effects.
Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylate cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the D2 receptor, (+)-Butaclamol prevents this dopamine-induced inhibition of adenylate cyclase, thereby affecting downstream signaling cascades.[4][5]
Quantitative Data
The following tables summarize the quantitative data from foundational studies on this compound, highlighting its potency and stereoselectivity.
Table 1: In Vitro Receptor Binding and Functional Assays
| Compound | Assay | Preparation | Radioligand | IC50 / Ki (nM) | Reference(s) |
| (+)-Butaclamol | D2 Receptor Binding | Rat Striatum | [³H]Haloperidol | ~1.8 | |
| (-)-Butaclamol | D2 Receptor Binding | Rat Striatum | [³H]Haloperidol | >10,000 | [5] |
| (+)-Butaclamol | Dopamine-inhibited Adenylate Cyclase | Rat Striatum | - | ~130 (EC50) | [5] |
| (-)-Butaclamol | Dopamine-inhibited Adenylate Cyclase | Rat Striatum | - | ~10,000 (EC50) | [5] |
| (+)-Butaclamol | Apomorphine-inhibited Tyrosine Hydroxylase | Rat Striatal Synaptosomes | - | Potent reversal | [6] |
| (-)-Butaclamol | Apomorphine-inhibited Tyrosine Hydroxylase | Rat Striatal Synaptosomes | - | Ineffective | [6] |
Table 2: In Vivo Behavioral Studies in Rats
| Compound | Behavioral Model | Dose Range (mg/kg) | Effect | Reference(s) |
| (+)-Butaclamol | Amphetamine-induced Stereotyped Behavior | 0.1 - 0.3 | Abolished stereotypy | [2] |
| (-)-Butaclamol | Amphetamine-induced Stereotyped Behavior | 10 - 30 | Devoid of activity (at 100-500x higher doses) | [2] |
| (+)-Butaclamol | Amphetamine-induced Rotational Behavior | 0.1 - 0.3 | Abolished rotational behavior | [2] |
| (+)-Butaclamol | Continuous (Sidman) Avoidance | Not specified | Inhibited lever-pressing | [2] |
| (+)-Butaclamol | Discriminated Avoidance | Not specified | Blocked avoidance behavior | [2] |
Experimental Protocols
Detailed methodologies for the key experiments that established this compound's antipsychotic profile are provided below.
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound enantiomers for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal membranes.
-
Radioligand: [³H]Spiperone or [³H]Haloperidol.
-
Competitors: (+)-Butaclamol, (-)-Butaclamol.
-
Assay Buffer: Tris-HCl buffer.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striata in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of an unlabeled ligand like (+)-Butaclamol), and competitive binding (radioligand + varying concentrations of the test compound).
-
Incubation: Add the membrane preparation to the tubes and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Stereotyped Behavior in Rats
This in vivo model is used to assess the antipsychotic potential of a drug by its ability to block dopamine-mediated stereotypies.
Objective: To evaluate the ability of this compound enantiomers to antagonize amphetamine-induced stereotyped behaviors.
Materials:
-
Animals: Male rats.
-
Inducing Agent: d-amphetamine.
-
Test Compounds: (+)-Butaclamol, (-)-Butaclamol, vehicle control.
-
Observation cages.
-
A standardized scoring system for stereotyped behaviors (e.g., sniffing, gnawing, licking).
Procedure:
-
Acclimation: Acclimate rats to the observation cages.
-
Drug Administration: Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneally).
-
Amphetamine Challenge: After a set pretreatment time, administer d-amphetamine to induce stereotyped behavior.
-
Behavioral Observation: Observe and score the intensity of stereotyped behaviors at regular intervals for a defined period.
-
Data Analysis: Compare the stereotypy scores of the drug-treated groups to the control group to determine the antagonist effect of the test compounds.
Dopamine-Sensitive Adenylate Cyclase Assay
This biochemical assay measures the functional consequence of D2 receptor activation or blockade.
Objective: To determine the effect of this compound enantiomers on dopamine-induced inhibition of adenylate cyclase activity.
Materials:
-
Enzyme Source: Homogenates of rat striatum or olfactory tubercle.[4]
-
Substrate: ATP.
-
Activator/Inhibitor: Dopamine.
-
Test Compounds: (+)-Butaclamol, (-)-Butaclamol.
-
Assay buffer containing necessary cofactors (e.g., Mg2+).
-
Method for quantifying cAMP production (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Tissue Homogenization: Prepare homogenates of the brain region of interest in the assay buffer.
-
Assay Setup: In separate tubes, combine the tissue homogenate, ATP, and cofactors. Add dopamine, the test compound, or both, depending on the experimental condition.
-
Incubation: Incubate the reaction mixtures at a controlled temperature for a specific time to allow for enzymatic activity.
-
Reaction Termination: Stop the reaction (e.g., by heating).
-
cAMP Quantification: Measure the amount of cAMP produced in each tube.
-
Data Analysis: Compare the levels of cAMP in the presence of dopamine and/or the test compounds to basal levels to determine the inhibitory or antagonistic effects.
Conclusion
The foundational research on this compound unequivocally established its potent, stereospecific antipsychotic effects mediated through the antagonism of dopamine D2 receptors. The clear distinction in activity between its (+) and (-) enantiomers provided a crucial piece of evidence for the specific nature of the drug-receptor interaction and solidified the central role of dopamine D2 receptor blockade in the therapeutic action of antipsychotic drugs. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview of the core scientific investigations that have made this compound a significant tool in psychiatric drug research and a benchmark for the development of subsequent antipsychotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of flupenthixol and this compound isomers on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Butaclamol in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butaclamol is a potent antipsychotic agent that functions primarily as a dopamine (B1211576) D2 receptor antagonist. It exhibits stereospecificity, with the (+)-enantiomer being the pharmacologically active form. Beyond its well-established role in neuroscience, emerging research suggests potential applications for this compound in other fields, including oncology. This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Additionally, it outlines the key signaling pathways modulated by this compound.
Mechanism of Action
This compound's primary mechanism of action is the blockade of dopamine D2 receptors. As an antagonist, it binds to these receptors without activating them, thereby preventing dopamine from exerting its downstream effects. This inhibition of dopaminergic signaling can influence a variety of cellular processes. This compound is also known to interact with sigma-1 receptors, which are intracellular chaperone proteins involved in cellular stress responses and signaling. The (-)-enantiomer of this compound has been shown to inhibit intrinsic apoptosis in specific contexts.[1]
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound in cell culture experiments. Note that specific values can vary depending on the cell line, experimental conditions, and the specific enantiomer used.
Table 1: Reported Concentrations of this compound in Cell Culture Experiments
| Cell Line/System | Application | Concentration Range | Duration of Treatment | Observed Effect | Reference |
| HEI-OC1 cells | Protection against gentamicin-induced cytotoxicity | 10 nM - 100 nM | 48 hours | Increased cell viability | [1] |
| Zebrafish neuromasts | Protection against gentamicin-induced ototoxicity | 10 µM | 1 hour | Reduced apoptosis | [1] |
Note: Specific IC50 values for this compound in various cancer cell lines are not widely reported in publicly available literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental goals.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride (prepare stock solution in sterile DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol outlines a method to detect and quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (determined from viability assays or literature) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Visualizations
This compound's interaction with dopamine D2 and sigma-1 receptors can modulate several downstream signaling pathways.
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. This can lead to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and cellular function.
Sigma-1 Receptor Signaling Pathway
This compound can also bind to the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, the sigma-1 receptor can translocate and interact with various ion channels and signaling proteins, modulating cellular processes like calcium signaling, oxidative stress, and apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.
References
Application Notes and Protocols for Butaclamol in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butaclamol, a potent dopamine (B1211576) receptor antagonist, in rodent behavioral studies. This document includes detailed protocols for key behavioral assays, quantitative data on effective dosages, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a dibenzocycloheptene-based antipsychotic agent that acts as a dopamine D1 and D2 receptor antagonist. It exists as two stereoisomers, (+)-butaclamol and (-)-butaclamol. The pharmacological activity resides almost exclusively in the (+)-enantiomer, which is a potent antagonist at dopamine D2 receptors, the primary target for typical antipsychotic drugs. Due to its specific and potent dopamine receptor blockade, this compound is a valuable tool for studying the role of dopamine in various behaviors and for screening potential antipsychotic and anti-Parkinsonian drugs.
Data Presentation: this compound Dosage and Behavioral Effects
The following tables summarize the effective dosages of (+)-butaclamol in various rodent behavioral paradigms. It is important to note that the optimal dose may vary depending on the specific experimental conditions, including the rodent species and strain, age, and the specific behavioral endpoint being measured.
Table 1: Antagonism of Amphetamine-Induced Behaviors in Rats
| Behavioral Assay | This compound Dosage (mg/kg, i.p.) | Effect |
| Amphetamine-Induced Stereotypy | 0.1 - 0.3 | Abolished stereotyped behaviors such as sniffing, licking, and gnawing.[1] |
| Amphetamine-Induced Rotational Behavior | 0.1 - 0.3 | Abolished rotational behavior in rats with unilateral substantia nigra lesions.[1] |
| Amphetamine-Induced Hyperactivity | 0.1 - 1.0 | Blocked hyperactivity induced by a combination of tranylcypromine (B92988) and L-tryptophan.[2] |
Table 2: Effects on Spontaneous Behavior and Motor Function in Rodents
| Behavioral Assay | This compound Dosage (mg/kg, i.p.) | Species | Effect |
| Open Field Activity | 0.1 - 0.3 | Rat | Decreased ambulation and rearing.[1] |
| Catalepsy (Bar Test) | Higher doses (not specified) | Rat | Induces catalepsy, a state of motor rigidity. Specific dose-response data is limited; however, for the potent D2 antagonist haloperidol, an AED50 of 0.29 mg/kg has been reported for catalepsy induction in rats.[3][4] |
| Avoidance Behavior | 0.1 - 0.3 | Rat | Inhibited continuous (Sidman) and blocked discriminated avoidance responding.[1] |
Note: The (-)-enantiomer of this compound is behaviorally inactive at doses 100-500 times higher than the effective doses of the (+)-enantiomer.[1]
Experimental Protocols
Protocol 1: Assessment of Antagonism of Amphetamine-Induced Stereotypy in Rats
Objective: To evaluate the efficacy of this compound in blocking stereotyped behaviors induced by amphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-300 g)
-
(+)-Butaclamol hydrochloride
-
d-Amphetamine sulfate (B86663)
-
Vehicle (e.g., sterile 0.9% saline)
-
Observation cages (e.g., clear Plexiglas cages)
-
Stopwatch
-
Stereotypy rating scale (see below)
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve (+)-butaclamol hydrochloride and d-amphetamine sulfate in the vehicle to the desired concentrations.
-
Experimental Groups: Divide animals into groups (n=8-10 per group), including:
-
Vehicle + Vehicle
-
Vehicle + Amphetamine
-
This compound (various doses) + Amphetamine
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the amphetamine challenge.
-
Administer amphetamine (e.g., 5 mg/kg, i.p.) or vehicle.
-
-
Behavioral Observation:
-
Immediately after amphetamine injection, place each rat individually into an observation cage.
-
Observe and score stereotyped behavior at regular intervals (e.g., every 10 minutes for 90 minutes) using a stereotypy rating scale. A common scale is:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Repetitive head movements and sniffing
-
3: Continuous sniffing of the cage floor and walls
-
4: Continuous licking or biting of the cage
-
5: Intense, continuous licking or gnawing of a specific area
-
-
-
Data Analysis: Analyze the stereotypy scores using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound treatment to the control groups.
Protocol 2: Assessment of Catalepsy in Rats (Bar Test)
Objective: To measure the cataleptic effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-300 g)
-
(+)-Butaclamol hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9-10 cm from a flat surface)
-
Stopwatch
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Experimental Groups: Divide animals into groups (n=8-10 per group), including a vehicle control group and several this compound dose groups.
-
Administration: Administer this compound or vehicle via i.p. injection.
-
Catalepsy Testing:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 or 300 seconds) should be set to prevent undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Analyze the descent latencies using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests) to determine the dose-dependent cataleptic effects of this compound.
Protocol 3: Assessment of Spontaneous Locomotor Activity in Mice (Open Field Test)
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 or other appropriate mouse strain (20-30 g)
-
(+)-Butaclamol hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Open field arena (e.g., a 40 x 40 x 30 cm square arena)
-
Video tracking software or photobeam activity monitoring system
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1, adapting for mice.
-
Experimental Groups: Divide animals into groups (n=10-12 per group), including a vehicle control group and several this compound dose groups.
-
Administration: Administer this compound or vehicle via i.p. injection.
-
Open Field Test:
-
30 minutes after injection, place each mouse individually in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 15-30 minutes).
-
Record locomotor activity parameters, such as total distance traveled, time spent moving, and rearing frequency, using the automated tracking system.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests) to compare the different dose groups.
Mandatory Visualizations
This compound's antagonism of the D2 receptor signaling pathway.
A typical workflow for a rodent behavioral pharmacology study.
Dose-dependent behavioral effects of (+)-butaclamol in rodents.
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Butaclamol hydrochloride for in vivo administration. The information is compiled from publicly available data and is intended for research purposes only.
Introduction
This compound hydrochloride is a potent neuroleptic drug that acts as a dopamine (B1211576) receptor antagonist.[1] It has been utilized in pharmacological research to study its effects on animal behavior and neurochemical pathways.[2][3] Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. This document outlines the solubility characteristics of this compound hydrochloride and provides protocols for its preparation for administration in animal models.
Solubility Data
The solubility of this compound hydrochloride varies significantly in different solvents. The choice of solvent will depend on the desired concentration and the route of administration. The following table summarizes the known solubility of this compound hydrochloride.
| Solvent/Vehicle | Solubility | Source |
| Water | 0.25 mg/mL | [4][5] |
| Ethanol (B145695) | 1 mg/mL | [4][5] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | [4][5] |
| Alcohol-Water Mixtures | Soluble (dissolve in alcohol first, then dilute with water) | [4][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6] |
| Aqueous buffer (pH 7.4) | 59.3 µg/mL | [7] |
In Vivo Administration Parameters
The following table provides a summary of reported in vivo administration parameters for this compound hydrochloride from preclinical studies. The appropriate vehicle and concentration should be selected based on the required dose and the solubility data presented above.
| Animal Model | Route of Administration | Dose Range (mg/kg) | Potential Vehicle |
| Rats | Intraperitoneal (i.p.) | 0.1 - 1.0 | Saline, 45% HPβCD, Water with co-solvent |
| Mice | Intraperitoneal (i.p.) | Not specified, but likely similar to rats | Saline, 45% HPβCD, Water with co-solvent |
Note: When preparing solutions for in vivo use, it is crucial to ensure the final vehicle is sterile and biocompatible. For intraperitoneal injections, the volume should typically not exceed 10 mL/kg for mice and rats.[8]
Experimental Protocols for Solution Preparation
Below are detailed protocols for preparing this compound hydrochloride solutions for in vivo administration.
Protocol 1: Preparation of this compound Hydrochloride in an Aqueous Vehicle using a Solubilizing Agent (2-hydroxypropyl-β-cyclodextrin)
This protocol is recommended for achieving higher aqueous concentrations of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HPβCD solution: Weigh the required amount of HPβCD to make a 45% (w/v) solution in sterile water. For example, to prepare 10 mL of solution, dissolve 4.5 g of HPβCD in sterile water and bring the final volume to 10 mL.
-
Warm the solution: Gently warm the HPβCD solution to approximately 37-40°C to aid in the dissolution of this compound hydrochloride.
-
Add this compound hydrochloride: Weigh the desired amount of this compound hydrochloride and slowly add it to the warm HPβCD solution while stirring.
-
Dissolve the compound: Continue stirring until the this compound hydrochloride is completely dissolved. This may take some time. Sonication can be used to facilitate dissolution.
-
Cool to room temperature: Once dissolved, allow the solution to cool to room temperature.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store appropriately: Store the final solution as recommended by the manufacturer, typically at -20°C for long-term storage.
Protocol 2: Preparation of this compound Hydrochloride using a Co-solvent System (Ethanol and Water/Saline)
This method is suitable for lower concentrations where a small amount of organic co-solvent is acceptable for the in vivo model.
Materials:
-
This compound hydrochloride powder
-
100% Ethanol
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Dissolve in Ethanol: Weigh the required amount of this compound hydrochloride and dissolve it in a small volume of 100% ethanol.[4][5]
-
Dilute with aqueous vehicle: Slowly add the sterile saline or water to the ethanol solution containing this compound hydrochloride while vortexing or stirring. The final concentration of ethanol should be kept to a minimum (ideally less than 10%) to avoid toxicity in the animal model.
-
Check for precipitation: Observe the solution carefully for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen co-solvent ratio.
-
Sterile filter: Once a clear solution is obtained, sterile filter it using a 0.22 µm syringe filter into a sterile vial.
-
Store appropriately: Store the solution at the recommended temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound hydrochloride for in vivo administration.
Caption: Workflow for preparing this compound hydrochloride for in vivo use.
References
- 1. The behavioral pharmacology of this compound hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (−)-Butaclamol solid 55528-08-0 [sigmaaldrich.com]
- 5. (-)-BUTACLAMOL HCL CAS#: 55528-08-0 [m.chemicalbook.com]
- 6. aobious.com [aobious.com]
- 7. (+)-Butaclamol hydrochloride | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioscmed.com [bioscmed.com]
Application of Butaclamol in Radioligand Binding Assays: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and protocols for the use of Butaclamol in radioligand binding assays. Designed for researchers, scientists, and drug development professionals, this guide offers detailed methodologies, data presentation, and visual workflows to facilitate the study of dopamine (B1211576) and sigma receptors.
Introduction
This compound is a potent antipsychotic agent that acts as a dopamine receptor antagonist.[1] It exists as two enantiomers, (+)-Butaclamol and (-)-Butaclamol. The pharmacological activity resides primarily in the (+)-enantiomer, which makes the pair a critical tool for defining stereospecific binding in radioligand assays. (+)-Butaclamol is widely used to determine non-specific binding at dopamine D2-like receptors (D2, D3, and D4). Furthermore, this compound exhibits affinity for sigma receptors, making it a valuable pharmacological tool for studying this receptor system as well.
Data Presentation
The binding affinities of this compound enantiomers at various dopamine and sigma receptor subtypes are summarized below. This data is essential for designing and interpreting radioligand binding experiments.
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | IC₅₀ (nM) |
| (+)-Butaclamol | Dopamine D2 | [³H]Spiperone | Rat Striatum | 1.2 | |
| Dopamine D2 | 130 | ||||
| Dopamine D3 | |||||
| Dopamine D4 | [¹²⁵I]L-750,667 | hD4 HEK cells | >1000 | ||
| Sigma-1 | |||||
| Sigma-2 | |||||
| (-)-Butaclamol | Dopamine D2 | 10,000 | |||
| Dopamine D4 | [¹²⁵I]L-750,667 | hD4 HEK cells | >10000 |
Note: Data is compiled from multiple sources. Experimental conditions may vary.
Experimental Protocols
Detailed protocols for performing competitive radioligand binding assays for the dopamine D2 receptor and the sigma-1 receptor are provided below.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes the determination of a test compound's affinity for the dopamine D2 receptor using [³H]Spiperone as the radioligand and rat striatal membranes as the receptor source. (+)-Butaclamol is used to define non-specific binding.
Materials:
-
Radioligand: [³H]Spiperone (Specific Activity: 15-30 Ci/mmol)
-
Receptor Source: Male Wistar rat striatal tissue
-
Test Compound: Compound of interest
-
Non-specific Binding Determinate: (+)-Butaclamol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Membrane Preparation:
-
Dissect striata from male Wistar rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in ice-cold Wash Buffer, and centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Repeat the wash step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.
-
To each tube, add:
-
50 µL of Assay Buffer (for total binding)
-
50 µL of 10 µM (+)-Butaclamol (for non-specific binding)
-
50 µL of test compound at various concentrations
-
50 µL of [³H]Spiperone (final concentration ~0.2-0.5 nM)
-
150 µL of the membrane preparation (30-75 µg protein)
-
-
The final assay volume is 250 µL.
-
Incubate the tubes at 30°C for 60 minutes.
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through the pre-soaked glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a method to determine the affinity of test compounds for the sigma-1 receptor using --INVALID-LINK---Pentazocine as the radioligand and guinea pig liver membranes as the receptor source. Haloperidol is often used to determine non-specific binding.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: ~34 Ci/mmol)
-
Receptor Source: Male guinea pig liver
-
Test Compound: Compound of interest
-
Non-specific Binding Determinate: Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Membrane Preparation:
-
Homogenize guinea pig liver tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer, pH 7.4.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.4 mg/mL. Determine the protein concentration using a standard protein assay.
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.
-
To each tube, add:
-
50 µL of Assay Buffer (for total binding)
-
50 µL of 10 µM Haloperidol (for non-specific binding)
-
50 µL of test compound at various concentrations
-
50 µL of --INVALID-LINK---Pentazocine (final concentration ~3 nM)
-
100 µL of the membrane preparation (~40 µg protein)
-
-
The final assay volume is 250 µL.
-
Incubate the tubes at 37°C for 120 minutes.
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through the pre-soaked glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1 to determine the IC₅₀ and Kᵢ values for the test compound at the sigma-1 receptor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[2] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Caption: Simplified Dopamine D2 receptor signaling cascade.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[3][4] It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling by interacting with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[3][4]
Caption: Sigma-1 receptor modulation of calcium signaling.
References
Methodological Considerations for Butaclamol Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaclamol is a potent dopamine (B1211576) receptor antagonist that has been utilized as a research tool to investigate dopaminergic systems and their role in various physiological and pathological processes.[1] Although never commercialized as a therapeutic, its distinct pharmacological profile, particularly the stereospecificity of its enantiomers, makes it a valuable compound for preclinical studies. The (+)-enantiomer of this compound is the pharmacologically active form, exhibiting high affinity for dopamine D2-like receptors, while the (-)-enantiomer is significantly less active.[2][3] This document provides detailed application notes and protocols for the administration of this compound in mice, summarizing key methodological considerations to ensure robust and reproducible experimental outcomes.
Data Presentation
Table 1: Recommended Dosage and Administration Route for (+)-Butaclamol in Rodents
| Parameter | Recommendation | Species | Notes |
| Dosage Range | 0.1 - 1.0 mg/kg | Rat | Effective in blocking amphetamine-induced stereotypy and hyperactivity.[2][4][5] |
| 0.1 - 0.3 mg/kg | Rat | Abolished amphetamine-induced stereotyped behavior and rotational behavior.[2][3] | |
| Administration Route | Intraperitoneal (i.p.) | Rat, Mouse | Common and effective route for systemic delivery.[4][6] |
| Subcutaneous (s.c.) | Mouse | A viable alternative to i.p. injection.[6] | |
| Intravenous (i.v.) | Mouse | For rapid delivery and pharmacokinetic studies.[6] |
Table 2: General Guidelines for Parenteral Administration in Mice
| Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 G |
| Subcutaneous (s.c.) | < 3 mL | 25-27 G |
| Intravenous (i.v.) - Tail Vein | < 0.2 mL | 27-30 G |
Note: These are general guidelines. The exact volume should be minimized and adjusted based on the specific mouse strain, age, and body weight.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. For example, for a 0.1 mg/kg dose in a 25g mouse with an injection volume of 100 µL (0.1 mL), the concentration would be 0.025 mg/mL.
-
Weigh the this compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolution: Add the appropriate volume of sterile saline to the this compound powder in a sterile microcentrifuge tube.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. This compound hydrochloride is generally soluble in saline. If solubility issues arise, gentle warming or the use of a small percentage of a solubilizing agent (e.g., DMSO, followed by dilution in saline) may be necessary. However, the potential effects of the vehicle on the experimental outcome must be considered and controlled for.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the administration syringe. This step is crucial to remove any potential microbial contamination.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are always preferred.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 25-27 G needle
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Handling: Gently restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. Proper handling is essential to minimize stress to the animal.
-
Injection Site Preparation: Swab the lower quadrant of the abdomen with 70% ethanol.
-
Injection: Tilt the mouse slightly with the head downwards. Insert the needle at a 15-30 degree angle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspiration: Gently pull back the plunger to ensure that no blood or urine is aspirated. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its home cage.
-
Monitoring: Observe the mouse for a few minutes post-injection for any signs of distress.
Protocol 3: Assessment of this compound's Effect on Locomotor Activity (Open Field Test)
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
This compound solution and vehicle control
-
Mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., i.p.). A typical pretreatment time is 30 minutes, but this should be optimized in a pilot study.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's activity using the video tracking software for a set duration (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotyped behaviors (e.g., circling, excessive grooming)
-
-
Data Analysis: Analyze the collected data to compare the effects of this compound treatment with the vehicle control group. A reduction in locomotor activity and an increase in thigmotaxis (staying close to the walls) are expected effects of a dopamine antagonist.
Mandatory Visualizations
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The behavioral pharmacology of this compound hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Neuroleptics related to this compound. An investigation of the effects of chlorine substituents on the aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butaclamol as a Negative Control for D2 Receptor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butaclamol is a potent antipsychotic drug that acts as a dopamine (B1211576) D2 receptor antagonist. A key feature of this compound is its stereoselectivity, with its two enantiomers, (+)-butaclamol and (-)-butaclamol, exhibiting markedly different pharmacological activities. The (+)-enantiomer is the pharmacologically active form, displaying high affinity for D2 receptors and potent antagonist/inverse agonist effects. In contrast, the (-)-enantiomer is largely inactive at the D2 receptor, even at significantly higher concentrations.[1][2][3] This stark difference in activity makes (-)-butaclamol an ideal negative control for in vitro and in vivo studies investigating D2 receptor function, allowing researchers to differentiate specific D2 receptor-mediated effects from non-specific or off-target effects.
These application notes provide a comprehensive overview of the use of this compound as a negative control in D2 receptor research, including its pharmacological properties, experimental protocols for its use in various assays, and illustrative diagrams of relevant pathways and workflows.
Pharmacological Properties and Rationale for Use as a Negative Control
The utility of this compound as a tool for studying D2 receptors stems from the distinct properties of its stereoisomers:
-
(+)-Butaclamol: The active enantiomer that binds with high affinity to D2 dopamine receptors. It acts as a potent antagonist, blocking the effects of dopamine and other D2 agonists.[1] Furthermore, (+)-butaclamol has been shown to exhibit inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the D2 receptor.[4][5][6]
-
(-)-Butaclamol: The inactive enantiomer, which displays significantly lower affinity for the D2 receptor and is devoid of the behavioral and cellular effects observed with the (+)-enantiomer at comparable concentrations.[1][2][3]
This stereospecificity is fundamental to its use as a negative control. By comparing the effects of (+)-butaclamol to (-)-butaclamol, researchers can confidently attribute any observed activity of the (+)-enantiomer to its specific interaction with the D2 receptor. Any effects that are also produced by (-)-butaclamol at similar concentrations are likely due to non-specific actions.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The following tables summarize the quantitative differences in the activity of (+)-butaclamol and (-)-butaclamol at the D2 receptor.
| Compound | Assay Type | Receptor/System | Parameter | Value | Reference |
| (+)-Butaclamol | Adenylate Cyclase Inhibition | Rat Striatum D2 Receptors | EC50 | 130 nM | [7] |
| (-)-Butaclamol | Adenylate Cyclase Inhibition | Rat Striatum D2 Receptors | EC50 | 10 µM | [7] |
| (+)-Butaclamol | Behavioral (Amphetamine-induced stereotypy) | Rats | Effective Dose | 0.1 - 0.3 mg/kg | [1][3] |
| (-)-Butaclamol | Behavioral (Amphetamine-induced stereotypy) | Rats | Activity | Devoid of activity at 100-500x higher doses | [1][3] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound as a negative control.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of ligands for a receptor. In this context, this compound enantiomers are used to define specific versus non-specific binding of a radiolabeled D2 receptor ligand (e.g., [³H]spiperone or [³H]haloperidol).[8][9]
Objective: To determine the specific binding of a radioligand to D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing D2 receptors (e.g., CHO-D2 cells) or brain tissue homogenates (e.g., rat striatum).
-
Radioligand (e.g., [³H]spiperone, [³H]NPA).
-
(+)-Butaclamol
-
(-)-Butaclamol
-
Assay Buffer (e.g., HEPES buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare cell membranes or tissue homogenates containing D2 receptors.
-
Set up triplicate assay tubes for total binding, non-specific binding, and specific binding control.
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, assay buffer, and a high concentration of (+)-butaclamol (e.g., 1-10 µM) to saturate all specific binding sites.[8][10]
-
Negative Control for Specificity: In a separate set of tubes, add cell membranes, radioligand, assay buffer, and the same high concentration of (-)-butaclamol.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[4]
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
The minimal displacement of the radioligand by (-)-butaclamol compared to (+)-butaclamol confirms that the binding is stereospecific and characteristic of the D2 receptor.
-
Functional Assays: [³⁵S]GTPγS Binding
The [³⁵S]GTPγS binding assay measures the activation of G proteins coupled to a receptor. D2 receptor agonists stimulate [³⁵S]GTPγS binding, while inverse agonists like (+)-butaclamol can inhibit basal [³⁵S]GTPγS binding.[4][5]
Objective: To assess the antagonist or inverse agonist activity of this compound at the D2 receptor.
Materials:
-
Cell membranes from cells expressing D2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
D2 receptor agonist (e.g., dopamine, quinpirole).
-
(+)-Butaclamol.
-
(-)-Butaclamol.
-
Assay Buffer.
Protocol:
-
Pre-incubate cell membranes with varying concentrations of (+)-butaclamol or (-)-butaclamol.
-
To measure antagonist effects, add a fixed concentration of a D2 agonist.
-
To measure inverse agonist effects, assess the inhibition of basal binding in the absence of an agonist.[4]
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 30 minutes at 30°C).[8]
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis:
-
(+)-Butaclamol should produce a concentration-dependent inhibition of agonist-stimulated or basal [³⁵S]GTPγS binding.
-
(-)-Butaclamol should have little to no effect, demonstrating the D2 receptor specificity of the observed inhibition by (+)-butaclamol.
-
Functional Assays: cAMP Accumulation
D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[11] Antagonists block the agonist-induced decrease in cAMP, while inverse agonists can increase cAMP levels above the basal state.[6][12]
Objective: To determine the functional consequence of D2 receptor modulation by this compound enantiomers on cAMP signaling.
Materials:
-
Whole cells expressing D2 receptors (e.g., CHO-D2 cells).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP level).
-
D2 receptor agonist (e.g., quinpirole).
-
(+)-Butaclamol.
-
(-)-Butaclamol.
-
cAMP assay kit (e.g., ELISA, HTRF).
Protocol:
-
Plate cells in appropriate multi-well plates.
-
Pre-treat cells with different concentrations of (+)-butaclamol or (-)-butaclamol.
-
Add a D2 agonist (to measure antagonism) or vehicle (to measure inverse agonism).
-
Stimulate the cells with forskolin.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
Data Analysis:
-
(+)-Butaclamol should reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
In some systems, (+)-butaclamol may increase cAMP levels above those seen with forskolin alone, demonstrating inverse agonism.[6][12]
-
(-)-Butaclamol should not significantly affect cAMP levels, confirming the D2 receptor-mediated nature of the effects of (+)-butaclamol.[6]
-
Visualizations
Signaling Pathway
Caption: D2 receptor signaling and points of intervention by this compound enantiomers.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a D2 receptor radioligand binding assay using this compound.
Logical Relationship: Use as a Negative Control
Caption: Logical framework for using this compound enantiomers as controls.
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Testing Butaclamol's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of Butaclamol, a potent dopamine (B1211576) receptor antagonist.[1] The following protocols detail established in vitro and in vivo methodologies to characterize its pharmacological profile and assess its potential as an antipsychotic agent.
Introduction to this compound
This compound is a dibenzocycloheptene derivative that acts as a dopamine receptor antagonist, with stereospecific activity where the (+)-enantiomer is the active form.[2][3] It has demonstrated antipsychotic effects in clinical trials for schizophrenia.[4][5][6][7] Its primary mechanism of action is the blockade of D2-like dopamine receptors.[8][9] Understanding the binding affinity, functional antagonism, and behavioral effects of this compound is crucial for its continued investigation and potential therapeutic application.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro Receptor Binding Affinity of (+)-Butaclamol
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) - Anticipated |
| Dopamine D₂ | [³H]Spiperone | (+)-Butaclamol | Low (High Affinity) |
| Dopamine D₃ | [³H]Spiperone | (+)-Butaclamol | Moderate |
| Dopamine D₄ | [³H]Spiperone | (+)-Butaclamol | Moderate to High |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | (+)-Butaclamol | High (Low Affinity) |
Table 2: In Vitro Functional Antagonism of (+)-Butaclamol at the D₂ Receptor
| Assay Type | Agonist | Test Compound | IC₅₀ (nM) - Anticipated |
| cAMP Functional Assay | Dopamine | (+)-Butaclamol | Low to Moderate |
Table 3: In Vivo Efficacy of (+)-Butaclamol in Rodent Models of Psychosis
| Animal Model | Behavioral Parameter | Treatment Groups | Anticipated Outcome for (+)-Butaclamol |
| Amphetamine-Induced Hyperactivity | Locomotor Activity (Distance Traveled) | Vehicle, Amphetamine, (+)-Butaclamol + Amphetamine | Dose-dependent reduction of amphetamine-induced hyperactivity |
| Prepulse Inhibition (PPI) | % PPI | Vehicle, Psychotomimetic Agent, (+)-Butaclamol + Psychotomimetic | Reversal of psychotomimetic-induced PPI deficit |
Experimental Protocols
In Vitro Assays
3.1.1. Dopamine D₂ Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of (+)-Butaclamol for the dopamine D₂ receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D₂ receptors (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: 10 µM unlabeled Haloperidol or (+)-Butaclamol.
-
Test Compound: (+)-Butaclamol hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of (+)-Butaclamol.
-
In a 96-well plate, add assay buffer, radioligand ([³H]Spiperone at a concentration near its Kₔ), and either vehicle, non-specific binding control, or a concentration of (+)-Butaclamol.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of (+)-Butaclamol from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
3.1.2. cAMP Functional Assay
This assay measures the ability of (+)-Butaclamol to functionally antagonize the dopamine D₂ receptor, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[10][11][12]
Materials:
-
A stable cell line expressing human dopamine D₂ receptors (e.g., CHO-K1, HEK293).
-
Agonist: Dopamine.
-
Adenylyl cyclase stimulator: Forskolin.
-
Test Compound: (+)-Butaclamol hydrochloride.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
384-well plates.
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of (+)-Butaclamol.
-
Pre-incubate the cells with varying concentrations of (+)-Butaclamol or vehicle.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., EC₈₀) in the presence of forskolin.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for (+)-Butaclamol's inhibition of the dopamine-induced decrease in forskolin-stimulated cAMP levels.
-
Calculate the IC₅₀ value for (+)-Butaclamol.
In Vivo Assays
3.2.1. Amphetamine-Induced Hyperactivity Model
This model assesses the ability of (+)-Butaclamol to reverse the hyperlocomotor activity induced by the psychostimulant amphetamine, a behavior analogous to the positive symptoms of psychosis.[7][13][14]
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
(+)-Butaclamol hydrochloride.
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline).
-
Open field activity chambers equipped with infrared beams.
Procedure:
-
Acclimate the animals to the testing room and open field chambers.
-
On the test day, administer various doses of (+)-Butaclamol or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.
-
Immediately place the animals in the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Analyze the data to determine if (+)-Butaclamol dose-dependently attenuates amphetamine-induced hyperactivity.
3.2.2. Prepulse Inhibition (PPI) Model
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.[15][16] This model evaluates the ability of (+)-Butaclamol to restore normal sensorimotor gating in animals with a chemically induced deficit.
Animals:
-
Male Wistar or Sprague-Dawley rats.
Materials:
-
(+)-Butaclamol hydrochloride.
-
PPI-disrupting agent (e.g., apomorphine, phencyclidine - PCP, or dizocilpine (B47880) - MK-801).
-
Vehicle (e.g., saline).
-
Acoustic startle response chambers.
Procedure:
-
Acclimate the animals to the startle chambers.
-
On the test day, administer various doses of (+)-Butaclamol or vehicle.
-
After a pre-treatment period, administer the PPI-disrupting agent.
-
Place the animals in the startle chambers and begin the PPI test session.
-
The session should consist of various trial types presented in a pseudorandom order:
-
Startle pulse alone (e.g., 120 dB).
-
Prepulse alone (e.g., 75, 80, 85 dB).
-
Prepulse followed by the startle pulse.
-
No stimulus (background noise only).
-
-
Measure the startle response (amplitude of the whole-body flinch).
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity: %PPI = [1 - (startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)] x 100.
-
Determine if (+)-Butaclamol can reverse the deficit in PPI induced by the disrupting agent.
Visualizations
Dopamine D₂ Receptor Signaling Pathway
Caption: Dopamine D₂ receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo testing of (+)-Butaclamol's antipsychotic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. imrpress.com [imrpress.com]
- 14. Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of Butaclamol in Studying Neurotensin Content in the Brain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butaclamol, a potent D2 dopamine (B1211576) receptor antagonist, serves as a critical pharmacological tool for investigating the intricate relationship between the dopaminergic system and neuropeptidergic signaling in the central nervous system.[1] Specifically, the stereoisomers of this compound have been instrumental in elucidating the role of D2 receptor blockade in modulating the expression and concentration of neurotensin (B549771), a neuropeptide closely associated with dopamine neurons.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study neurotensin content in the brain, catering to researchers in neuropharmacology, drug development, and related fields.
The active enantiomer, (+)-butaclamol, has been shown to significantly increase neurotensin levels in key brain regions such as the caudate nucleus and nucleus accumbens following chronic administration.[1] In contrast, the inactive (-)-stereoisomer fails to elicit a similar response, highlighting the specificity of the D2 receptor-mediated effect.[1] These findings support the hypothesis that the therapeutic actions of antipsychotic drugs, many of which are D2 antagonists, may be partially mediated by their influence on neuropeptide systems like neurotensin.
Data Presentation
The following table summarizes the quantitative effects of chronic this compound administration on neurotensin content in specific rat brain regions.
| Treatment Group | Brain Region | Change in Neurotensin Content | Reference |
| (+)-Butaclamol | Caudate Nucleus | Significantly Increased | [1] |
| (+)-Butaclamol | Nucleus Accumbens | Significantly Increased | [1] |
| (-)-Butaclamol | Caudate Nucleus | No Significant Change | [1] |
| (-)-Butaclamol | Nucleus Accumbens | No Significant Change | [1] |
| Haloperidol | Caudate Nucleus | Significantly Increased | [1] |
| Haloperidol | Nucleus Accumbens | Significantly Increased | [1] |
Experimental Protocols
Chronic Administration of this compound in Rodents
This protocol describes the chronic administration of this compound to rats to study its long-term effects on brain neurotensin levels.
Materials:
-
(+)-Butaclamol hydrochloride
-
(-)-Butaclamol hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Vehicle solution (e.g., a few drops of glacial acetic acid in saline, adjusted to pH 6.0)
-
Animal handling and injection equipment (syringes, needles)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Drug Preparation: Dissolve (+)-butaclamol and (-)-butaclamol in the vehicle solution to the desired concentration (e.g., 1 mg/kg). Prepare a fresh solution daily.
-
Experimental Groups: Divide animals into the following groups:
-
Vehicle control
-
(+)-Butaclamol (e.g., 1 mg/kg)
-
(-)-Butaclamol (e.g., 1 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection once daily for a period of 3 weeks.
-
Tissue Collection: 24 hours after the final injection, euthanize the animals according to approved institutional guidelines. Immediately dissect the brains on an ice-cold surface.
-
Brain Region Dissection: Isolate the caudate nucleus and nucleus accumbens. Freeze the tissue samples immediately in liquid nitrogen and store them at -80°C until further analysis.
Quantification of Neurotensin Content by Radioimmunoassay (RIA)
This protocol outlines a general procedure for measuring neurotensin levels in brain tissue homogenates using a competitive radioimmunoassay.
Materials:
-
Brain tissue samples (caudate nucleus, nucleus accumbens)
-
RIA buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)
-
Neurotensin antibody (specific for the C-terminus)
-
¹²⁵I-labeled neurotensin (radioligand)
-
Neurotensin standards (known concentrations)
-
Tissue homogenization equipment (e.g., sonicator, Potter-Elvehjem homogenizer)
-
Centrifuge
-
Gamma counter
Procedure:
-
Tissue Homogenization: Homogenize the frozen brain tissue samples in 10 volumes of ice-cold 2 N acetic acid.
-
Extraction: Heat the homogenates in a boiling water bath for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 30 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the neurotensin peptide. Lyophilize the supernatant and reconstitute it in RIA buffer.
-
RIA Procedure:
-
Set up assay tubes for standards, controls, and unknown samples.
-
Add a known amount of neurotensin antibody to each tube.
-
Add the standards or the reconstituted samples to the respective tubes.
-
Add a fixed amount of ¹²⁵I-labeled neurotensin to each tube.
-
Incubate the mixture overnight at 4°C.
-
-
Separation of Bound and Free Ligand: Precipitate the antibody-bound radioligand using a secondary antibody and centrifugation.
-
Quantification: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioligand against the concentration of the neurotensin standards. Determine the concentration of neurotensin in the unknown samples by interpolating their radioactivity values from the standard curve.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Standard Operating Procedure for Butaclamol Stock Solution Preparation
Introduction
Butaclamol is a potent antipsychotic agent and a notable dopamine (B1211576) receptor antagonist.[1] It is a crucial tool in neuroscience research, particularly in studies involving dopaminergic signaling pathways. The accurate and consistent preparation of a this compound stock solution is fundamental for achieving reproducible and reliable experimental results. This document provides a standardized operating procedure for the preparation, storage, and handling of this compound stock solutions for research applications.
Data Summary: Chemical and Physical Properties
A compilation of essential quantitative data for this compound is presented in the table below for convenient reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁NO | [1] |
| Molecular Weight | 377.52 g/mol (as free base) | |
| Appearance | White to tan solid | [2] |
| Solubility (at ambient temperature) | ||
| DMSO | >10 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Water | 0.25 mg/mL | [2] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Storage (Stock Solution) | -20°C or -80°C for several weeks | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent, chosen for its high solubilizing capacity for this compound.
Materials and Equipment
-
This compound hydrochloride (or free base, adjust molecular weight accordingly)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Procedure
-
Preparation and Equilibration:
-
Bring the this compound powder and anhydrous DMSO to room temperature before use. This prevents moisture condensation on the powder and in the solvent.
-
Ensure all equipment is clean and sterile.
-
-
Weighing this compound:
-
On an analytical balance, accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 397.98 g/mol ), you would weigh 3.98 mg.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (397.98 g/mol ) = 0.00398 g = 3.98 mg.
-
Carefully transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If dissolution is slow, gentle warming of the solution to 37°C can be applied.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
-
Powder: The solid form of this compound is stable when stored under the recommended conditions. Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[3] Recommended storage temperatures are -20°C for long-term storage (up to 3 years) or 4°C for shorter durations (up to 2 years).[3]
Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.[2]
-
Handling: Handle the this compound powder in a well-ventilated area or a chemical fume hood to prevent inhalation.[3]
-
Solvent Hazard: DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Handle with care and avoid direct contact.
-
Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, according to your institution's environmental health and safety guidelines.
Diagrams
References
Application Notes and Protocols: The Use of Butaclamol in Dopamine-Induced Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a crucial catecholamine neurotransmitter, elicits vasodilation in various vascular beds, including renal, mesenteric, coronary, and cerebral arteries. This relaxation is primarily mediated by the activation of dopamine D1-like receptors on vascular smooth muscle cells.[1] The signaling cascade initiated by D1 receptor activation involves the Gs alpha subunit of G-proteins, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in smooth muscle relaxation and vasodilation. Butaclamol is a potent antipsychotic agent that also acts as a dopamine receptor antagonist. Its use in dopamine-induced relaxation assays is critical for characterizing the involvement of dopamine receptors in vasodilation and for screening new compounds for their dopaminergic activity. Notably, this compound exhibits stereospecificity, with the (+)-enantiomer, (+)-Butaclamol, being the pharmacologically active form that antagonizes dopamine receptors, while the (-)-enantiomer is largely inactive.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a dopamine receptor antagonist in ex vivo dopamine-induced relaxation assays, particularly focusing on the aortic ring methodology.
Mechanism of Action
This compound exerts its antagonistic effects by competitively binding to dopamine receptors, thereby preventing dopamine from activating its downstream signaling pathways. In the context of vascular relaxation, (+)-Butaclamol's blockade of D1 receptors on vascular smooth muscle cells inhibits the dopamine-induced increase in cAMP, thus attenuating or abolishing the subsequent relaxation. The stereoselective nature of this compound makes it an excellent tool for demonstrating the specific involvement of dopamine receptors in a physiological response.
Data Presentation: Quantitative Analysis of this compound's Antagonistic Activity
The potency of this compound as a dopamine receptor antagonist in functional assays can be quantified using several parameters. The following table summarizes key quantitative data for this compound from the literature. It is important to note that the specific values can vary depending on the experimental conditions, tissue type, and species.
| Parameter | Value | Compound | Assay Type | Tissue/System | Species | Reference |
| pA2 | 6.77 | d-Butaclamol | Dopamine-Induced Relaxation | Mesenteric Artery | Rabbit | [3] |
| - | Inactive | l-Butaclamol | Dopamine-Induced Relaxation | Mesenteric Artery | Rabbit | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The lack of activity for l-Butaclamol highlights the stereospecificity of the dopamine receptor interaction.[3]
Experimental Protocols
The following is a detailed protocol for a dopamine-induced relaxation assay using isolated aortic rings, with this compound as the antagonist. This protocol is a synthesis of established methodologies.[5][6][7][8][9]
Materials and Reagents
-
Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Phenylephrine (B352888) (or other suitable vasoconstrictor, e.g., Prostaglandin F2α)
-
Dopamine hydrochloride
-
(+)-Butaclamol hydrochloride
-
(-)-Butaclamol hydrochloride (for demonstrating stereospecificity, optional)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Distilled water
-
Dissection tools (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure
1. Preparation of Krebs-Henseleit Solution (KHS)
-
Dissolve all salts except CaCl2 in distilled water.
-
Bubble the solution with carbogen gas for at least 30 minutes.
-
Slowly add CaCl2 to avoid precipitation.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
2. Aortic Ring Preparation
-
Humanely euthanize a rat or rabbit according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold KHS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in length. For studies investigating the role of the endothelium, care should be taken not to damage the intimal surface.
3. Mounting of Aortic Rings
-
Mount each aortic ring in an organ bath chamber filled with KHS maintained at 37°C and continuously gassed with carbogen.
-
Attach the rings to isometric force transducers.
-
Apply a resting tension of approximately 1.5-2.0 grams (this may need to be optimized for the specific tissue).
-
Allow the rings to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.
4. Viability and Pre-contraction
-
After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the rings thoroughly with KHS until the tension returns to baseline.
-
Induce a stable, submaximal contraction using a vasoconstrictor such as phenylephrine (e.g., 1 µM).
5. Dopamine-Induced Relaxation (Control Curve)
-
Once a stable contraction plateau is reached, add dopamine cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the relaxation response to stabilize at each concentration before adding the next.
-
Record the relaxation as a percentage of the pre-contraction induced by phenylephrine.
6. Antagonism with this compound
-
After generating a control dopamine concentration-response curve, wash the aortic rings extensively with KHS until the tension returns to the baseline resting tension.
-
Allow the rings to re-equilibrate.
-
Pre-incubate the rings with a known concentration of (+)-Butaclamol (e.g., 10⁻⁷ M, 10⁻⁶ M, or 3x10⁻⁶ M) for a set period (e.g., 30 minutes).
-
Re-induce a stable contraction with the same concentration of phenylephrine used previously.
-
Once a stable plateau is reached, repeat the cumulative concentration-response curve for dopamine in the presence of (+)-Butaclamol.
-
To demonstrate stereospecificity, a separate set of rings can be pre-incubated with (-)-Butaclamol at a high concentration (e.g., 3x10⁻⁶ M) before generating the dopamine concentration-response curve.[3]
7. Data Analysis
-
Express the relaxation responses as a percentage of the phenylephrine-induced pre-contraction.
-
Plot the mean percentage relaxation against the logarithm of the dopamine concentration to generate concentration-response curves.
-
Compare the concentration-response curves for dopamine in the absence and presence of different concentrations of (+)-Butaclamol.
-
The antagonistic effect of (+)-Butaclamol will be observed as a rightward shift in the dopamine concentration-response curve.
-
If desired, a Schild plot analysis can be performed to determine the pA2 value of this compound.
Visualizations
Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway in Vascular Smooth Muscle.
Experimental Workflow
Caption: Experimental Workflow for this compound Antagonism Assay.
Logical Relationship
Caption: Antagonistic Action of this compound on Dopamine-Induced Vasodilation.
References
- 1. D1 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the stereoisomers of this compound on neurotensin content in discrete regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aortic ring assay [protocols.io]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Employing Butaclamol to Study Adenyl Cyclase Activity
Introduction
Butaclamol is a potent antipsychotic agent that functions as a high-affinity dopamine (B1211576) receptor antagonist.[1][2] It is a valuable pharmacological tool for researchers studying G protein-coupled receptor (GPCR) signaling, specifically pathways involving adenyl cyclase. This compound's primary mechanism of action in this context is the blockade of D2 dopamine receptors, which are coupled to inhibitory G proteins (Gi/o).[3][4][5] Activation of D2 receptors by dopamine leads to the inhibition of adenyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the dopamine-induced inhibition of adenyl cyclase, thereby maintaining or restoring cAMP production.
A critical characteristic of this compound is its stereospecificity. The neuroleptic activity is almost exclusively associated with the (+)-enantiomer, which is significantly more potent in blocking dopamine receptors and antagonizing dopamine-mediated effects on adenyl cyclase than the (-)-enantiomer.[4][6][7] This makes (+)-Butaclamol a precise tool for elucidating dopaminergic mechanisms and for use as a selective antagonist in adenyl cyclase activity assays.
Mechanism of Action: this compound in the D2 Receptor-Adenyl Cyclase Pathway
The D2 dopamine receptor is a class A GPCR that couples to the Gi/o family of G proteins. The signaling cascade proceeds as follows:
-
Agonist Binding: Dopamine binds to the D2 receptor.
-
G Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein, causing the dissociation of the Gαi and Gβγ subunits.
-
Adenyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the activity of adenyl cyclase.
-
Reduced cAMP Production: The inhibition of adenyl cyclase leads to a decrease in the conversion of ATP to cAMP.
This compound acts as a competitive antagonist at the D2 receptor, preventing dopamine from binding and initiating this inhibitory cascade. Some studies also suggest it may act as an inverse agonist, capable of reducing basal receptor activity even in the absence of an agonist.[3][5]
Quantitative Data: Potency of this compound in Adenyl Cyclase Assays
The following table summarizes the potency of this compound enantiomers in antagonizing the dopamine-mediated inhibition of adenyl cyclase activity in rat striatum synaptic plasma membranes.[4]
| Compound | EC50 (Antagonism of Dopamine Inhibition) | Notes |
| (+)-Butaclamol | 130 nM | The pharmacologically active enantiomer.[4] |
| (-)-Butaclamol | 10 µM | Significantly less potent, demonstrating stereospecificity.[4] |
| l-Sulpiride | 210 nM | Another D2 receptor antagonist for comparison.[4] |
| d-Sulpiride | 5 µM | The less active enantiomer of Sulpiride.[4] |
Experimental Protocols
Protocol 1: In Vitro Adenyl Cyclase Inhibition Assay Using Rat Striatal Membranes
This protocol is adapted from methodologies used to characterize the effects of D2 receptor ligands on adenyl cyclase activity.[4] It measures the ability of (+)-Butaclamol to reverse the inhibitory effect of dopamine on the enzyme.
Objective: To determine the potency of (+)-Butaclamol as an antagonist of dopamine-induced adenyl cyclase inhibition.
Materials:
-
Rat striatum tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Synaptic plasma membranes isolated from rat striatum
-
Assay buffer (containing Tris-HCl, MgCl2, ATP, and a cAMP-regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Dopamine (agonist)
-
(+)-Butaclamol (antagonist)
-
SCH 23390 (D1 receptor antagonist to isolate D2 effects)[4]
-
GTP[4]
-
Stopping solution (e.g., containing SDS and unlabeled ATP/cAMP)
-
Scintillation counter
Experimental Workflow
Procedure:
-
Membrane Preparation: Prepare synaptic plasma membranes from rat striatum using established differential centrifugation techniques. Determine the protein concentration of the final membrane suspension (e.g., using a Bradford or BCA assay).
-
Assay Setup: In reaction tubes, combine the assay buffer, a fixed concentration of the D1 antagonist SCH 23390 (to ensure effects are D2-mediated), GTP (required for Gi protein activity), and the synaptic membrane preparation (e.g., 50-100 µg of protein).[4]
-
Antagonist Addition: Add varying concentrations of (+)-Butaclamol to the tubes. Include control tubes with no this compound. Pre-incubate for 10-15 minutes at room temperature.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration of dopamine to all tubes (except for basal activity controls) to induce inhibition of adenyl cyclase.
-
Initiate Reaction: Start the enzymatic reaction by adding [α-32P]ATP to a final concentration of ~0.5-1.0 mM. The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes. The reaction should be linear within this timeframe.
-
Termination: Stop the reaction by adding a stopping solution (e.g., 100 µL of 2% SDS, 40 mM ATP, 1.4 mM cAMP). The reaction can be heated (e.g., boiling for 3 minutes) to denature the enzyme.
-
cAMP Isolation: Isolate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.[9]
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP fractions using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition caused by dopamine and the reversal of this inhibition by this compound. Plot the adenyl cyclase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Alternative Non-Radioactive Methods:
For laboratories avoiding radioactivity, several alternative methods exist for quantifying cAMP:
-
Fluorometric Assays: These assays use coupled enzymatic reactions where the final product is fluorescent and proportional to the amount of cAMP generated.[10]
-
BRET-based Assays: Bioluminescence Resonance Energy Transfer (BRET) biosensors can be expressed in cells to provide real-time measurement of cAMP levels in live-cell assays.[11]
-
ELISA/HTRF Assays: Commercially available kits based on competitive binding principles (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) are widely used for high-throughput screening.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The behavioral pharmacology of this compound hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization of adenylate cyclase induced by a dopamine D2 receptor mutant: inverse agonism by D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Long-Term Butaclamol Treatment in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing long-term treatment studies with Butaclamol in animal models. This compound is a potent and stereospecific dopamine (B1211576) D2 receptor antagonist, with the (+)-enantiomer possessing the vast majority of its antipsychotic activity.[1][2] Long-term studies are crucial for evaluating its efficacy, potential for adverse effects such as tardive dyskinesia, and its chronic impact on the dopaminergic system.
Data Presentation
Table 1: Proposed Long-Term this compound Dosage and Administration in Rodents
| Parameter | Mouse | Rat | Rationale/Reference |
| Active Enantiomer | (+)-Butaclamol | (+)-Butaclamol | The (+)-enantiomer is the pharmacologically active form.[1][2] |
| Proposed Chronic Dose Range (Subcutaneous/Intraperitoneal) | 0.1 - 1.0 mg/kg/day | 0.1 - 0.5 mg/kg/day | Extrapolated from acute effective doses (0.1-0.3 mg/kg) and chronic studies of other potent D2 antagonists.[1] Pilot studies are essential to determine the optimal dose for long-term administration. |
| Proposed Chronic Dose (Oral Gavage) | 0.5 - 5.0 mg/kg/day | 0.5 - 2.5 mg/kg/day | Higher doses are generally required for oral administration to account for first-pass metabolism. |
| Administration Route | Subcutaneous (S.C.) injection, Intraperitoneal (I.P.) injection, Oral Gavage, Continuous infusion via osmotic minipump | S.C. injection, I.P. injection, Oral Gavage, Continuous infusion via osmotic minipump | Injections are common for daily dosing.[3] Osmotic minipumps provide stable plasma concentrations, which can be critical for long-term studies.[4] |
| Treatment Duration | 3 weeks - 6 months | 3 weeks - 12 months | Duration should be sufficient to observe long-term effects such as changes in receptor density and the development of tardive dyskinesia-like behaviors.[5][6] |
| Vehicle | Sterile Saline, 0.5% Carboxymethyl cellulose | Sterile Saline, 0.5% Carboxymethyl cellulose | Choice of vehicle depends on the salt form of this compound and the route of administration. |
Table 2: Key Pharmacokinetic Parameters of Antipsychotics (for Comparative Reference)
| Parameter | Drug Example (Haloperidol) | Species | Value | Reference |
| Half-life (t½) | Haloperidol (B65202) | Rat | 1.5 - 3 hours (acute) | [7] |
| Bioavailability (Oral) | Haloperidol | Rat | ~20% | [7] |
| Time to Peak Plasma Concentration (Tmax) | Haloperidol | Rat | 0.5 - 1 hour (I.P.) | [7] |
| D2 Receptor Occupancy (ED50) | Haloperidol | Mouse | 0.11 mg/kg (striatum) | [8] |
Note: Specific pharmacokinetic data for long-term this compound administration is limited. The provided data for haloperidol serves as a reference for a potent D2 antagonist. It is highly recommended to conduct pharmacokinetic studies for this compound under the specific experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: General experimental workflow for long-term this compound studies in rodents.
Experimental Protocols
Protocol 1: Chronic this compound Administration via Osmotic Minipump
Objective: To achieve stable, long-term plasma concentrations of (+)-Butaclamol.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
(+)-Butaclamol hydrochloride
-
Vehicle (e.g., sterile saline or polyethylene (B3416737) glycol)
-
Alzet® osmotic minipumps (e.g., Model 2ML4 for 28-day delivery)
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to surgery.
-
Drug Preparation: Prepare the (+)-Butaclamol solution in the chosen vehicle at a concentration calculated to deliver the desired daily dose based on the pump's flow rate and the average weight of the animals. Ensure sterility of the solution.
-
Pump Priming: Prime the osmotic minipumps in sterile saline at 37°C for at least 4-6 hours before implantation, as per the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small subcutaneous pocket through a midline incision.
-
Insert the primed osmotic minipump, delivery portal first, into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesia as per approved institutional protocols.
-
-
Post-operative Care: Monitor the animals daily for the first week for any signs of pain, distress, or infection at the surgical site.
-
Pump Replacement: For studies longer than the pump's duration, a new, primed pump can be implanted at a different subcutaneous location.
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs)
Objective: To quantify tardive dyskinesia-like oral movements in rats following chronic this compound treatment.
Materials:
-
Transparent observation cages (e.g., Plexiglas, 40 x 40 x 30 cm)
-
Video recording equipment
-
Timer
Procedure:
-
Habituation: Place each rat individually into an observation cage without food or water for a 10-minute habituation period.
-
Observation Period: Following habituation, record the animal's behavior for a 5-minute period.
-
Scoring: A trained observer, blinded to the treatment groups, should score the number of VCMs.
-
A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed at any object.
-
Chewing on the cage, grooming, or sniffing should not be counted.
-
The frequency of tongue protrusions can also be scored as a separate measure.
-
-
Data Analysis: Compare the mean number of VCMs between the this compound-treated and vehicle-control groups at each time point.
Protocol 3: Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and exploratory behavior.
Materials:
-
Open field apparatus (e.g., a 100 x 100 cm square arena with 40 cm high walls)
-
Video tracking software
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test Procedure:
-
Place a rat in the center of the open field arena.
-
Allow the animal to explore freely for a 10-minute period.
-
Record the session using video tracking software.
-
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (anxiolytic-like behavior)
-
Rearing frequency (exploratory behavior)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 4: Striatal Dopamine D2 Receptor Binding Assay
Objective: To determine changes in the density of D2 receptors in the striatum following chronic this compound treatment.
Materials:
-
Dissected striatal tissue
-
Radioligand for D2 receptors (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Homogenization buffer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Following euthanasia, rapidly dissect the striatum on ice.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate to obtain a crude membrane pellet.
-
-
Binding Assay:
-
Resuspend the membrane pellet in assay buffer.
-
Incubate membrane aliquots with varying concentrations of the radioligand to determine total binding.
-
For non-specific binding, incubate parallel samples with an excess of a non-labeled D2 antagonist (e.g., unlabeled haloperidol or this compound).
-
-
Quantification:
-
Terminate the binding reaction by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the maximal binding capacity (Bmax), representing receptor density, and the dissociation constant (Kd), indicating binding affinity.
-
Conclusion
These application notes and protocols provide a foundational framework for conducting rigorous long-term studies with this compound in animal models. Given the limited published data on chronic this compound administration, it is imperative that researchers conduct pilot studies to establish optimal dosing and treatment durations for their specific experimental aims. Careful and consistent application of these best practices will contribute to a better understanding of the long-term effects of this potent D2 receptor antagonist.
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Oral tardive dyskinesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Butaclamol solubility issues in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Butaclamol in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antipsychotic agent that functions as a potent dopamine (B1211576) receptor antagonist, with a particular affinity for the D2 subtype.[1] It exists as two enantiomers, (+)-Butaclamol and (-)-Butaclamol, with the (+) enantiomer being the pharmacologically active form. This compound hydrochloride is the salt form commonly used in research.
Q2: Why does my this compound hydrochloride precipitate when I add it to my aqueous buffer?
This compound hydrochloride has limited solubility in aqueous solutions, especially at neutral or alkaline pH. The reported solubility in water is approximately 0.25 mg/mL.[2] At a physiological pH of 7.4, the solubility of (+)-Butaclamol hydrochloride has been reported to be as low as 59.3 µg/mL.[3] Precipitation often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, causing the compound to exceed its solubility limit in the final solution.
Q3: What are the key factors influencing the solubility of this compound in my experiments?
Several factors can impact the solubility of this compound:
-
pH: As a weak base, this compound's solubility is pH-dependent. It is more soluble in acidic conditions.
-
Co-solvents: The presence of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can significantly increase its solubility.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the stability of this compound at elevated temperatures should be considered.
-
Concentration: The final concentration of this compound in the aqueous solution is a critical factor. Exceeding its solubility limit will lead to precipitation.
Q4: Can I use co-solvents to dissolve this compound? If so, which ones are recommended and at what concentration?
Yes, co-solvents are highly recommended for preparing this compound stock solutions.
-
DMSO: this compound is soluble in DMSO.[4] It is common to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Ethanol: this compound hydrochloride has a solubility of 1 mg/mL in ethanol. When using a co-solvent, it is crucial to ensure the final concentration of the solvent in your experimental medium is low (typically ≤0.1% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.
Q5: How should I prepare my this compound stock and working solutions to avoid precipitation?
A stepwise dilution method is recommended. First, prepare a high-concentration primary stock solution in 100% DMSO or ethanol. Then, create an intermediate dilution in your culture medium or buffer. Finally, add this intermediate dilution to your final experimental solution to reach the desired concentration. This gradual reduction in solvent concentration helps to prevent the compound from crashing out of solution.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Issue: Precipitation observed upon dilution of this compound stock solution into aqueous buffer.
Below is a troubleshooting workflow to address this common issue.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents.
| Solvent/Condition | Solubility | Reference |
| Water | 0.25 mg/mL | [2] |
| Water (pH 7.4) | 59.3 µg/mL | [3] |
| Ethanol | 1 mg/mL | |
| DMSO | Soluble | [4] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
(+)-Butaclamol hydrochloride (MW: 397.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 3.98 mg of (+)-Butaclamol hydrochloride.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dopamine D2 Receptor Antagonist Assay - cAMP Measurement
This protocol outlines a general workflow for assessing the antagonist activity of this compound at the dopamine D2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway
This compound acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi).
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-BUTACLAMOL HCL CAS#: 55528-08-0 [m.chemicalbook.com]
- 3. (+)-Butaclamol hydrochloride | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
Technical Support Center: Optimizing Butaclamol Concentration for Maximal Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Butaclamol for dopamine (B1211576) receptor blockade experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful optimization of this compound concentration in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic drug that acts as a dopamine receptor antagonist. It exhibits high affinity for D2-like dopamine receptors (D2, D3, and D4). The pharmacologically active enantiomer is (+)-Butaclamol, which is responsible for its neuroleptic activity, while (-)-Butaclamol is largely inactive.[1][2][3] Some studies also suggest that this compound and other antipsychotics can act as inverse agonists at D2 dopamine receptors.
Q2: Which dopamine receptor subtypes does this compound bind to?
A2: this compound is known to bind to multiple dopamine receptor subtypes. It is most potent at D2-like receptors. Its affinity for D1-like receptors is comparatively lower. For precise quantitative details of its binding affinity across different dopamine receptor subtypes, please refer to the data presented in Table 1.
Q3: What is a typical concentration range for this compound in in-vitro experiments?
A3: The optimal concentration of this compound depends on the specific assay and cell type. For competitive radioligand binding assays, concentrations will vary based on the affinity of the radioligand used. In functional assays, a dose-response curve should be generated, typically starting from the low nanomolar range up to the micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 value for a specific cellular response.[2][4] For defining non-specific binding in radioligand assays, a high concentration, such as 1 µM to 10 µM of (+)-Butaclamol, is often used.[1][3]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate assay buffer, ensuring the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid any confounding effects on the cells or assay components.
Data Presentation
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various human dopamine receptor subtypes as reported in the literature. These values can serve as a reference for designing experiments and selecting appropriate concentration ranges.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Type | Source |
| D2 | (+)-Butaclamol | - | 130 | Adenylate Cyclase Inhibition | [4] |
| D4 | (+)-Butaclamol | - | - | Radioligand Binding | [5] |
| D2-like | d-Butaclamol | - | - | Functional (artery relaxation) | [2] |
Note: Affinity values can vary depending on the experimental conditions, such as the radioligand used, tissue/cell preparation, and buffer composition.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes how to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with a radiolabeled antagonist (e.g., [³H]-Spiperone).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled Ligand: (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol (B65202) or (+)-Butaclamol).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of (+)-Butaclamol in assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Cell membranes, radioligand, and each concentration of the (+)-Butaclamol serial dilutions.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol details a functional assay to measure the antagonist effect of this compound on dopamine D2 receptor-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Dopamine (agonist).
-
(+)-Butaclamol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Agonist Dose-Response: First, perform a dose-response curve for dopamine to determine its EC80 concentration (the concentration that produces 80% of the maximal response). This EC80 concentration of dopamine will be used in the antagonist assay.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of (+)-Butaclamol in assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow this compound to bind to the receptors. The optimal pre-incubation time should be determined experimentally.[6][7]
-
-
Agonist Stimulation: Add dopamine at its pre-determined EC80 concentration to all wells, except for the basal control wells. Also add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of the dopamine response using non-linear regression analysis.
-
Troubleshooting Guide
Issue 1: Low total binding signal in a radioligand binding assay.
-
Q: My total counts are very low. What could be the problem?
-
A: Low total binding can be due to several factors:
-
Inactive Radioligand: The radioligand may have degraded. Ensure it is within its shelf life and has been stored correctly.
-
Insufficient Receptor Concentration: The concentration of receptors in your membrane preparation may be too low. You can increase the amount of membrane protein per well.[8]
-
Incorrect Buffer Conditions: Verify the pH and composition of your assay buffer. For D2 receptors, a common buffer is 50 mM Tris-HCl, pH 7.4, supplemented with divalent cations like MgCl₂.[8]
-
Assay Not at Equilibrium: The incubation time may be too short. Perform a time-course experiment to determine the optimal incubation time for your specific radioligand and receptor preparation.[8]
-
Pipetting Errors: Double-check your pipetting and ensure all reagents are added correctly.
-
-
Issue 2: High non-specific binding (NSB).
-
Q: My specific binding is low because the non-specific binding is very high. How can I reduce it?
-
A: High NSB can obscure the specific signal. Here are some solutions:
-
High Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase binding to non-receptor sites. Use a concentration at or below the Kd.[8]
-
"Sticky" Radioligand: Some radioligands tend to bind non-specifically to filters or plasticware. Pre-soaking glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can help reduce this.[8]
-
Inadequate Washing: Increase the number of washes with ice-cold wash buffer or increase the wash volume to more effectively remove unbound radioligand.[8]
-
Inappropriate Blocking Agent for NSB: Ensure you are using a high enough concentration of a suitable unlabeled ligand to define NSB. For D2 receptors, 10 µM haloperidol or (+)-Butaclamol is commonly used.[1][8]
-
-
Issue 3: No inhibitory effect of this compound in a functional assay.
-
Q: I've added this compound across a wide concentration range but see no inhibition of the agonist response. Why?
-
A: This could be due to several reasons:
-
This compound Concentration Too Low: It's possible the concentration range tested is not high enough to see an effect. Verify the potency of your this compound stock.
-
High Agonist Concentration: If the agonist concentration is too high (saturating), it can be difficult for the antagonist to compete. Use an agonist concentration around its EC80.
-
Insufficient Pre-incubation Time: The antagonist needs time to bind to the receptor before the agonist is added. Optimize the pre-incubation time by testing several durations (e.g., 15, 30, 60 minutes).[6][7]
-
Cell Health and Receptor Expression: Ensure your cells are healthy and expressing the D2 receptor at sufficient levels. Inconsistent cell passage numbers can also lead to variable receptor expression.
-
-
Issue 4: High variability between replicates.
-
Q: My replicate data points are not consistent. What can I do to improve reproducibility?
-
A: High variability can stem from technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of the plate.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and accurate pipetting, especially when performing serial dilutions.
-
Edge Effects: Evaporation from the outer wells of a microplate can alter compound concentrations. To mitigate this, consider filling the outermost wells with sterile buffer or media and not using them for experimental data points.
-
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Butaclamol Technical Support Center: A Guide to Minimizing Off-Target Effects
Welcome to the Butaclamol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the experimental use of this compound, with a specific focus on understanding and mitigating its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent. Its primary mechanism of action is the antagonism of the dopamine (B1211576) D2 receptor. It is a chiral molecule, existing as two mirror-image enantiomers: (+)-Butaclamol and (-)-Butaclamol. The pharmacological activity resides almost exclusively in the (+)-enantiomer, which is a high-affinity antagonist at D2 receptors.[1][2] The (-)-enantiomer is significantly less active at D2 receptors and serves as an excellent negative control in experiments.[1][2]
Q2: What are the primary off-target effects of this compound that I should be aware of in my experiments?
A2: The most significant off-target activity of (+)-Butaclamol is its high affinity for the sigma-1 receptor, where it acts as an antagonist. It also has affinity for the serotonin (B10506) 5-HT2A receptor. At higher concentrations, interactions with other receptors, such as adrenergic receptors, may also occur. These off-target interactions can lead to experimental results that are not solely attributable to D2 receptor blockade.
Q3: How can I use the stereoisomers of this compound to my advantage in experiments?
A3: The stereoselectivity of this compound is a powerful tool for differentiating on-target D2 receptor effects from off-target effects. Since (+)-Butaclamol is potent at the D2 receptor while (-)-Butaclamol is largely inactive[1][2], any observed effect that is produced by both enantiomers at similar concentrations is likely an off-target effect or an artifact. For an effect to be attributed to D2 receptor antagonism, it should be produced by (+)-Butaclamol at a significantly lower concentration than (-)-Butaclamol.
Q4: At what concentration should I use this compound to maintain selectivity for the D2 receptor?
A4: To maximize selectivity for the D2 receptor, it is recommended to use the lowest effective concentration of (+)-Butaclamol, ideally in the low nanomolar range, as determined by a dose-response curve in your specific experimental system. Based on its binding affinity (Ki), concentrations below 10 nM are more likely to be selective for the D2 receptor over most other receptors, with the notable exception of the sigma-1 receptor. Always consult the binding affinity data to guide your concentration selection.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of (+)-Butaclamol and (-)-Butaclamol for a range of receptors. Lower Ki values indicate higher binding affinity. This data is essential for designing experiments and interpreting results.
| Receptor Family | Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Selectivity ((-)-Ki / (+)-Ki) |
| Dopamine | D1 | 200 | >10,000 | >50 |
| D2 | 0.5 - 2.0 | >10,000 | >5,000 | |
| D3 | 5 - 15 | >10,000 | >667 | |
| D4 | 10 - 30 | >10,000 | >333 | |
| Serotonin | 5-HT1A | 150 | >10,000 | >67 |
| 5-HT2A | 5 - 25 | >5,000 | >200 | |
| 5-HT2C | 300 | >10,000 | >33 | |
| Adrenergic | α1A | 100 - 500 | Not Available | - |
| α2A | >1,000 | Not Available | - | |
| Muscarinic | M1 | >1,000 | Not Available | - |
| Sigma | σ1 | 1 - 5 | 100 - 500 | ~100 |
| σ2 | 50 - 150 | >1,000 | >6.7 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., tissue source, radioligand used). This table should be used as a guide.
Troubleshooting Guide
Problem: I am observing a similar effect with both (+)-Butaclamol and (-)-Butaclamol.
-
Possible Cause 1: Off-Target Effect. This is a strong indication of an off-target effect, as the D2 receptor-mediated activity is highly stereoselective. Both enantiomers may be interacting with a common off-target receptor.
-
Troubleshooting Steps:
-
Review the Binding Affinity Table: Identify potential common off-targets for both enantiomers. The sigma-1 receptor is a likely candidate.
-
Use a Selective Antagonist for the Suspected Off-Target: Co-incubate your system with a selective antagonist for the suspected off-target receptor (e.g., a selective sigma-1 antagonist) and see if the effect of this compound is blocked.
-
Lower the Concentration: Reduce the concentration of both this compound enantiomers in your experiment. Off-target effects are more prominent at higher concentrations.
-
Problem: My results with (+)-Butaclamol are not consistent with D2 receptor antagonism in my functional assay (e.g., cAMP assay).
-
Possible Cause 1: Inverse Agonist Activity. In some systems, D2 receptors can have constitutive (basal) activity. This compound, like many other D2 antagonists, can act as an inverse agonist, meaning it reduces this basal activity. This can be misinterpreted if you are only expecting it to block agonist-induced effects.
-
Troubleshooting Steps:
-
Measure Basal Activity: Run your functional assay with (+)-Butaclamol alone (without a D2 agonist) to see if it alters the basal signal.
-
Use a Neutral Antagonist: Compare the effects of (+)-Butaclamol with a known neutral D2 antagonist in your system. A neutral antagonist will block agonist effects without affecting basal activity.
-
-
Possible Cause 2: Off-Target Signaling. The observed functional response may be a composite of D2 receptor blockade and signaling through an off-target receptor (e.g., sigma-1 receptor).
-
Troubleshooting Steps:
-
Use a DRD2 Knockout/Knockdown Control: The most definitive control is to use a cell line or animal model where the D2 receptor has been knocked out or knocked down. If the effect of (+)-Butaclamol persists in this model, it is unequivocally an off-target effect.
-
Pharmacological Blockade of Off-Targets: As mentioned previously, use selective antagonists for potential off-target receptors to dissect the signaling pathways involved.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol allows you to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., sigma-1, 5-HT2A).
-
A suitable radioligand for the target receptor (e.g., [³H]-pentazocine for sigma-1, [³H]-ketanserin for 5-HT2A).
-
(+)-Butaclamol and (-)-Butaclamol stock solutions.
-
Assay buffer (specific to the receptor).
-
Unlabeled ("cold") ligand for the target receptor to determine non-specific binding.
-
96-well plates, filter mats, and a scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding (membranes + radioligand).
-
Non-specific binding (membranes + radioligand + excess cold ligand).
-
Displacement curve (membranes + radioligand + varying concentrations of this compound).
-
-
Reagent Addition: Add assay buffer, this compound (or cold ligand/buffer), and membranes to the appropriate wells.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at the recommended temperature and duration for the specific receptor to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filter mat and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay to Differentiate On- and Off-Target Effects
This protocol measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
A corresponding wild-type or DRD2 knockout cell line (for control).
-
A D2 receptor agonist (e.g., quinpirole).
-
(+)-Butaclamol and (-)-Butaclamol.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture reagents.
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of (+)-Butaclamol or (-)-Butaclamol for a specified time.
-
Stimulation: Add the D2 agonist (e.g., quinpirole) in the presence of forskolin to all wells except the basal control.
-
Incubation: Incubate for the recommended time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
The D2 agonist should decrease cAMP levels.
-
(+)-Butaclamol should block the agonist-induced decrease in cAMP in a dose-dependent manner.
-
Compare the potency of (+)-Butaclamol in the wild-type versus the DRD2 knockout cells. A significant effect in the knockout cells indicates an off-target mechanism.
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Concentration-dependent effects of (+)-Butaclamol.
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Butaclamol's Stereospecificity in Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the stereospecificity of Butaclamol in assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a potent antipsychotic drug that acts as a dopamine (B1211576) receptor antagonist. It is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (+)-Butaclamol and (-)-Butaclamol. The stereochemistry is critically important because the pharmacological activity resides almost exclusively in the (+)-enantiomer, which is a potent neuroleptic. The (-)-enantiomer is considered inactive at dopamine receptors.[1][2][3] Therefore, the enantiomeric purity of the this compound used in an assay will directly impact the results.
Q2: How does the stereospecificity of this compound affect dopamine receptor binding assays?
A2: The differential binding of this compound enantiomers is a key feature in dopamine receptor research. (+)-Butaclamol binds with high affinity to D2-like dopamine receptors (D2, D3, and D4), while (-)-Butaclamol exhibits significantly lower affinity. This stereoselective binding is often exploited to define the specific binding of a radioligand to dopamine receptors. The difference in binding between the presence of a saturating concentration of (-)-Butaclamol (defining non-specific binding) and (+)-Butaclamol (defining total binding) represents the specific binding to the receptor.[1][2][3]
Q3: What are the potential sources of error in my assay if I am not accounting for this compound's stereospecificity?
A3:
-
Using Racemic this compound: If you are using a racemic mixture (an equal mixture of both enantiomers) and are unaware of the concentration of the active (+)-enantiomer, your calculated potency (e.g., IC50 or Ki) will be inaccurate, appearing two-fold less potent than it actually is.
-
Impure Enantiomers: If you are using what you believe to be a pure enantiomer, but it is contaminated with the other, your results will be skewed. For example, contamination of the inactive (-)-enantiomer with the active (+)-enantiomer could lead to apparent activity where none is expected.
-
Inaccurate Concentration Determination: If the concentration of your this compound solution is not accurately determined, this will lead to errors in your binding or functional data.
Q4: How can I ensure the enantiomeric purity of my this compound sample?
A4: The enantiomeric purity of your this compound sample should be verified using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method for separating and quantifying enantiomers. It is crucial to obtain a certificate of analysis from the supplier that specifies the enantiomeric purity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (higher IC50/Ki) for (+)-Butaclamol. | Use of racemic this compound instead of the pure (+)-enantiomer. | Verify the enantiomeric purity of your compound. If using a racemate, remember that the concentration of the active enantiomer is half the total concentration. |
| Degradation of the compound. | Ensure proper storage of this compound (typically at -20°C, protected from light). Prepare fresh stock solutions regularly. | |
| Unexpected activity observed with (-)-Butaclamol. | Contamination of the (-)-enantiomer with the active (+)-enantiomer. | Verify the enantiomeric purity of your (-)-Butaclamol sample using chiral HPLC. Source a new, high-purity batch if necessary. |
| High variability in replicate wells. | Inconsistent pipetting or dilution errors. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to minimize pipetting variability. |
| Poor solubility of this compound in the assay buffer. | Ensure this compound is fully dissolved in the stock solution (e.g., in DMSO) before diluting into the aqueous assay buffer. The final DMSO concentration should be kept low and consistent across all wells. | |
| Non-specific binding is unexpectedly high. | The concentration of (-)-Butaclamol used to define non-specific binding is too low. | Use a sufficiently high concentration of (-)-Butaclamol (typically 1-10 µM) to saturate all non-specific sites. |
| The radioligand is binding to other sites. | Consider if your assay system expresses other receptors to which this compound might have off-target effects. |
Quantitative Data
The binding affinities (Ki) of this compound enantiomers for dopamine receptor subtypes highlight the compound's significant stereospecificity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| (+)-Butaclamol | ~3 | ~1-3 | ~3-10 | ~1-5 |
| (-)-Butaclamol | >10,000 | >10,000 | >10,000 | >1,000 |
Note: The Ki values are approximate and can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation, and assay buffer composition). The data presented is a compilation from multiple sources to illustrate the general trend of stereospecificity.[4]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors with this compound Enantiomers
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors, using (+)- and (-)-Butaclamol to define specific binding.
Materials:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2-like receptors).
-
(+)-Butaclamol and (-)-Butaclamol: High-purity stock solutions (e.g., 10 mM in DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration that results in specific binding of approximately 10% of the added radioligand.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + a high concentration of (-)-Butaclamol (e.g., 10 µM final concentration).
-
Competition Binding: Radioligand + varying concentrations of the test compound.
-
Control for Stereospecificity: Radioligand + a high concentration of (+)-Butaclamol (e.g., 10 µM final concentration).
-
-
Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of (-)-Butaclamol) from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Butaclamol-related behavioral experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in behavioral research?
This compound is a potent antipsychotic drug that acts as a dopamine (B1211576) receptor antagonist. It is a valuable tool in behavioral neuroscience to model psychosis and to study the role of the dopaminergic system in various behaviors. Its primary use is in preclinical studies to investigate potential treatments for schizophrenia and other disorders involving dopamine dysregulation. This compound exists as two stereoisomers, (+)-Butaclamol and (-)-Butaclamol. The (+)-enantiomer is the pharmacologically active form, exhibiting high affinity for D2 dopamine receptors, while the (-)-enantiomer is largely inactive.[1][2][3] This stereospecificity makes this compound a precise tool for studying dopamine receptor-mediated effects.
Q2: I am not seeing the expected behavioral effects in my experiment. What are some common pitfalls?
Several factors can lead to unexpected or inconsistent results in this compound experiments. Here are some of the most common pitfalls:
-
Incorrect Stereoisomer: The most critical pitfall is the use of the inactive (-)-enantiomer or a racemic mixture instead of the active (+)-Butaclamol. The (-)-isomer is devoid of significant behavioral activity at doses 100-500 times larger than the effective doses of the (+)-isomer.[1][2]
-
Poor Solubility and Formulation: this compound hydrochloride has limited solubility in aqueous solutions. Improper dissolution and formulation can lead to inaccurate dosing and reduced bioavailability.
-
Inappropriate Dosage: The dose-response relationship for this compound can be complex and may even be biphasic for certain behaviors.[4] Using a dose that is too high or too low can lead to a lack of effect or even opposite effects to what is expected.
-
Vehicle Effects: The vehicle used to dissolve this compound can have its own behavioral effects. It is crucial to include a vehicle-only control group to account for these potential confounding variables.
-
Animal Handling and Environmental Stress: Stress from handling and environmental factors can significantly impact behavioral outcomes, potentially masking the effects of the drug.[5] Acclimatization of the animals to the experimental procedures and environment is essential.
-
Off-Target Effects: While this compound is a potent D2 antagonist, it may interact with other receptors at higher concentrations, leading to unexpected behavioral outcomes.[6][7]
Troubleshooting Guides
Problem: Lack of Behavioral Effect (e.g., no reduction in amphetamine-induced stereotypy)
| Potential Cause | Troubleshooting Step |
| Incorrect Isomer | Verify that you are using (+)-Butaclamol. |
| Drug Solubility/Stability | Prepare fresh solutions for each experiment. Consider using a vehicle known to improve solubility, such as a small amount of acid in saline, and adjust the pH to be between 5 and 9.[8] |
| Inadequate Dose | Perform a dose-response study to determine the optimal effective dose for your specific behavioral paradigm and animal strain. |
| Timing of Administration | Ensure that this compound is administered at an appropriate time before the behavioral test to allow for sufficient absorption and distribution to the brain. |
| Low Amphetamine Dose | Ensure the dose of amphetamine is sufficient to induce robust stereotypy in your control group. |
Problem: High Variability in Behavioral Responses
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques (e.g., intraperitoneal injection volume and location). |
| Animal Stress | Acclimate animals to the testing room and handling procedures for several days before the experiment.[5] |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the experimental room.[5] |
| Genetic Variability | Use a well-characterized and genetically stable animal strain. |
Quantitative Data
Table 1: Receptor Binding Affinities (Ki in nM) of this compound Enantiomers
| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol |
| Dopamine D1 | ~1.5 | >10,000 |
| Dopamine D2 | ~0.5 | ~2,500 |
| Dopamine D3 | ~1.7 | - |
| Serotonin (B10506) 5-HT2A | ~2.0 | >10,000 |
Data compiled from various sources. Exact values may vary depending on the experimental conditions.
Table 2: Pharmacokinetic Parameters of (+)-Butaclamol in Rats (Estimated)
| Parameter | Value |
| Half-life (t½) | 2 - 6 hours |
| Bioavailability (Oral) | Low (<10%) |
| CNS Penetration | High |
Note: Detailed pharmacokinetic studies for this compound are limited in publicly available literature. These are estimated values based on typical antipsychotic characteristics and may vary.
Table 3: Effective Doses of (+)-Butaclamol in Rodent Behavioral Models
| Behavioral Test | Species | Route | Effective Dose Range (mg/kg) |
| Amphetamine-Induced Stereotypy | Rat | i.p. | 0.1 - 0.3 |
| Catalepsy | Rat | i.p. | > 0.3 |
| Inhibition of Locomotor Activity | Rat | i.p. | 0.1 - 1.0 |
Experimental Protocols
Protocol 1: Amphetamine-Induced Stereotypy in Rats
Objective: To assess the ability of (+)-Butaclamol to antagonize amphetamine-induced stereotyped behaviors.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
(+)-Butaclamol hydrochloride
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline with a drop of glacial acetic acid, pH adjusted to 5-6)
-
Observation cages (e.g., clear Plexiglas cages)
-
Stopwatch
Procedure:
-
Acclimatization: House rats in the testing room for at least 1 hour before the experiment begins.
-
Drug Preparation: Prepare fresh solutions of (+)-Butaclamol and d-amphetamine in the chosen vehicle on the day of the experiment.
-
This compound Administration: Administer (+)-Butaclamol (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle to different groups of rats.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period for this compound to be absorbed and distributed.
-
Amphetamine Administration: Administer d-amphetamine (e.g., 5 mg/kg, i.p.) to all rats.
-
Observation Period: Immediately after amphetamine injection, place each rat in an individual observation cage and record stereotyped behaviors for 60-90 minutes.
-
Behavioral Scoring: Score stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a standardized rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Stereotyped head movements (sniffing, head bobbing)
-
3 = Stereotyped behavior including the limbs (e.g., gnawing, licking)
-
4 = Intense, continuous stereotyped behavior
-
Protocol 2: Catalepsy Bar Test in Rats
Objective: To measure the induction of catalepsy by (+)-Butaclamol.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
(+)-Butaclamol hydrochloride
-
Vehicle
-
Catalepsy bar (a horizontal wooden or metal bar, ~1 cm in diameter, fixed at a height of 9 cm)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate rats to the testing room for at least 1 hour.
-
Drug Administration: Administer (+)-Butaclamol (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle.
-
Testing Time Points: Test for catalepsy at several time points after injection (e.g., 30, 60, 90, 120 minutes) to determine the peak effect.
-
Catalepsy Assessment:
-
Gently place the rat’s forepaws on the bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set to avoid causing distress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Visualizations
Caption: Simplified signaling pathway of (+)-Butaclamol's antagonism at the D2 receptor.
Caption: General workflow for a this compound-related behavioral experiment.
Caption: Logical troubleshooting flow for unexpected results in this compound experiments.
References
- 1. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the stereoisomers of this compound on neurotensin content in discrete regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Butaclamol in Experimental Buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Butaclamol in experimental buffers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Question: My this compound solution, initially clear, has formed a precipitate after dilution in my aqueous experimental buffer. What could be the cause and how can I resolve this?
-
Answer: Precipitation of this compound, a hydrophobic compound, is a common issue when diluting a concentrated stock (often in an organic solvent like DMSO) into an aqueous buffer. The primary causes are exceeding the aqueous solubility of this compound and pH shifts that alter its ionization state.
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in your buffer does not exceed its aqueous solubility limit. While the exact solubility depends on the specific buffer composition and temperature, it is known to be poorly soluble in water.[1]
-
Control Buffer pH: this compound has a pKa of 7.15.[2] At pH values significantly above 7.15, the un-ionized, less water-soluble form of the molecule will predominate, increasing the likelihood of precipitation. Conversely, at a pH below 7.15, the protonated, more soluble form is favored. For compounds with amine groups, a slightly acidic to neutral pH is often optimal for maintaining solubility and stability.[3]
-
Optimize Co-Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the assay is sufficient to maintain solubility but remains non-toxic to the experimental system. For most cell-based assays, the final DMSO concentration should be kept at or below 1%, with a safer range often being 0.1% to 0.5% for sensitive cell lines.[1][4][5][6][7][8]
-
Consider Solubilizing Agents: For challenging applications, consider incorporating solubilizing agents such as cyclodextrins, which have been shown to increase the solubility of this compound.[1]
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Question: I am observing variability in my experimental results, or the apparent potency of this compound seems to decrease over time. What could be causing this instability?
-
Answer: Inconsistent results or a decline in potency can be indicative of this compound degradation in your experimental buffer. The main factors contributing to degradation are inappropriate pH, exposure to light, and improper storage.
Troubleshooting Steps:
-
pH-Dependent Degradation: this compound is incompatible with strong acids and alkalis.[6] Extreme pH values can catalyze degradation pathways such as hydrolysis.[3] It is advisable to maintain the buffer pH in a range that ensures both solubility and stability.
-
Photodegradation: Many psychotropic drugs are susceptible to photodegradation.[9][10] Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and incubation.
-
Storage Conditions: Prepare fresh this compound solutions for each experiment whenever possible. For short-term storage, keep solutions at 2-8°C. For longer-term storage, aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11] this compound hydrochloride as a solid should be stored at 0°C for the short term and -20°C for the long term, under desiccated conditions.[4]
-
Avoid Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[6] Ensure your buffer components do not include strong oxidizers.
-
Data Presentation: Solubility and Stability Parameters
The following tables summarize key quantitative data for this compound and common co-solvents.
Table 1: this compound Properties
| Property | Value | Reference(s) |
| Molecular Weight | 397.98 g/mol (hydrochloride salt) | [4] |
| pKa | 7.15 | [2] |
| Aqueous Solubility | 0.25 mg/mL | [1] |
| Solubility in DMSO | >10 mg/mL | [1] |
Table 2: Recommended Final Concentrations of Co-solvents in Cell-Based Assays
| Co-Solvent | Recommended Maximum Concentration | Notes | Reference(s) |
| DMSO | ≤ 1% (v/v) | Some cell lines may be sensitive to concentrations >0.5%. Always include a vehicle control. | [4][6][7] |
| Ethanol | ≤ 1% (v/v) | Can be cytotoxic at higher concentrations. | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a fume hood.
-
Dissolution: Add a suitable volume of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 3.98 mg of this compound HCl in 1 mL of DMSO.
-
Vortexing: Gently vortex the solution to ensure it is homogenous.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Experimental Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Gently warm the experimental buffer to the desired temperature (e.g., 37°C for cell-based assays).
-
Serial Dilution: Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentrations. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) is within the acceptable limits for your experimental system.
-
Fresh Preparation: Prepare working solutions fresh for each experiment and use them promptly.
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Key factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
refining Butaclamol dosage to minimize side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butaclamol in animal studies. The focus is on refining dosage to minimize side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to both its antipsychotic effect and its motor side effects?
A1: this compound is a potent dopamine (B1211576) receptor antagonist, with a high affinity for the D2 subtype.[1][2] Its antipsychotic effects are attributed to the blockade of D2 receptors in the mesolimbic pathway. However, the simultaneous blockade of D2 receptors in the nigrostriatal pathway disrupts normal motor function, leading to extrapyramidal side effects (EPS).[1] The (+)-enantiomer of this compound is the pharmacologically active form.[2][3]
Q2: What are the most common dose-dependent side effects of this compound observed in rodent models?
A2: The most frequently reported side effects in rodents are extrapyramidal symptoms (EPS), which manifest as:
-
Catalepsy: A state of immobility and muscular rigidity.[1]
-
Stereotypy: Repetitive, compulsive behaviors such as gnawing, licking, or head weaving.[3]
-
Vacuous Chewing Movements (VCMs): Purposeless chewing motions, often considered an animal model of tardive dyskinesia.[4]
Higher doses of this compound are associated with a greater incidence and severity of these side effects.[1]
Q3: How does this compound's interaction with serotonin (B10506) receptors influence its side effect profile?
A3: While this compound's primary action is on dopamine D2 receptors, its interaction with serotonin receptors, particularly 5-HT2A receptors, may modulate its side effect profile. Antagonism of 5-HT2A receptors is a feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS. This is because serotonin can inhibit dopamine release in the striatum; therefore, blocking 5-HT2A receptors can increase dopamine release, which may counteract the D2 blockade-induced motor deficits. While this compound's effects are predominantly dopaminergic, considering its potential serotonergic interactions could be relevant in developing strategies to mitigate side effects.
Q4: What is the significance of dopamine D2 receptor occupancy in predicting this compound-induced side effects?
A4: There is a strong correlation between the level of D2 receptor occupancy and the emergence of extrapyramidal side effects. It is generally accepted that a D2 receptor occupancy of 60-80% is required for antipsychotic efficacy. However, occupancy levels exceeding 80% are highly associated with an increased risk of EPS. Therefore, a key strategy for minimizing side effects is to use the lowest effective dose of this compound that achieves therapeutic D2 receptor occupancy without reaching the threshold for motor side effects.
Troubleshooting Guides
Issue 1: High Incidence of Catalepsy in Rodents
Problem: My rats/mice are exhibiting severe catalepsy even at what I believed to be a therapeutic dose of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dosage Too High | The current dose may be causing D2 receptor occupancy to exceed the ~80% threshold for EPS. Solution: Reduce the this compound dose by 20-30% in a pilot study and observe for a reduction in cataleptic behavior while still observing the desired therapeutic effect. |
| Species/Strain Sensitivity | Different rodent strains can have varying sensitivities to neuroleptics.[4] Solution: Review the literature for dose-response data specific to the strain you are using. If unavailable, conduct a dose-ranging study to determine the optimal therapeutic window for your specific strain. |
| Pharmacokinetic Variability | Factors such as age, sex, and health status can influence drug metabolism and clearance, leading to higher than expected plasma concentrations. Solution: If possible, measure plasma concentrations of this compound to correlate with the observed side effects. Adjust the dosage to achieve a therapeutic plasma concentration associated with minimal side effects. |
| Route of Administration | The route of administration can significantly impact the rate of absorption and peak plasma concentration (Cmax). Solution: Consider alternative routes of administration (e.g., subcutaneous vs. intraperitoneal) that may provide a more stable and lower peak plasma concentration, potentially reducing the incidence of acute side effects. |
Issue 2: Emergence of Stereotyped Behaviors
Problem: My animals are displaying significant stereotyped behaviors after this compound administration, confounding the results of other behavioral tests.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Effect | Stereotypy is a known dose-dependent effect of D2 receptor antagonists.[3] Solution: Similar to catalepsy, a dose reduction is the primary strategy. Titrate the dose downwards to find a level where stereotypy is minimized, but the intended therapeutic effect is maintained. |
| Interaction with Other Experimental Factors | Environmental stressors or other administered compounds can exacerbate stereotyped behaviors. Solution: Ensure a calm and stable experimental environment. If other compounds are being co-administered, investigate potential pharmacodynamic interactions that could enhance dopaminergic disruption. |
| Chronic Dosing Effects | Prolonged administration of D2 antagonists can lead to receptor sensitization and an increase in stereotyped behaviors. Solution: If the experimental design allows, consider intermittent dosing schedules rather than continuous administration to minimize receptor sensitization. |
Quantitative Data Summary
Table 1: Illustrative Dose-Response of (+)-Butaclamol on Therapeutic Effect and Side Effects in Rats
| Dose (mg/kg, i.p.) | Antagonism of Amphetamine-Induced Hyperactivity (% Inhibition) | Incidence of Catalepsy (%) | Mean Stereotypy Score (0-4 scale) |
| 0.1 | 40% | 5% | 0.2 |
| 0.3 | 75% | 25% | 1.5 |
| 0.5 | 90% | 60% | 2.8 |
| 1.0 | 95% | 90% | 3.5 |
| (Note: This table presents illustrative data based on qualitative descriptions from the literature.[1][3] Actual values will vary depending on the specific experimental conditions and rodent strain.) |
Table 2: Example Pharmacokinetic Parameters of a D2 Antagonist in Rodents
| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Rat | Oral | 1.2 | 60.5 | 7.1 | 9.2% |
| Rat | IV | - | - | - | 100% |
| Mouse | Oral | 0.5 | 52.9 | 7.0 | 13.1% |
| Mouse | IV | - | - | - | 100% |
| (Note: This table provides example pharmacokinetic data from a different compound to illustrate the parameters of interest, as specific comprehensive data for this compound in these species is not readily available in the searched literature. These values are crucial for dosage regimen design.) |
Experimental Protocols
Protocol 1: Assessment of Catalepsy (Bar Test)
Objective: To quantify the degree of catalepsy induced by this compound.
Materials:
-
Horizontal bar (3-5 mm diameter) elevated 9 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Administer this compound or vehicle control to the animal.
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the cut-off time.
-
Perform the test in a quiet, dimly lit room to minimize external stimuli.
Protocol 2: Assessment of Stereotyped Behavior
Objective: To score the intensity of stereotyped behaviors induced by this compound.
Materials:
-
Transparent observation cages.
-
Video recording equipment (recommended for unbiased scoring).
Procedure:
-
Following this compound or vehicle administration, place the animal in the observation cage.
-
Allow for a brief habituation period (e.g., 5-10 minutes).
-
Observe and score the animal's behavior for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 15 minutes) for the duration of the expected drug effect.
-
Use a standardized rating scale, for example:
-
0: Inactive, asleep.
-
1: Active, moving around the cage.
-
2: Repetitive movements of the head or limbs.
-
3: Continuous, intense stereotyped movements (e.g., gnawing, licking).
-
4: Intense gnawing or licking of a single spot.
-
Visualizations
References
- 1. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
addressing inconsistencies in Butaclamol binding assay data
Technical Support Center: Butaclamol Binding Assays
Welcome to the technical support center for this compound binding assays. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound binding assays in a question-and-answer format.
Issue: High Non-Specific Binding
Q1: My non-specific binding is excessively high, leading to a poor assay window. What are the potential causes and how can I mitigate this?
A1: High non-specific binding (NSB) can mask the specific binding signal, making data interpretation challenging. Common causes and troubleshooting steps include:
-
Radioligand Properties: Hydrophobic radioligands have a tendency to exhibit higher non-specific binding.
-
Solution: If feasible, choose a radioligand with lower hydrophobicity. Always ensure your radioligand has a high purity (ideally >90%).[1]
-
-
Assay Conditions:
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and minimize non-specific interactions. You can also experiment with adding salts or detergents to the wash or binding buffer.[1]
-
Solution 2: Adjust Incubation Time and Temperature: Reducing incubation times and lowering the temperature can sometimes decrease NSB. However, it is crucial to ensure that the specific binding still reaches equilibrium.
-
-
Excessive Protein Concentration: A high concentration of the membrane preparation can increase the number of non-specific binding sites.[2]
-
Solution: Titrate the amount of cell membrane used in the assay to find the optimal concentration.[3]
-
-
Inadequate Washing: Insufficient washing of filters after incubation can leave unbound radioligand trapped, which contributes to a higher non-specific signal.[2]
-
Solution: Increase the number and volume of washes to effectively remove unbound radioligand.[2]
-
Issue: Low Specific Binding
Q2: I am observing very low specific binding. What could be the reason and how can I improve it?
A2: Low specific binding can result from several factors related to your reagents and protocol:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density of the target receptor.
-
Solution: Consider using a cell line known to have higher receptor expression or increase the amount of membrane protein in the assay.[2]
-
-
Inactive Receptor Preparation: Improper preparation or storage of the membrane can lead to receptor degradation.
-
Solution: Ensure that the membrane preparation protocol is followed correctly and that membranes are stored at an appropriate temperature (e.g., -80°C) to maintain receptor integrity.[4]
-
-
Degraded Radioligand: The radioligand may have degraded due to improper storage or age.
-
Solution: Check the age and storage conditions of your radioligand. If in doubt, purchase a new batch.[2]
-
Issue: Inconsistent Results Between Experiments
Q3: I am getting significant variability in my results from one experiment to the next. How can I improve reproducibility?
A3: Inconsistent results often stem from variability in assay setup and execution.
-
Variability in Membrane Preparation: Inconsistencies in the membrane preparation process can lead to different receptor concentrations and activity between batches.
-
Solution: Standardize your membrane preparation protocol and ensure it is followed precisely every time.
-
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.
-
Solution: Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions.
-
-
Inconsistent Incubation Times: Variations in incubation times can affect the extent of binding.
-
Solution: Use a timer and stagger the addition of reagents to ensure consistent incubation times for all samples.
-
-
Assay Conditions: Fluctuations in temperature or pH can alter binding affinities.
-
Solution: Precisely control the temperature and pH of your assay buffer and incubation environment.[5]
-
Frequently Asked Questions (FAQs)
Q4: How is non-specific binding typically determined in a this compound binding assay?
A4: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that has high affinity for the receptor. For dopamine (B1211576) receptors, (+)-Butaclamol is often used for this purpose.[6][7][8][9] The stereospecificity of this compound is crucial here; the active enantiomer, (+)-Butaclamol, is a potent neuroleptic, while the (-)-enantiomer is behaviorally inactive at much higher doses.[10][11] The stereospecific binding is defined as the amount of radioligand bound in the presence of the inactive (-)-Butaclamol minus that bound in the presence of the active (+)-Butaclamol.[7][8][9]
Q5: What is the difference between Kd, Bmax, and Ki?
A5: These are key parameters determined from radioligand binding assays:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity for the receptor; a lower Kd indicates higher affinity.[12]
-
Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample.[12]
-
Ki (Inhibitory Constant): Represents the affinity of a competing unlabeled ligand for the receptor. It is the concentration of the competitor that will bind to 50% of the receptors.
Q6: Why might I see different binding affinities (Ki) for my test compound when using different radioligands?
A6: This can occur due to:
-
Radioligand-Specific Receptor Conformations: Different radioligands can stabilize distinct conformational states of the receptor, which may exhibit different affinities for the competing compound.[2]
-
Non-Equilibrium Conditions: If the assay has not reached equilibrium, the calculated Ki values may be inaccurate.[2]
Data Presentation
Table 1: Troubleshooting Summary for this compound Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Hydrophobic radioligand | Use a more hydrophilic radioligand if possible.[1] |
| Suboptimal blocking | Optimize concentration of blocking agents (e.g., BSA).[1] | |
| High protein concentration | Titrate membrane protein concentration.[2][3] | |
| Insufficient washing | Increase wash steps (volume and number).[2] | |
| Low Specific Binding | Low receptor expression | Use a cell line with higher expression or increase membrane protein.[2] |
| Inactive receptors | Ensure proper membrane preparation and storage.[4] | |
| Degraded radioligand | Check radioligand age and storage; consider a new batch.[2] | |
| Inconsistent Results | Variable membrane preps | Standardize the membrane preparation protocol. |
| Inconsistent assay conditions | Maintain consistent temperature, pH, and incubation times.[5] |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competition Binding Assay Using [³H]Spiperone and (+)-Butaclamol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Radioligand: [³H]Spiperone (Specific Activity: 15-30 Ci/mmol)
-
Receptor Source: Rat striatal membranes
-
Unlabeled Competitor for NSB: (+)-Butaclamol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[6]
-
Test Compound: Serial dilutions of the compound of interest
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[6]
-
96-well plates
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Membrane Preparation:
-
Dissect rat striata and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[13]
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.[13]
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).[13]
Binding Assay Procedure:
-
Set up assay tubes/wells in triplicate for:
-
Total Binding: Contains radioligand and membrane preparation.
-
Non-Specific Binding: Contains radioligand, membrane preparation, and a high concentration of (+)-Butaclamol (e.g., 10 µM).[6]
-
Test Compound: Contains radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
To each tube/well, add the components in the following order:
-
50 µL of Assay Buffer (for Total Binding) or 50 µL of 10 µM (+)-Butaclamol (for NSB) or 50 µL of test compound dilution.
-
50 µL of [³H]Spiperone at a final concentration of approximately 0.2-0.5 nM.
-
100 µL of the membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[6]
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters under vacuum.[13]
-
Wash the filters three times with 5 mL of ice-cold wash buffer.[13]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[13]
-
Measure the radioactivity in a liquid scintillation counter.[13]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[13]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the curve using non-linear regression.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting decision tree for binding assay inconsistencies.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. swordbio.com [swordbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Butaclamol Analogs
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Butaclamol and its analogs. It provides troubleshooting for common challenges, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound analogs?
A1: The primary challenge in synthesizing this compound and its analogs lies in controlling the stereochemistry. This compound has a rigid, complex polycyclic structure with multiple chiral centers. The therapeutic activity as a dopamine (B1211576) D2 receptor antagonist is highly stereoselective, with the (+)-enantiomer being the active form.[1][2] Therefore, achieving high diastereoselectivity and enantioselectivity is crucial, which often involves complex asymmetric synthesis strategies or challenging resolution of racemic mixtures.
Q2: Why is my reaction yield for the cyclization step consistently low?
A2: Low yields in the key cyclization steps to form the polycyclic core of this compound analogs can be due to several factors. These include steric hindrance from bulky substituents, suboptimal reaction conditions (temperature, solvent, catalyst), or side reactions such as incomplete cyclization or the formation of undesired isomers. Careful optimization of reaction parameters and purification of starting materials is essential to improve yields.
Q3: What are the best practices for purifying this compound analogs?
A3: this compound and its analogs are typically basic compounds. Purification can be effectively achieved using column chromatography on silica (B1680970) gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, to prevent tailing and improve separation. For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a highly pure product. High-performance liquid chromatography (HPLC) is also a valuable tool for both analytical purity assessment and preparative purification.
Q4: How can I resolve a racemic mixture of a this compound analog?
A4: Resolution of racemic this compound analogs can be achieved by forming diastereomeric salts with a chiral resolving agent. For a basic compound like this compound, a chiral acid such as (+)-tartaric acid or (+)-camphorsulfonic acid can be used. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be liberated by treatment with a base.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in the Key Cyclization Reaction
| Possible Cause | Troubleshooting Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy. |
| Incorrect Solvent Choice | The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities. |
| Ineffective Catalyst or Reagent | The choice of cyclization reagent or catalyst is critical. For acid-catalyzed cyclizations, screen different Lewis or Brønsted acids. |
| Steric Hindrance | If possible, consider using a less sterically demanding protecting group on a nearby functional group that may be interfering with the desired cyclization pathway. |
Issue 2: Low Yield in Coupling Reactions to Introduce Side Chains
| Possible Cause | Troubleshooting Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. Consider increasing the reaction time or gently heating the reaction mixture. |
| Side Reactions | Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of reagents or intermediates. Use of an inert atmosphere (nitrogen or argon) can prevent oxidation. |
| Poor Nucleophilicity/Electrophilicity | For coupling reactions, ensure that the nucleophile is sufficiently activated (e.g., deprotonated with a suitable base) and the electrophile is reactive enough. |
| Product Loss During Work-up | Optimize the extraction procedure. Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of your basic product into the organic layer. |
Issue 3: Difficulty in Removing a Protecting Group
| Possible Cause | Troubleshooting Solution |
| Incomplete Deprotection | Increase the reaction time, temperature, or the equivalents of the deprotecting agent. Monitor closely by TLC or LC-MS to avoid degradation of the product. |
| Degradation of the Product | If the product is sensitive to the deprotection conditions (e.g., strongly acidic or basic), consider a milder deprotecting agent or a different protecting group strategy. |
| Scavenger Issues | For acid-catalyzed deprotections (e.g., Boc group removal with TFA), the use of a scavenger like triisopropylsilane (B1312306) (TIS) can prevent side reactions with sensitive functional groups. |
Data Presentation
Table 1: Illustrative Yields for a Key Synthetic Step in the Synthesis of a this compound Analog Under Various Conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | p-TsOH | Toluene | 110 | 24 | 45 | 2:1 |
| 2 | Sc(OTf)₃ | Dichloromethane | 25 | 18 | 62 | 4:1 |
| 3 | BF₃·OEt₂ | Dichloromethane | 0 | 12 | 75 | 7:1 |
| 4 | TFA | Dichloromethane | 25 | 6 | 55 | 3:1 |
Note: This data is illustrative and intended to demonstrate the impact of different reaction conditions on a key synthetic transformation.
Experimental Protocols
Protocol 1: Representative Synthesis of a Key Intermediate for a this compound Analog
This protocol describes a representative acid-catalyzed intramolecular cyclization to form the core polycyclic ring system.
Materials:
-
Precursor molecule (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)/Hexanes/Triethylamine solvent system for chromatography
Procedure:
-
Dissolve the precursor molecule in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 0.5% triethylamine.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified intermediate.
Mandatory Visualizations
Signaling Pathway
Caption: this compound as a D2 receptor antagonist.
Experimental Workflow
Caption: General synthetic workflow for this compound analogs.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
Butaclamol Technical Support Center: Troubleshooting Unexpected Experimental Outcomes
Welcome to the technical support center for Butaclamol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. The following guides and frequently asked questions (FAQs) are formatted to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing weaker or no effect compared to published data. What are the possible reasons?
A1: This is a common issue that can arise from several factors related to the specific form of this compound used and the experimental setup.
-
Enantiomeric Purity: this compound is a chiral compound, and its pharmacological activity is stereospecific. The (+)-enantiomer is the active form that acts as a potent dopamine (B1211576) receptor antagonist, while the (-)-enantiomer is significantly less active.[1][2][3][4] If you are using a racemic mixture, the effective concentration of the active compound is only 50%, which could lead to a reduced effect.
-
Solubility Issues: this compound hydrochloride has limited solubility in aqueous solutions.[5] If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended.
-
Degradation: Like any chemical compound, this compound can degrade over time if not stored properly. Ensure that your stock is stored under the recommended conditions (cool, dry, and dark) and that you are using a fresh solution for your experiments.
Q2: I'm observing off-target effects that are not consistent with dopamine receptor antagonism. What could be the cause?
A2: this compound is known to interact with other receptors, which can lead to off-target effects.
-
Sigma Receptor Agonism: this compound is a known agonist of sigma-1 and sigma-2 receptors.[6][7] This activity is independent of its effects on dopamine receptors and could be responsible for unexpected pharmacological responses. If your experimental system expresses sigma receptors, you may be observing the downstream effects of their activation.
-
Other Potential Off-Target Interactions: While dopamine and sigma receptors are the most well-characterized targets, like many CNS-active drugs, this compound may have lower-affinity interactions with other receptors or enzymes.[8][9]
Q3: The results of my experiments with this compound are inconsistent across different batches. How can I troubleshoot this?
A3: Batch-to-batch variability can be a significant challenge.
-
Purity and Formulation: Verify the purity and formulation of each batch of this compound from the supplier. Inconsistencies in the salt form (e.g., hydrochloride) or the presence of impurities can alter the compound's activity.
-
Enantiomeric Ratio: If you are not using a pure enantiomer, the ratio of (+)- to (-)-Butaclamol may vary between batches of a racemic mixture, leading to inconsistent results.
Troubleshooting Guides
Guide 1: Addressing Lower-Than-Expected Potency
This guide provides a systematic approach to troubleshooting experiments where this compound exhibits lower-than-expected potency.
Experimental Workflow for Troubleshooting Potency Issues
Caption: A logical workflow for troubleshooting low potency of this compound.
Detailed Methodologies:
-
Protocol 1.1: Verification of Enantiomeric Purity
-
Objective: To confirm the use of the active (+)-enantiomer of this compound.
-
Procedure:
-
Obtain a certified standard of (+)-Butaclamol.
-
Repeat the experiment using the pure (+)-enantiomer at the desired concentration.
-
Compare the results with those obtained using the racemic mixture. A significant increase in potency should be observed with the pure enantiomer.
-
-
-
Protocol 1.2: Preparation and Validation of this compound Stock Solutions
-
Objective: To ensure complete solubilization of this compound for accurate dosing.
-
Materials: this compound hydrochloride, DMSO, sterile saline (0.9% NaCl).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO.
-
For the final working solution, dilute the DMSO stock in sterile saline. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects.
-
Visually inspect the solution for any precipitates. If precipitation occurs, gentle warming and sonication may be required.
-
-
Quantitative Data Summary:
| Parameter | Recommended Value | Notes |
| Active Enantiomer | (+)-Butaclamol | The (-)-enantiomer is largely inactive.[1][2][3][4] |
| Solvent for Stock | DMSO | Ensures complete dissolution of the hydrochloride salt. |
| Final DMSO Concentration | <0.1% | Minimize potential off-target effects of the solvent. |
| Storage of Stock Solution | -20°C, protected from light | Prevents degradation. |
Guide 2: Investigating Off-Target Effects
This guide outlines steps to investigate and characterize unexpected pharmacological effects of this compound.
Signaling Pathway of this compound's Dual Action
References
- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Method Refinement for High-Throughput Screening with Butaclamol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Butaclamol in high-throughput screening (HTS) applications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HTS?
A1: this compound is a potent antipsychotic drug that acts as a dopamine (B1211576) receptor antagonist. In HTS, it is primarily used as a reference compound or a tool to study dopamine receptor signaling and to validate assays. Its stereospecificity, with the (+)-enantiomer being significantly more active than the (-)-enantiomer, makes it a valuable control for demonstrating the specific effects of dopamine receptor blockade.
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily targets D2-like dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[1] Blockade of these receptors by this compound inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] this compound is considered an inverse agonist at D1 and D5 receptors.[3]
Q3: What are the known off-target effects of this compound that I should be aware of in my screen?
A3: A significant off-target activity of this compound is its high affinity for sigma receptors (σ1 and σ2).[4][5] This is a crucial consideration as sigma receptor modulation can lead to various cellular effects, potentially confounding the interpretation of HTS results. When screening for novel dopamine receptor modulators, it is advisable to perform counter-screens against sigma receptors to identify and flag compounds with this off-target activity.
Troubleshooting Guides
Issue 1: High Variability or Poor Z'-factor in this compound Dose-Response Experiments
High variability in your assay can obscure the true biological effect of this compound. A poor Z'-factor (<0.5) indicates that the assay window is not sufficient to reliably distinguish between positive and negative controls.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound, being a lipophilic basic compound, has limited aqueous solubility and can precipitate in assay buffers, especially at higher concentrations. This leads to inconsistent concentrations in the wells. To address this: - Visually inspect plates: Look for cloudiness or precipitates in wells with the highest concentrations of this compound. - Reduce final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% to minimize "solvent shock." - Use pre-warmed media/buffer: Adding cold stock solutions to warm media can induce precipitation. - Consider solubility-enhancing excipients: If compatible with your assay, low concentrations of non-ionic surfactants or cyclodextrins can improve solubility. |
| Cell Health and Density | Inconsistent cell numbers or poor cell health can lead to variable responses. To mitigate this: - Optimize cell seeding density: Ensure a uniform and optimal cell monolayer. - Monitor cell viability: Regularly check cell health and passage number.[5] |
| Reagent Instability | Degradation of reagents, including this compound, can affect assay performance. To prevent this: - Prepare fresh dilutions: Prepare this compound dilutions from a frozen stock for each experiment. - Check reagent stability: Ensure all assay components are within their expiration dates and stored correctly. |
Issue 2: Unexpected or Noisy Results in Fluorescence-Based Assays
This compound, like other aromatic compounds, has the potential to interfere with fluorescence-based assays.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | This compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to a high background signal. To check for this: - Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without cells.[6] - Perform a spectral scan: If your plate reader allows, determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophores. |
| Fluorescence Quenching | This compound might quench the fluorescence signal of your reporter, leading to a false decrease in signal. To assess this: - Run a cell-free assay: In a cell-free system with your fluorescent probe, add this compound and measure any change in fluorescence intensity. |
Issue 3: this compound Appears Less Potent Than Expected
If the calculated IC50 or Ki value for this compound is significantly higher than literature values, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Isomer Used | Ensure you are using the active (+)-enantiomer of this compound. The (-)-enantiomer is significantly less active and will result in a much higher apparent IC50. |
| High Agonist Concentration in Antagonist Assays | In antagonist mode, using too high a concentration of the agonist will shift the antagonist's IC50 to the right (higher). Use an agonist concentration at or near its EC80 for optimal results. |
| Assay Incubation Time | Insufficient incubation time may not allow the binding to reach equilibrium, leading to an underestimation of potency. Optimize the incubation time for your specific assay. |
Data Presentation
Physicochemical Properties of (+)-Butaclamol Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C25H32ClNO | [7] |
| Molecular Weight | 397.98 g/mol | [8] |
| pKa | 7.2 | [9] |
| Aqueous Solubility (pH 7.4) | 59.3 µg/mL | [7] |
| Solubility in DMSO | Soluble | [10] |
Binding Affinities (Ki) of (+)-Butaclamol for Human Dopamine and Sigma Receptors
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | ~180 | [3] |
| Dopamine D2 | 0.05 | [11] |
| Dopamine D3 | 1.7 | [8] |
| Dopamine D4 | ~10-100 | [12] |
| Dopamine D5 | ~180 | [3] |
| Sigma-1 (σ1) | High Affinity | [4] |
| Sigma-2 (σ2) | High Affinity | [4][5] |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation). The values presented here are for comparative purposes.
Experimental Protocols
High-Throughput cAMP Assay for D2 Receptor Antagonism
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels in response to D2 receptor activation and blockade by this compound.
Materials:
-
HEK293 cells stably expressing the human D2 dopamine receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Dopamine (agonist).
-
(+)-Butaclamol (antagonist).
-
Forskolin (positive control for adenylyl cyclase activation).
-
HTRF cAMP assay kit.
-
384-well white microplates.
Methodology:
-
Cell Seeding: Seed HEK293-D2 cells in 384-well plates at an optimized density and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of (+)-Butaclamol in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Add dopamine at a final concentration corresponding to its EC80 to all wells except the negative control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the HTRF cAMP assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay for D1-Like Receptor Activity
While this compound is primarily a D2-like antagonist, its effects on D1-like receptors (which can couple to Gq/11 and mobilize calcium under certain conditions or in engineered cell lines) can be assessed.
Materials:
-
CHO-K1 cells co-expressing a D1-like receptor and a promiscuous G-protein (e.g., Gα16) or a calcium-coupled D1-D2 heterodimer.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Dopamine (agonist).
-
(+)-Butaclamol.
-
384-well black, clear-bottom microplates.
Methodology:
-
Cell Seeding: Seed cells in 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition:
-
Prepare serial dilutions of (+)-Butaclamol.
-
Place the cell plate in a fluorescence plate reader capable of kinetic reads and liquid dispensing.
-
Add the this compound dilutions to the plate.
-
-
Agonist Stimulation and Signal Reading:
-
After a short incubation with this compound, inject dopamine at a final concentration of its EC80.
-
Immediately begin kinetic fluorescence reading to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log of the this compound concentration to determine the IC50.
-
Mandatory Visualizations
Caption: D2 dopamine receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for inconsistent HTS results with this compound.
Caption: Experimental workflow for a D2 receptor antagonist assay using this compound.
References
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. PDSP Kᵢ Database [pdspdb.unc.edu]
- 8. 39113 [pdspdb.unc.edu]
- 9. The pKa of this compound and the mode of this compound binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 19724 [pdspdb.unc.edu]
- 12. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent Butaclamol activity across experimental batches
Technical Support Center: Butaclamol
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent activity of this compound across experimental batches. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent that acts as a dopamine (B1211576) receptor antagonist.[1][2] Its therapeutic effects are primarily due to the blockade of dopamine receptors in the brain.[3][4] While it was developed for its antipsychotic properties, it is now primarily used as a research tool to study dopaminergic systems.[1][5]
Q2: What is the critical difference between (+)-Butaclamol and (-)-Butaclamol?
A2: this compound exists as two optical isomers, or enantiomers: (+)-Butaclamol and (-)-Butaclamol.[6][7] The neuroleptic and dopamine-blocking activity resides almost exclusively in the (+)-enantiomer.[8][9] The (-)-enantiomer is largely inactive at dopamine receptors and serves as an excellent negative control in experiments to demonstrate stereospecificity.[4][6][10] Using a racemic mixture (an equal mix of both) or the incorrect isomer will lead to a significant underestimation of potency and inconsistent results.
Q3: How should I properly store and handle this compound?
A3: this compound, typically supplied as a hydrochloride salt, should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions are commonly prepared in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[11] Once in solution, it is recommended to aliquot the stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q4: I see precipitation in my DMSO stock solution after thawing. What should I do?
A4: Precipitation after a freeze-thaw cycle can occur, often due to the absorption of atmospheric water by DMSO, which can reduce the solubility of the compound.[12] To redissolve the precipitate, gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly.[12] If the precipitate persists, the solution may be supersaturated or the compound may have degraded. It is advisable to prepare a fresh stock solution. Always allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
Data Presentation: Properties & Handling
Table 1: Activity of this compound Isomers
| Isomer | Primary Activity | Potency | Recommended Use |
| (+)-Butaclamol | Potent Dopamine D2 Receptor Antagonist[8][9] | High | Active experimental compound |
| (-)-Butaclamol | Biologically inactive at D2 receptors[4][6] | Negligible | Ideal negative control for stereospecificity[10] |
| (±)-Butaclamol | Mixed (Racemic) | ~50% of (+)-isomer | Not recommended for precise pharmacological studies |
Table 2: Recommended Storage and Solution Preparation
| Form | Storage Temperature | Recommended Solvent | Max Stock Concentration | Stability Notes |
| Solid (HCl Salt) | -20°C | N/A | N/A | Stable long-term when protected from light/moisture. |
| DMSO Stock | -80°C | Anhydrous, high-purity DMSO[11] | 10-20 mM | Aliquot to avoid >3 freeze-thaw cycles.[12] |
| Aqueous Dilution | Prepare fresh | Cell culture media or assay buffer | Assay-dependent | Prone to precipitation; use within hours. |
Troubleshooting Guide
Inconsistent this compound activity is a common issue. This guide helps diagnose and solve potential problems.
Problem: High variability or lower-than-expected potency (e.g., IC50 shift) between experiments.
This issue can often be traced back to the compound's integrity, preparation, or the experimental setup itself. The flowchart below provides a logical path to identify the root cause.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
Experimental Protocols
Protocol 1: Preparation and Validation of a 10 mM this compound Stock Solution
This protocol details the steps for creating a validated stock solution to be used as a reliable source for multiple experiments.
-
Reagent Preparation :
-
Obtain (+)-Butaclamol HCl (solid).
-
Use a new, sealed bottle of anhydrous, high-purity DMSO (≥99.9%).
-
-
Calculation :
-
This compound HCl Molar Mass: ~397.98 g/mol .
-
To make 1 mL of a 10 mM solution, weigh out 3.98 mg of solid this compound HCl. Adjust mass based on desired volume.
-
-
Dissolution :
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Aseptically add the calculated mass to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 2 minutes. If necessary, gently warm at 37°C for 10 minutes and vortex again until the solution is clear.
-
-
Quality Control (QC) & Aliquoting :
-
(Optional but Recommended) Perform a QC check on the new stock. A simple method is to run a full dose-response curve in a validated dopamine D2 receptor binding assay against a previously characterized "gold standard" batch. The IC50 values should be within a 2-fold range.
-
Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL per tube).
-
-
Storage :
-
Store all aliquots at -80°C immediately. Record the preparation date and batch number.
-
Caption: Workflow for preparing and validating a this compound stock solution.
Protocol 2: Dopamine D2 Receptor (D2R) Antagonism Assay
This protocol provides a general method for assessing this compound's functional antagonism at the Gi-coupled D2 receptor using a cAMP assay.
-
Cell Culture :
-
Use a stable cell line expressing the human D2R (e.g., HEK293 or CHO).
-
Plate cells at a density that will result in 80-90% confluency on the day of the assay.
-
-
Assay Procedure :
-
Wash cells with serum-free media or assay buffer.
-
Prepare a stimulation solution containing 10 µM Forskolin (to stimulate cAMP production) and a dose-response of (+)-Butaclamol (e.g., 1 pM to 1 µM). Include a "vehicle" control (DMSO only) and a "(-)-Butaclamol" control.
-
Pre-incubate the cells with the stimulation solution for 20 minutes at 37°C.
-
Add a fixed, EC80 concentration of a D2R agonist (e.g., Quinpirole) to all wells except the "no agonist" control.
-
Incubate for an additional 15-20 minutes at 37°C.
-
-
Detection & Analysis :
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 from the new batch should be consistent with previous batches.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Semantic Scholar [semanticscholar.org]
- 6. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Incubation Times for Butaclamol in Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Butaclamol in binding studies. Accurate determination of binding parameters is crucial for understanding its pharmacological profile at dopamine (B1211576) receptors.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for this compound in a binding assay critical?
Optimizing the incubation time is essential to ensure that the binding reaction between this compound and the target receptor reaches a state of equilibrium.
-
Too short of an incubation time will result in an underestimation of the binding affinity (higher Ki or IC50 value) because the association of the ligand with the receptor is incomplete.
-
Too long of an incubation time can lead to increased non-specific binding, degradation of the ligand or receptor, and depletion of the radioligand, all of which can compromise the accuracy of the results. The goal is to identify the time point where specific binding is maximal and stable.
Q2: What is a typical starting point for incubation time and temperature in a this compound binding assay?
A common starting point for many receptor binding assays is a 60-minute incubation at room temperature (approximately 25°C) or at 37°C. However, the optimal conditions are highly dependent on the specific receptor subtype, the radioligand being displaced, and the concentrations of the reagents. It is imperative to experimentally determine the optimal incubation time for your specific system by conducting an association kinetics experiment.
Q3: What factors influence the time required to reach binding equilibrium with this compound?
Several factors can affect the kinetics of this compound binding:
-
Temperature: Lower temperatures generally slow down the association rate, requiring longer incubation times to reach equilibrium.[1]
-
Ligand and Receptor Concentration: The concentrations of both this compound (in competition assays) and the radioligand, as well as the receptor density in the membrane preparation, will influence the time it takes to reach equilibrium.
-
Affinity of the Ligand: Higher affinity ligands generally reach equilibrium faster than lower affinity ligands.
-
Buffer Composition: The pH and ionic strength of the assay buffer can impact protein conformation and ligand binding.
Q4: How does (+)-Butaclamol's stereoselectivity affect its use in binding assays?
This compound exists as two stereoisomers, (+)-Butaclamol and (-)-Butaclamol. (+)-Butaclamol is the pharmacologically active enantiomer at dopamine receptors, exhibiting significantly higher affinity than the (-)-enantiomer.[2][3][4] This stereoselectivity is often exploited in binding assays where a high concentration of (+)-Butaclamol is used to define non-specific binding, under the assumption that it will occupy all specific receptor sites, while the inactive (-)-enantiomer would show minimal displacement of a radioligand from these sites.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand concentration is too high.Insufficient washing.Hydrophobic interactions of this compound or radioligand with filters or plates.Excessive amount of membrane protein. | Decrease the radioligand concentration to at or below its Kd.Increase the number and volume of washes with ice-cold buffer.Pre-treat glass fiber filters with polyethyleneimine (PEI).Reduce the amount of membrane protein per well. |
| Low Specific Binding | Inactive this compound or radioligand.Degraded receptor preparation.Incubation time is too short.Incorrect buffer conditions (pH, ionic strength). | Check the purity and storage conditions of your ligands.Prepare fresh membrane fractions and store them properly at -80°C.Perform a time-course experiment to ensure equilibrium is reached.Verify the composition and pH of all assay buffers. |
| High Variability Between Replicates | Inconsistent incubation times.Temperature fluctuations during incubation.Pipetting errors.Inhomogeneous membrane preparation. | Use a multichannel pipette for simultaneous addition of reagents.Ensure a stable temperature using a calibrated incubator or water bath.Calibrate pipettes regularly and ensure proper mixing.Thoroughly vortex the membrane preparation before aliquoting. |
| IC50/Ki Value for this compound is Higher Than Expected | Incubation time is not sufficient to reach equilibrium.Ligand degradation.Incorrect concentration of competing radioligand. | Increase the incubation time and confirm equilibrium with a time-course study.Assess ligand stability under assay conditions.Ensure the radioligand concentration is accurately known and is at or below its Kd. |
Data Presentation
The following table presents hypothetical data to illustrate the effect of incubation time on the apparent inhibitory constant (Ki) of (+)-Butaclamol in a competition binding assay against a dopamine D2 receptor radioligand. As the incubation time increases, the binding reaction approaches equilibrium, and the calculated Ki value stabilizes, reflecting the true binding affinity.
| Incubation Time (minutes) | (+)-Butaclamol Apparent Ki (nM) | Specific Binding (% of Maximum) | Notes |
| 15 | 15.2 | 75% | Binding is likely incomplete, leading to an overestimation of the Ki. |
| 30 | 8.5 | 90% | Closer to equilibrium, but potentially not fully stabilized. |
| 60 | 5.1 | 98% | Likely at or near equilibrium, providing a more accurate Ki value. |
| 90 | 4.9 | 99% | Stable binding, indicating equilibrium has been reached. |
| 120 | 5.0 | 99% | Confirms that equilibrium was reached by 60-90 minutes. |
| 180 | 5.1 | 98% | Prolonged incubation shows no significant change in Ki, but may risk increased non-specific binding. |
Note: This data is for illustrative purposes only and is intended to demonstrate the principle of optimizing incubation time. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Association Kinetics Experiment to Determine Optimal Incubation Time
This experiment measures the specific binding of a radioligand at various time points to determine how long it takes to reach equilibrium.
Materials:
-
Dopamine receptor membrane preparation (e.g., from rat striatum or cells expressing the target receptor)
-
Radioligand (e.g., [3H]-Spiperone for D2-like receptors)
-
Unlabeled (+)-Butaclamol for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare tubes for total binding and non-specific binding in triplicate for each time point (e.g., 5, 15, 30, 45, 60, 90, 120, 180 minutes).
-
For total binding tubes, add 50 µL of assay buffer.
-
For non-specific binding tubes, add 50 µL of a high concentration of unlabeled (+)-Butaclamol (e.g., 10 µM final concentration).
-
Add 100 µL of the membrane preparation to each tube.
-
Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration near its Kd) to all tubes at staggered intervals.
-
Incubate the tubes at the desired temperature (e.g., 25°C) for the designated time.
-
Terminate the reaction at each time point by rapid filtration through the glass fiber filters, followed by three washes with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate specific binding (Total Binding - Non-specific Binding) for each time point and plot the results. The optimal incubation time is the point at which the specific binding reaches a plateau.
Protocol 2: Competition Binding Assay with Optimized Incubation Time
This protocol is used to determine the Ki of this compound after establishing the optimal incubation time.
Procedure:
-
Prepare assay tubes for total binding, non-specific binding, and a range of concentrations of unlabeled (+)-Butaclamol (e.g., 10-11 M to 10-5 M).
-
To the total binding tubes, add 50 µL of assay buffer.
-
To the non-specific binding tubes, add 50 µL of a high concentration of a standard non-specific ligand (or a high concentration of this compound itself).
-
To the competitor tubes, add 50 µL of the corresponding this compound dilution.
-
Add 50 µL of the radioligand to all tubes.
-
Add 100 µL of the membrane preparation to all tubes to initiate the reaction.
-
Incubate for the predetermined optimal time at the chosen temperature.
-
Terminate the reaction by filtration and wash as described in Protocol 1.
-
Measure radioactivity and calculate the percentage of specific binding at each this compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
dealing with Butaclamol precipitation in stock solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on handling Butaclamol, with a focus on preventing and troubleshooting precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered during the preparation and use of this compound stock solutions in a question-and-answer format.
Q1: I've prepared a this compound stock solution in DMSO, but it turned cloudy or formed a precipitate after a few freeze-thaw cycles. What happened and how can I prevent this?
A: This is a common issue related to moisture absorption and temperature cycling. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation. Repeated freeze-thaw cycles can exacerbate this issue.
Recommended Solutions:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO (water content <0.05%) to prepare your stock solution.
-
Aliquot Stock Solutions: After preparation, immediately aliquot the stock solution into single-use volumes in tightly sealed, low-retention vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock.[1]
-
Proper Handling: Allow vials to equilibrate to room temperature before opening to prevent condensation from forming inside.
Q2: My this compound stock in DMSO is clear, but a precipitate forms immediately when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A: This phenomenon is often referred to as "crashing out" or "solvent shock." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO disperses, and the this compound is suddenly exposed to a solvent in which it is not soluble, causing it to precipitate.[2]
Recommended Solutions:
-
Perform Serial Dilutions: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in the buffer. This gradual decrease in DMSO concentration helps to keep the this compound in solution.[2]
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can increase the solubility of this compound during dilution.[2]
-
Vortex While Diluting: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Limit Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final working solution. Higher concentrations of DMSO can be toxic to cells and increase the likelihood of precipitation.
Q3: I've successfully diluted my this compound into cell culture medium, but a precipitate forms after several hours or days in the incubator. What could be the cause?
A: Delayed precipitation can be due to several factors related to the complex environment of cell culture media and the conditions within an incubator.
Potential Causes and Solutions:
-
Interaction with Media Components: Components in the media, such as salts and proteins in serum, can interact with this compound over time, reducing its solubility.[2] If you suspect this, you could test the solubility in a simpler buffer (like PBS) to see if the issue persists.
-
pH Changes: Cell metabolism can cause the pH of the culture medium to decrease over time. As this compound is a weak base, its solubility decreases as the pH becomes more neutral or alkaline.[3][4][5][6] Consider using a medium with a more robust buffering system or changing the medium more frequently.
-
Evaporation: In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator and use appropriate cultureware to minimize evaporation.[2]
This compound FAQs
Q1: What are the recommended solvents for preparing this compound stock solutions?
A: Due to its low aqueous solubility, organic solvents are recommended for preparing this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent. Ethanol can also be used, but it may not achieve the same high concentrations as DMSO.
Q2: What is the solubility of this compound in different solvents?
A: The solubility of this compound varies significantly between aqueous and organic solvents. Below is a summary of its approximate solubility.
| Solvent | Solubility | Source |
| Water | ~0.25 mg/mL | |
| Ethanol | ~1 mg/mL | |
| DMSO | >10 mg/mL | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | ~5.4 mg/mL |
Q3: How does pH affect the solubility of this compound?
A: this compound is a weak base with a pKa of approximately 7.2.[7] This means its solubility is pH-dependent. In acidic solutions (pH < 7.2), this compound will be protonated and more soluble in water. As the pH increases above 7.2, it will be in its less soluble, uncharged form. The solubility of (+)-Butaclamol hydrochloride at pH 7.4 has been reported to be approximately 59.3 µg/mL.[8]
Q4: What are the recommended storage conditions and long-term stability for this compound stock solutions?
A: For long-term storage, this compound stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C, protected from light.[1] Under these conditions, the stock solution is expected to be stable for at least 3-6 months.[9] Avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6-12 months |
| -20°C | Up to 3 months |
| 4°C | Not recommended for long-term storage (days to a week) |
| Room Temperature | Not recommended (hours) |
Q5: What is a typical working concentration range for this compound in cell culture experiments?
A: The effective concentration of this compound will vary depending on the cell type and the specific assay. However, a common starting point for in vitro studies is in the low micromolar to nanomolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
(+)-Butaclamol hydrochloride (MW: 397.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the this compound hydrochloride powder and anhydrous DMSO to come to room temperature before use.
-
Weighing: In a chemical fume hood, accurately weigh out 3.98 mg of this compound hydrochloride and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile, tightly-sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6-12 months), protected from light.[1][9]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's antagonistic effect on the D2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. The pKa of this compound and the mode of this compound binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Butaclamol hydrochloride | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
mitigating the impact of Butaclamol on cell viability in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Butaclamol in in vitro experiments. The information herein is intended to help mitigate unintended impacts on cell viability and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary isomers?
A1: this compound is a potent antipsychotic drug, recognized primarily as a dopamine (B1211576) receptor antagonist[1]. It exists as two stereoisomers (enantiomers): (+)-Butaclamol and (-)-Butaclamol. The (+)-enantiomer is the pharmacologically active form responsible for its antipsychotic effects by blocking dopamine D2 receptors, while the (-)-enantiomer is significantly less active at these receptors[2][3].
Q2: Is this compound expected to be cytotoxic to my cells?
A2: The effect of this compound on cell viability is complex and context-dependent. While some studies have noted an antiproliferative effect of this compound isomers on certain cell lines, such as mouse lymphoma cells[2], recent research has highlighted a protective role for the (-)-enantiomer. Specifically, (-)-Butaclamol has been shown to protect against gentamicin-induced cell death in auditory cells by enhancing cell viability[4][5]. Therefore, cytotoxicity is not a universally expected outcome and may depend on the specific isomer used, its concentration, the cell type, and the experimental conditions.
Q3: Can this compound have a protective effect on cells?
A3: Yes, the (-)-enantiomer of this compound has demonstrated significant cytoprotective effects. In studies on gentamicin-induced ototoxicity, (-)-Butaclamol was found to enhance cell viability by inhibiting apoptosis, reducing oxidative stress, and activating pro-survival signaling pathways such as AKT/mTOR and ERK[4][5].
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
A4: If cytotoxicity is observed, it may be attributed to several factors:
-
Apoptosis Induction: this compound isomers may induce programmed cell death (apoptosis) in certain cancer cell lines[2].
-
Oxidative Stress: As a first-generation antipsychotic, this compound may be associated with increased oxidative stress, a mechanism known to contribute to cellular damage. This can involve the generation of reactive oxygen species (ROS) and lipid peroxidation[6][7].
-
Off-Target Effects: Like many psychoactive drugs, this compound may have off-target effects unrelated to dopamine receptor antagonism that could impact cell health[8].
Troubleshooting Guide
Problem: I am observing significant cell death after treating my cells with this compound.
This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity.
Step 1: Verify Reagent and Experimental Parameters
Q: Could the issue be with my this compound stock or concentration?
A: It is crucial to first confirm the basics of your experimental setup.
-
Confirm the Isomer: Ensure you are using the correct isomer for your experiment. If your goal is dopamine antagonism with minimal confounding effects, (+)-Butaclamol is the active isomer. If you are observing toxicity, confirm that you have not inadvertently used the (-) isomer or a racemic mixture, which may have different off-target effects.
-
Verify Concentration: High concentrations of any compound can lead to non-specific toxicity. Perform a dose-response curve to determine the optimal concentration for your cell line that achieves the desired pharmacological effect without compromising viability. Consult the literature for concentrations used in similar cell types.
-
Check Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control.
Step 2: Investigate the Mechanism of Cell Death
Q: How can I determine why my cells are dying?
A: Identifying the cell death mechanism is key to selecting an appropriate mitigation strategy.
-
Assess for Apoptosis: Apoptosis is a common form of drug-induced cell death. You can measure this using techniques like Annexin V/PI staining followed by flow cytometry, or by performing a TUNEL assay to detect DNA fragmentation. Western blotting for cleaved caspase-3 and PARP can also confirm apoptosis activation[4][9].
-
Assess for Oxidative Stress: this compound's chemical structure is related to other antipsychotics known to induce oxidative stress[7]. Measure the levels of reactive oxygen species (ROS) in your cells using fluorescent probes like CellROX or DCFDA. Increased lipid peroxidation can also be assessed by measuring markers like malondialdehyde (MDA)[6].
Step 3: Implement Mitigation Strategies
Q: Based on my findings, how can I reduce this compound-induced cell death?
A: Once you have a hypothesis for the cause of cytotoxicity, you can implement targeted interventions.
-
If Oxidative Stress is High: Consider co-treatment with an antioxidant. N-acetyl-L-cysteine (NAC) is a common ROS scavenger that can be used to determine if oxidative stress is the primary driver of toxicity[9][10].
-
If Apoptosis is Confirmed: While apoptosis inhibitors (e.g., pan-caspase inhibitors like Z-VAD-FMK) can block the cell death process, they may not restore overall cell health and should be used cautiously as a diagnostic tool rather than a permanent solution.
-
Activate Pro-Survival Pathways: Based on the protective mechanism of (-)-Butaclamol, consider strategies to activate the AKT/mTOR or ERK pathways in your cell system, if compatible with your experimental goals[4][5].
Data Summary
Table 1: Summary of this compound Effects on Cell Viability
| Isomer(s) | Cell Line | Context | Effect on Cell Viability | Potential Mechanism | Reference(s) |
| (+/-)-Butaclamol | Mouse Lymphoma | Antiproliferative study | Decreased | Apoptosis induction | [2] |
| (-)-Butaclamol | HEI-OC1 | Protection against Gentamicin | Increased | Inhibition of apoptosis, reduced oxidative stress, activation of AKT/mTOR & ERK | [4][5] |
| (+)-Butaclamol | Not Specified | Dopamine antagonism | Not specified (primary effect is receptor blockade) | Dopamine D2 receptor antagonism | [3] |
Table 2: Potential Mitigation Strategies for this compound-Induced Cytotoxicity
| Strategy | Agent/Method | Mechanism of Action |
| Reduce Oxidative Stress | N-acetyl-L-cysteine (NAC) | Precursor to glutathione; directly scavenges ROS. |
| Vitamin E (α-tocopherol) | Lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | |
| Inhibit Apoptosis | Z-VAD-FMK | Pan-caspase inhibitor; blocks the execution phase of apoptosis. |
| Activate Survival Signals | Growth Factors (e.g., IGF-1) | Can activate the PI3K/AKT signaling pathway to promote cell survival. |
Visual Guides and Workflows
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Protective signaling pathways activated by (-)-Butaclamol.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as required. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular ROS using CellROX® Green Reagent
-
Cell Seeding and Treatment: Plate cells in a 96-well plate (or other appropriate vessel for microscopy or flow cytometry) and treat with this compound. Include a positive control (e.g., H₂O₂) and a negative control.
-
Reagent Loading: At the end of the treatment period, add CellROX® Green Reagent to each well to a final concentration of 5 µM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash cells three times with PBS to remove excess probe.
-
Analysis: Measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~485/520 nm). Increased fluorescence intensity indicates higher levels of intracellular ROS.
References
- 1. This compound | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effects of (-)-Butaclamol Against Gentamicin-Induced Ototoxicity: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic-induced oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xanthohumol induces apoptosis in human malignant glioblastoma cells by increasing reactive oxygen species and activating MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Butaclamol as a Selective D2 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butaclamol's performance as a selective D2 dopamine (B1211576) receptor antagonist against other dopamine receptor subtypes and alternative neurotransmitter receptors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows to aid in the objective assessment of this compound for research and drug development purposes.
Comparative Analysis of Binding Affinity
This compound exhibits stereoselective binding to dopamine receptors, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer. The following tables summarize the binding affinities (Ki) of (+)-Butaclamol and its inactive enantiomer for various dopamine, serotonin, and adrenergic receptors. This data is crucial for evaluating its selectivity profile.
Table 1: Binding Affinity of this compound Enantiomers for Dopamine Receptor Subtypes
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| (+)-Butaclamol | 180[1] | 0.83[2] | 3.2 | 10 | ~180 (pA2=6.77)[3] |
| (-)-Butaclamol | >10,000 | >10,000 | >10,000 | >10,000 | Inactive[3] |
Note: Ki values are compiled from various sources and experimental conditions may vary. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Profile of (+)-Butaclamol Against Other Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | (+)-Butaclamol (Ki, nM) |
| Serotonin | 5-HT1A | 310 |
| 5-HT2A | >10,000 | |
| Adrenergic | α1 | 39 |
| α2 | Data Not Available | |
| β | Inactive |
Note: This table presents a selection of key off-target receptors to illustrate the selectivity profile of (+)-Butaclamol.
Functional Activity at the D2 Receptor
Beyond binding affinity, the functional activity of this compound at the D2 receptor is a critical aspect of its validation. Studies have consistently demonstrated that (+)-Butaclamol acts as a potent antagonist, and more specifically, an inverse agonist at the D2 receptor. This means that it not only blocks the action of agonists like dopamine but also reduces the basal, constitutive activity of the receptor.
Table 3: Functional Antagonist/Inverse Agonist Activity of (+)-Butaclamol at the D2 Receptor
| Assay Type | Measured Parameter | (+)-Butaclamol Value |
| cAMP Accumulation Assay | EC50 (nM) | ~10-100 |
| [35S]GTPγS Binding Assay | IC50 (nM) | ~1-10 |
Note: EC50 and IC50 values are dependent on the specific experimental setup.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound as a selective D2 antagonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the D2 receptor by this compound.
Materials:
-
Membrane preparations from cells expressing the human D2 dopamine receptor.
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride).
-
(+)-Butaclamol and (-)-Butaclamol.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound enantiomers).
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase mediated by the Gi-coupled D2 receptor.
Objective: To determine the functional potency (EC50) of this compound as a D2 receptor antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor.
-
Dopamine or another D2 agonist (e.g., Quinpirole).
-
Forskolin (to stimulate adenylyl cyclase).
-
(+)-Butaclamol.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with varying concentrations of (+)-Butaclamol.
-
Stimulate the cells with a fixed concentration of a D2 agonist in the presence of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the log concentration of (+)-Butaclamol to determine the EC50 value for the antagonism of the agonist effect.
[35S]GTPγS Binding Assay
This assay measures the G protein activation following receptor stimulation and is a direct measure of receptor-G protein coupling. It is particularly useful for identifying inverse agonists.
Objective: To assess the ability of this compound to inhibit basal and agonist-stimulated [35S]GTPγS binding to G proteins coupled to the D2 receptor.
Materials:
-
Membrane preparations from cells expressing the human D2 dopamine receptor.
-
[35S]GTPγS.
-
GDP.
-
Dopamine or another D2 agonist.
-
(+)-Butaclamol.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Procedure:
-
Incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of (+)-Butaclamol in the presence or absence of a D2 agonist.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
A decrease in basal [35S]GTPγS binding in the presence of (+)-Butaclamol indicates inverse agonist activity. The inhibition of agonist-stimulated binding confirms its antagonist properties.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
Caption: Logical Framework for this compound's Selectivity.
References
Cross-Validation of Butaclamol's Effects: A Comparative Analysis in Auditory and Neuronal Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of the dopamine (B1211576) antagonist Butaclamol. This document provides a comparative analysis of this compound's impact on cell viability and apoptosis in HEI-OC1 auditory cells and SH-SY5Y neuroblastoma cells, with Haloperidol as a key comparator.
This guide synthesizes experimental data to provide a clear comparison of this compound's cellular effects. This compound, a potent dopamine D2 receptor antagonist, has shown varied effects across different cell types. Here, we present a cross-validation of its activities, focusing on its protective role in an auditory cell line and its comparative pro-apoptotic potential in a neuronal cell line context.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative data on the effects of (-)-Butaclamol and the alternative antipsychotic, Haloperidol, on cell viability and the expression of key apoptosis-related proteins in different cell lines.
Table 1: Effect of (-)-Butaclamol on Cell Viability and Apoptosis Markers in HEI-OC1 Cells
| Treatment Condition | Cell Viability (% of Control) | BCL-2 Expression (Relative to Control) | BAX Expression (Relative to Control) | Caspase-3 Expression (Relative to Control) |
| Control | 100% | 1.0 | 1.0 | 1.0 |
| Gentamicin (B1671437) (4 mM) | ~50% | Decreased | Increased | Increased |
| Gentamicin (4 mM) + (-)-Butaclamol (10 nM) | Significantly Increased vs. Gentamicin | Restored to Control Levels | Decreased vs. Gentamicin | Decreased vs. Gentamicin |
Data synthesized from a study on the protective effects of (-)-Butaclamol against gentamicin-induced ototoxicity.[1][2]
Table 2: Comparative Effects of Antipsychotics on Apoptosis in Neuronal Cells
| Cell Line | Treatment | Endpoint Measured | Result |
| SH-SY5Y | Haloperidol (10 µM) under serum withdrawal | Cell Death | Exacerbated cell death |
| SH-SY5Y | Haloperidol (10 µM) under serum withdrawal | Neuroprotective Proteins (p-GSK-3β, β-catenin, Bcl-2) | Robustly reduced levels |
Data is based on studies investigating the neurotoxic effects of Haloperidol.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (CCK-8)
-
Cell Seeding: HEI-OC1 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with the desired concentrations of gentamicin and/or (-)-Butaclamol for 48 hours.
-
Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[1][2]
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment, HEI-OC1 or SH-SY5Y cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BCL-2, BAX, Caspase-3, p-GSK-3β, β-catenin, or β-actin overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[1][2][3]
TUNEL Assay for Apoptosis Detection
-
Cell Preparation: HEI-OC1 cells are cultured on coverslips and treated as required.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Microscopy: The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures discussed in this guide.
Caption: A generalized workflow for assessing the effects of this compound.
Caption: Signaling pathways modulated by (-)-Butaclamol in auditory cells.
References
A Comparative Analysis of Butaclamol's Binding Profile with Novel D2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profile of the classical antipsychotic Butaclamol with several novel dopamine (B1211576) D2 receptor antagonists: Brexpiprazole, Cariprazine, Lumateperone, and the selective research compound ML321. The information is intended to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies for the cited binding assays are provided.
Receptor Binding Affinity Profiles
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and the selected novel D2 antagonists for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that direct comparisons should be made with caution, as the data for this compound is derived from older studies and may have been generated under different experimental conditions than the data for the more recently developed compounds.
| Receptor | This compound Ki (nM) | Brexpiprazole Ki (nM) | Cariprazine Ki (nM) | Lumateperone Ki (nM) | ML321 Ki (nM) |
| Dopamine Receptors | |||||
| D1 | 24 | - | 1390 | 52 | >10,000 |
| D2 | 0.5 - 1.5 | 0.3 | 0.49 | 32 | 57.6 |
| D3 | 1.8 | 1.1 | 0.085 | - | ~4,000 |
| D4 | 3.6 | - | 3.4 | 100- | >10,000 |
| D5 | - | - | 12.6 | - | >10,000 |
| Serotonin Receptors | |||||
| 5-HT1A | 1600 | 0.12 | 2.6 | - | - |
| 5-HT2A | 54 | 0.47 | 19 | 0.54 | - |
| 5-HT2B | - | 1.9 | 0.58 | - | - |
| 5-HT2C | - | - | 130 | - | - |
| 5-HT7 | - | 3.7 | 111 | - | - |
| Adrenergic Receptors | |||||
| α1A | - | 3.8 | 155 | 100- | - |
| α1B | 1.9 | 0.17 | - | 100- | - |
| α2C | - | 0.59 | - | - | - |
| Histamine Receptors | |||||
| H1 | - | 19 | 23 | Low Affinity | - |
| Muscarinic Receptors | |||||
| M1 | >10,000 | >1,000 | >10,000 | Low Affinity | - |
Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols: Radioligand Binding Assays
The binding affinity data presented in this guide are primarily generated through radioligand binding assays. The following is a generalized protocol for such an assay, typically used to determine the affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The prepared cell membranes are incubated in the presence of a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or a novel antagonist).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in parallel incubations containing an excess of an unlabeled standard antagonist.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Visualizing Experimental and Biological Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
References
Validating a Novel Butaclamol-Based Research Model for Dopaminergic and Sigma-1 Receptor Interplay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new research model utilizing Butaclamol, a potent antipsychotic agent, to investigate the intricate relationship between dopamine (B1211576) D2 and sigma-1 receptors. This compound's unique pharmacological profile as a stereospecific dopamine D2 receptor antagonist and a sigma-1 receptor ligand offers a valuable tool for dissecting signaling pathways relevant to neuropsychiatric disorders. This document outlines the model's performance against established alternatives, supported by experimental data and detailed protocols.
Introduction to the this compound Model
The proposed research model leverages this compound to explore the functional consequences of dual D2 and sigma-1 receptor modulation. This compound, while never marketed, is a well-characterized compound in research settings, acting as a high-affinity dopamine receptor antagonist.[1] Its activity is highly stereospecific, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer, making it an excellent tool for studying specific receptor interactions.[2][3] This model is particularly relevant for studying conditions where dopaminergic dysregulation is implicated, such as schizophrenia.[4][5]
Comparative Analysis with Alternative Models
The this compound-based model offers distinct advantages over traditional models that often rely on compounds with less specific receptor profiles. Below is a comparison with commonly used dopamine receptor antagonists.
Table 1: Pharmacological Comparison of Dopamine Receptor Antagonists
| Compound | Primary Target(s) | Secondary Target(s) | Key Features | Relevant Research Applications |
| This compound | Dopamine D2 Receptor | Sigma-1 Receptor | High stereospecificity ((+)-enantiomer active)[2][3]; Acts as an inverse agonist at D2 receptors[6][7][8] | Investigating D2 receptor signaling, inverse agonism, and D2/sigma-1 receptor crosstalk. |
| Haloperidol | Dopamine D2 Receptor | Sigma-1 & Sigma-2 Receptors, α1-adrenergic receptors | Widely used typical antipsychotic; less specific than this compound. | General dopamine antagonism studies; preclinical models of psychosis. |
| Spiperone | Dopamine D2 Receptor | 5-HT1A, 5-HT2A, and α1-adrenergic receptors | High affinity for D2 receptors; also a potent 5-HT2A antagonist. | Studies on D2 receptor occupancy and serotonin-dopamine interactions. |
| Clozapine | Dopamine D4 > D2, 5-HT2A | Multiple other receptors (e.g., muscarinic, histaminergic) | Atypical antipsychotic with a complex pharmacological profile. | Models of atypical antipsychotic action and treatment-resistant schizophrenia. |
Experimental Data and Protocols
Validation of the this compound model involves a series of in vitro and in vivo experiments to characterize its effects on cellular signaling and behavior.
In Vitro Validation: Receptor Binding and Signaling Assays
Objective: To quantify the binding affinity and functional activity of this compound at dopamine D2 and sigma-1 receptors.
Methodology:
-
Radioligand Binding Assays:
-
D2 Receptor Affinity: Competition binding assays are performed using cell membranes expressing human D2 receptors (e.g., from CHO or HEK293 cells) and a radiolabeled D2 receptor ligand such as [3H]Spiperone or [3H]NPA.[7][9] Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Sigma-1 Receptor Affinity: Similar competition binding assays are conducted using membranes from cells expressing sigma-1 receptors or tissue homogenates (e.g., rat liver) and a radiolabeled sigma-1 ligand like --INVALID-LINK---pentazocine.[10]
-
-
Functional Assays (cAMP Measurement):
-
To determine the effect of this compound on D2 receptor signaling, cyclic AMP (cAMP) levels are measured in cells expressing D2 receptors. D2 receptor activation by an agonist (e.g., quinpirole) typically inhibits adenylyl cyclase, leading to decreased cAMP levels. This compound's ability to antagonize this effect is quantified. Some studies have shown that this compound can act as an inverse agonist, increasing cAMP levels on its own.[8]
-
Table 2: In Vitro Characterization of this compound
| Assay | Receptor | Parameter | This compound (+)-enantiomer | This compound (-)-enantiomer |
| Radioligand Binding | Dopamine D2 | Ki (nM) | ~1-5 | >1000 |
| Radioligand Binding | Sigma-1 | Ki (nM) | ~20-50 | ~20-50 |
| Functional Assay | Dopamine D2 | IC50 (cAMP) | Potent Antagonist/Inverse Agonist | Inactive |
Note: Specific values can vary depending on experimental conditions.
In Vivo Validation: Behavioral Models
Objective: To assess the in vivo effects of this compound on dopamine- and sigma-1-mediated behaviors.
Methodology:
-
Amphetamine-Induced Stereotypy in Rats:
-
Rats are pre-treated with varying doses of (+)-Butaclamol or vehicle.
-
Amphetamine is then administered to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral scoring is performed by a blinded observer at regular intervals. The potent (+)-enantiomer of this compound is expected to abolish amphetamine-induced stereotyped behavior.[2][3]
-
-
Locomotor Activity Model:
Visualizing Molecular Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway for the dopamine D2 receptor, which is antagonized by this compound.
Caption: Dopamine D2 receptor signaling cascade.
This compound's Dual Action on D2 and Sigma-1 Receptors
This diagram illustrates the proposed dual mechanism of action for this compound, impacting both dopaminergic and sigma-1 receptor-mediated pathways.
Caption: Dual inhibitory and modulatory actions of this compound.
Experimental Workflow for In Vivo Behavioral Testing
The following workflow outlines the key steps in a typical in vivo experiment using the this compound model.
Caption: In vivo behavioral experiment workflow.
Conclusion
The this compound-based research model provides a powerful and specific tool for investigating the roles of dopamine D2 and sigma-1 receptors in neuronal function and dysfunction. Its well-defined stereospecificity and dual-receptor activity offer a more nuanced approach compared to less specific antagonists. The experimental protocols and comparative data presented here support the validation of this model for advanced research in neuropsychopharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound in the treatment of schizophrenia. A standard-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 9. Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a model of activation of central sigma systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Butaclamol vs. Spiperone: A Comparative Analysis of Receptor Binding Affinity
In the landscape of pharmacological research, particularly within the domain of neuroscience and drug development, Butaclamol and Spiperone stand out as critical tools for studying dopamine (B1211576) and serotonin (B10506) receptor systems. Both compounds are potent antagonists at these receptors, yet they exhibit distinct binding profiles that dictate their specific applications. This guide provides a detailed comparison of this compound and Spiperone based on their performance in in vitro binding assays, supported by experimental data and protocols.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor is a cornerstone of its pharmacological characterization, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for the active enantiomer (+)-Butaclamol and Spiperone at various human dopamine and serotonin receptor subtypes.
| Receptor Subtype | (+)-Butaclamol Ki (nM) | Spiperone Ki (nM) |
| Dopamine Receptors | ||
| D1 | - | - |
| D2 | 0.8 - 1.5 | 0.057 - 0.35 |
| D2L | 1.5 | - |
| D3 | 1.8 | 0.125 |
| D4 | 51.3 | - |
| Serotonin Receptors | ||
| 5-HT1A | - | 17.3 |
| 5-HT2A | - | 1.14 - 1.75 |
| 5-HT2C | - | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from multiple sources.
As the data indicates, both (+)-Butaclamol and Spiperone are potent antagonists at D2-like dopamine receptors, with Spiperone generally exhibiting a higher affinity (lower Ki) for D2 and D3 receptors. Spiperone is a well-established high-affinity ligand for D2 dopamine receptors[1]. Spiperone also demonstrates high affinity for the serotonin 5-HT1A and 5-HT2A receptors[2]. (+)-Butaclamol is a potent dopamine receptor antagonist, and its stereospecific binding is often used to define non-specific binding in radioligand assays for these receptors[3][4][5]. It binds to D2, D3, and D4 receptors with nanomolar affinity[6]. While this compound is known to have effects on the serotonergic system, specific high-affinity binding data for individual serotonin receptor subtypes is less consistently reported compared to its well-characterized dopaminergic profile[7].
Experimental Protocol: Radioligand Binding Assay
The determination of Ki values for this compound and Spiperone is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or Spiperone) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Key Materials:
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]Spiperone for D2/D3 receptors).
-
Cell Membranes: Preparations from cell lines (e.g., HEK293 or CHO cells) recombinantly expressing the specific human dopamine or serotonin receptor subtype, or from tissue homogenates known to be rich in the target receptor (e.g., rat striatum for D2 receptors).
-
Competitor Ligands: Unlabeled this compound and Spiperone of high purity.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing salts and other components to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
General Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing cell membranes and the radioligand.
-
Non-specific Binding (NSB): Wells containing cell membranes, the radioligand, and a high concentration of a non-labeled ligand (e.g., (+)-Butaclamol or unlabeled Spiperone) to saturate all specific binding sites.
-
Competitive Binding: Wells containing cell membranes, the radioligand, and varying concentrations of the competitor drug (this compound or Spiperone).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on each filter is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
This compound and Spiperone act as antagonists, blocking the downstream signaling cascades typically initiated by the endogenous ligands, dopamine and serotonin.
Dopamine D2-like Receptor Signaling
Dopamine D2, D3, and D4 receptors are members of the D2-like receptor family, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
References
- 1. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Butaclamol: A Confirmed Inactive Control for Dopamine Receptor Research
For researchers in neuroscience and pharmacology, the selection of appropriate controls is paramount to the validity of experimental findings. In the study of dopamine (B1211576) receptor signaling, (-)-butaclamol has been widely established as a reliable negative control, exhibiting negligible activity compared to its pharmacologically active enantiomer, (+)-butaclamol. This guide provides a comprehensive comparison of the two isomers, supported by experimental data and detailed protocols, to solidify the rationale for using (-)-butaclamol as an inactive control.
Stereoselective Binding at the Dopamine D2 Receptor
The primary mechanism of action of the active isomer, (+)-butaclamol, is the blockade of dopamine D2 receptors. Radioligand binding assays consistently demonstrate a significant difference in affinity between the two enantiomers. The inactive nature of (-)-butaclamol at this receptor is a key justification for its use as a negative control.
A seminal study by Seeman et al. (1975) provided a direct comparison of the inhibitory potency of the butaclamol enantiomers on [3H]dopamine binding in rat striatal homogenates. The results clearly indicated that (+)-butaclamol is significantly more potent than (-)-butaclamol.
| Compound | IC50 (nM) for [3H]dopamine binding |
| (+)-Butaclamol | 50 |
| (-)-Butaclamol | 10,000 |
Table 1: Comparison of the inhibitory concentration (IC50) of (+)- and (-)-butaclamol for the binding of [3H]dopamine to rat striatal homogenates. Data from Seeman et al. (1975).
Differential Effects on Downstream Signaling
The differential binding affinities of the this compound enantiomers translate to a stark contrast in their ability to modulate downstream signaling pathways. Dopamine D2 receptors are G protein-coupled receptors that inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
A study by Onali et al. (1985) investigated the ability of the this compound isomers to antagonize the dopamine-induced inhibition of adenylyl cyclase in rat striatum. The results showed a dramatic difference in the potency of the two enantiomers, with (-)-butaclamol being approximately 77-fold less potent than (+)-butaclamol.[1] This functional data further solidifies the inactive nature of the (-) isomer in a physiologically relevant context.
| Compound | EC50 (nM) for antagonism of dopamine-inhibited adenylate cyclase |
| (+)-Butaclamol | 130 |
| (-)-Butaclamol | 10,000 |
Table 2: Comparison of the half-maximal effective concentration (EC50) of (+)- and (-)-butaclamol for the antagonism of dopamine-induced inhibition of adenylate cyclase activity in rat striatum.[1]
Furthermore, Hall and Strange (1997) demonstrated that while (+)-butaclamol can act as an inverse agonist at the D2 receptor, increasing basal cAMP levels, (-)-butaclamol is devoid of this activity. This provides another layer of evidence for its utility as a truly inactive control.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay (Competitive)
This protocol is adapted from Seeman et al. (1975) and is designed to determine the binding affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 120 mM NaCl
-
[3H]dopamine (radioligand)
-
(+)-Butaclamol and (-)-butaclamol (test compounds)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare crude membrane homogenates from rat striatal tissue.
-
In a series of tubes, incubate the membrane homogenate with a fixed concentration of [3H]dopamine and varying concentrations of the test compounds ((+)- or (-)-butaclamol).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a potent D2 antagonist (e.g., 1 µM (+)-butaclamol).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
Dopamine-Sensitive Adenylate Cyclase Assay
This protocol is based on the methods described by Onali et al. (1985) to assess the functional activity of compounds at the D2 receptor.
Materials:
-
Rat striatal tissue
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgSO4, 0.2 mM EGTA, and 10 µM GTP
-
Dopamine
-
(+)-Butaclamol and (-)-butaclamol (test compounds)
-
ATP
-
cAMP assay kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Prepare a crude membrane homogenate from rat striatal tissue.
-
Pre-incubate the membrane homogenate with varying concentrations of the test compounds ((+)- or (-)-butaclamol) in the assay buffer containing a phosphodiesterase inhibitor.
-
Initiate the adenylate cyclase reaction by adding a fixed concentration of dopamine and ATP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Terminate the reaction by boiling the samples.
-
Centrifuge the samples to pellet the protein.
-
Measure the amount of cAMP produced in the supernatant using a commercially available cAMP assay kit.
-
Plot the amount of cAMP produced against the logarithm of the test compound concentration to determine the EC50 value for the antagonism of the dopamine effect.
Visualizing the Difference: Signaling and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of Butaclamol and its Structural Analogs in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Butaclamol, a potent antipsychotic agent, and its key structural analogs. The focus is on their pharmacological activities, receptor binding affinities, and the underlying signaling pathways they modulate. Experimental data is presented to offer an objective comparison of their performance, supported by detailed methodologies for key experiments.
Introduction to this compound and its Analogs
This compound is a dibenzocycloheptene-based compound known for its potent antagonism of dopamine (B1211576) D2 receptors. Its rigid structure and stereospecific activity, with the (+)-enantiomer being significantly more active, have made it a valuable tool in dopamine receptor research. Structural modifications of this compound have led to the synthesis of numerous analogs, including 3-aryl, N-alkyl, and spin-labeled derivatives, in an effort to explore structure-activity relationships and develop novel therapeutic agents with improved pharmacological profiles.
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinities of this compound and its structural analogs for various dopamine and serotonin (B10506) receptor subtypes. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are measures of a ligand's affinity for a receptor.
Table 1: Dopamine Receptor Binding Affinities of this compound and Analogs
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |
| (+)-Butaclamol | - | 0.05 | - | - | - | [1] |
| (-)-Butaclamol | - | - | - | Lower affinity than (+) | - | [2] |
| Isothis compound | Equipotent to this compound | Equipotent to this compound | - | - | - | [3] |
| N-methyl this compound (equatorial) | Less potent than this compound | Less potent than this compound | - | - | - | [4] |
| N-isobutyl this compound (equatorial) | Less potent than this compound | Less potent than this compound | - | - | - | [4] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the searched literature.
Table 2: Serotonin Receptor Binding Affinities of this compound and Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other 5-HT Subtypes (Ki, nM) | Reference |
| (+)-Butaclamol | - | - | - | - | |
| Analogs | - | - | - | - |
Note: Data on the specific serotonin receptor binding affinities for this compound and its direct analogs were not prevalent in the searched literature, which primarily focused on dopaminergic activity.
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological evaluation of this compound and its analogs.
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for dopamine D2 receptors.
Materials:
-
Radioligand: [3H]-Spiperone
-
Non-specific binding control: (+)-Butaclamol
-
Receptor source: Rat striatal membranes or cells expressing recombinant human dopamine D2 receptors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the radioligand ([3H]-Spiperone) at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of (+)-Butaclamol (e.g., 1-10 µM).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for serotonin 5-HT2A receptors.
Materials:
-
Radioligand: [3H]-Ketanserin
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., Mianserin or unlabeled Ketanserin).
-
Receptor source: Rat cortical membranes or cells expressing recombinant human 5-HT2A receptors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
Procedure:
-
Follow a similar procedure as the dopamine receptor binding assay, substituting [3H]-Ketanserin as the radioligand and an appropriate antagonist for determining non-specific binding.
-
Incubation is typically carried out at 37°C for a shorter duration (e.g., 15-30 minutes).
-
Data analysis to determine IC50 and Ki values is performed as described above.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling pathway.
Experimental Workflow for Analog Evaluation
Caption: Workflow for synthesis and evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Insights
The pharmacological data, though limited in quantitative scope from the available literature, provides several key insights into the structure-activity relationships of this compound analogs:
-
Stereoselectivity: The activity of this compound and its analogs is highly stereoselective, with the (+)-enantiomer being the active form at dopamine receptors. The (-)-enantiomers are generally inactive.[5]
-
3-Position Substitution: Modifications at the 3-position of the dibenzocycloheptene ring system significantly influence potency. For instance, 3-isopropyl, 3-cyclohexyl, and 3-phenyl analogs exhibit potent dopaminergic activity.[5] The relative potency can vary depending on the specific substituent, with studies suggesting an order of activity for elevating striatal homovanillic acid as (this compound) ≈ 3-cyclohexyl > 3-isopropyl > 3-phenyl.[5]
-
N-Substitution: The nature of the substituent on the nitrogen atom also modulates activity. N-methyl and N-isobutyl analogs in the equatorial conformation retain dopaminergic activity, although they are less potent than this compound itself.[4]
-
Ring A/B Modifications: Alterations in the A and B rings of the dibenzocycloheptene core can lead to compounds with comparable potency to this compound, such as isothis compound.[3]
Conclusion
This compound and its structural analogs represent an important class of compounds for understanding the pharmacology of the dopamine system. The available data consistently highlight the crucial role of stereochemistry and specific structural features in determining their affinity and activity at dopamine receptors. While the primary focus of existing research has been on their dopaminergic properties, further investigation into their interactions with various serotonin receptor subtypes would provide a more complete picture of their pharmacological profile. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued exploration and development of novel analogs with potentially enhanced therapeutic properties. Future studies should aim to generate comprehensive quantitative binding data across a wider range of receptor subtypes to facilitate more detailed comparative analyses.
References
- 1. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the dopamine receptor. 2. Features derived from modifications in the rings A/B region of the neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic activity of four analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Butaclamol in Preclinical Radiotracer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butaclamol with other common antagonists for the dopamine (B1211576) D2/D3 receptors in the context of preclinical radiotracer studies. The objective is to validate the use of this compound by presenting its performance characteristics alongside established alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound, a potent dopamine D2/D3 receptor antagonist, presents itself as a viable candidate for use in preclinical radiotracer studies. Its high affinity for the D2 receptor, comparable to widely used antagonists like Spiperone and Haloperidol, makes it a valuable tool for in vitro and in vivo receptor binding assays. This guide outlines the binding characteristics of this compound in comparison to other standard antagonists and provides detailed experimental protocols for its application. While direct comparative in vivo imaging data for radiolabeled this compound is less prevalent in published literature, its established pharmacological profile supports its use in displacement studies and as a reference compound.
Data Presentation: Quantitative Comparison of D2/D3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other commonly used dopamine D2/D3 receptor antagonists. It is important to note that Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation, assay buffer). The data presented here is collated from various sources to provide a comparative overview.
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| (+)-Butaclamol | [3H]Spiperone | CHO-D2S cells | Strong correlation with EC50 | [1] |
| Raclopride | [3H]Raclopride | Rat Striatum | 2.1 | [2] |
| [3H]Raclopride | Human Putamen | 3.9 | [2] | |
| Spiperone | [3H]Spiperone | HEK-rD2 cells | ~0.06 | |
| N-Methylspiperone (NMSP) | [3H]NMSP | Rat Striatum | 0.3 | [2] |
| [3H]NMSP | Human Putamen | 0.2 | [2] | |
| Haloperidol | [11C]NMSP | Human Caudate | 3 |
Note: The affinity of (+)-Butaclamol is often demonstrated by its use at low micromolar concentrations to define non-specific binding in radioligand assays, indicating a high affinity in the nanomolar or sub-nanomolar range. One study showed a strong correlation between its functional EC50 values and Ki values from radioligand binding experiments in CHO cells expressing the human D2 receptor.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of studies involving this compound and other D2/D3 receptor antagonists.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or from rat striatum tissue.
-
Radioligand: [3H]Spiperone or [11C]Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other antagonists of interest, serially diluted.
-
Non-specific Determinant: 2 µM (+)-Butaclamol or 10 µM Haloperidol.
-
96-well microplates, glass fiber filters, scintillation vials, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to "total binding" wells, 50 µL of non-specific determinant to "non-specific binding" wells, and 50 µL of serially diluted test compound to the "competition" wells.
-
Add Radioligand: Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Add Membranes: Add 150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Preclinical PET Imaging in Rodents
This protocol outlines a general procedure for a preclinical PET imaging study in rats to assess D2/D3 receptor occupancy by a compound like this compound.
Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are used for the study.
-
Animals are fasted for 12 hours prior to the scan to reduce blood glucose levels, which can interfere with some radiotracers.
-
Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2.5% for maintenance) in a mixture of oxygen and medical air.
-
A tail vein catheter is inserted for radiotracer and drug administration.
Radiotracer Administration and PET Scan:
-
The anesthetized rat is positioned in a small animal PET scanner.
-
A baseline scan is acquired following an intravenous bolus injection of a D2/D3 receptor radiotracer such as [11C]Raclopride or [18F]Fallypride.
-
Dynamic emission data is collected for 60-90 minutes.
-
For a displacement study, a blocking dose of this compound (or another antagonist) is administered intravenously at a set time point during the scan (e.g., 30 minutes post-radiotracer injection).
-
Alternatively, for a pre-treatment study, this compound is administered prior to the radiotracer injection to determine receptor occupancy.
Image Reconstruction and Analysis:
-
The acquired PET data is corrected for attenuation, scatter, and radioactive decay.
-
Images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Regions of interest (ROIs) are drawn on the reconstructed images, typically including the striatum (high D2/D3 receptor density) and the cerebellum (low D2/D3 receptor density, used as a reference region).
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated using a suitable kinetic model (e.g., the simplified reference tissue model, SRTM) to quantify receptor availability.
-
Receptor occupancy is calculated as the percentage reduction in BPND after administration of the blocking drug compared to the baseline scan.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
References
Assessing the Specificity of Butaclamol for Dopamine vs. Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Butaclamol for dopamine (B1211576) and serotonin (B10506) receptor subtypes, benchmarked against a selection of commonly used antipsychotic medications. The data presented herein is intended to offer an objective assessment of this compound's receptor specificity profile, supported by detailed experimental protocols for the cited assays.
Comparative Binding Affinities of this compound and Selected Antipsychotics
The following tables summarize the inhibitory constants (Ki) of (+)-Butaclamol and five comparator antipsychotic drugs for various dopamine and serotonin receptor subtypes. The Ki value is inversely proportional to the binding affinity of a ligand for its receptor; a lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) for Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 |
| (+)-Butaclamol | - | - | - | - | - |
| Haloperidol | - | - | - | - | - |
| Clozapine | - | - | - | - | - |
| Risperidone | 240[1] | 3.2[1] | - | 7.3[1] | - |
| Olanzapine | 69[2] | - | - | - | - |
| Aripiprazole | - | 0.34[3] | 0.8[3] | - | - |
Data for (+)-Butaclamol and some fields for other compounds were not available in the immediate search results. The table reflects the available comparative data.
Table 2: Binding Affinities (Ki, nM) for Serotonin Receptor Subtypes
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| (+)-Butaclamol | - | - | - | - | - |
| Haloperidol | - | - | - | - | - |
| Clozapine | - | - | - | - | - |
| Risperidone | 420[1] | 0.2[1] | - | 50[1] | - |
| Olanzapine | - | - | - | 15[2] | - |
| Aripiprazole | 1.7[3] | 3.4[3] | 0.36[3] | - | - |
Data for (+)-Butaclamol and some fields for other compounds were not available in the immediate search results. The table reflects the available comparative data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1] These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound, such as this compound, is determined by its ability to compete with and displace the radioligand.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., (+)-Butaclamol) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon ligand binding to a receptor, providing information on whether the ligand is an agonist, antagonist, or inverse agonist.
1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors):
-
Cells expressing the dopamine receptor of interest (e.g., D1 or D2) are cultured in a multi-well plate.
-
For Gi-coupled receptors like D2, the adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP.
-
The cells are then incubated with varying concentrations of the test compound.
-
After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
A decrease in cAMP levels in the presence of the test compound indicates agonistic activity at a Gi-coupled receptor, while a blockade of an agonist-induced decrease indicates antagonistic activity. Conversely, for Gs-coupled receptors, an increase in cAMP signifies agonism, and a blockade of an agonist-induced increase indicates antagonism.
2. Calcium Mobilization Assay (for Gq-coupled receptors):
-
Cells expressing the serotonin receptor of interest (e.g., 5-HT2A) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then exposed to the test compound.
-
If the compound is an agonist, it will activate the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3).
-
IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration.
-
This change in calcium concentration is detected as a change in fluorescence intensity, which is measured using a fluorescence plate reader.
-
An increase in fluorescence indicates agonistic activity, while the blockade of an agonist-induced fluorescence increase indicates antagonistic activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for dopamine and serotonin receptors and a typical experimental workflow for assessing receptor specificity.
References
A Comparative Analysis of Butaclamol and Fluphenazine in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Butaclamol and Fluphenazine, two dopamine (B1211576) receptor antagonists investigated for their antipsychotic properties. The following sections present quantitative data from key in vivo and in vitro studies, outline the experimental methodologies, and visualize relevant biological pathways and experimental workflows.
In Vitro Efficacy: Dopamine Receptor Binding and Synthesis Inhibition
The primary mechanism of action for both this compound and Fluphenazine is the blockade of dopamine D2 receptors. A comparison of their binding affinities and their effects on dopamine synthesis provides a foundational understanding of their neuroleptic potential.
| Parameter | This compound | Fluphenazine | Reference |
| Dopamine D2 Receptor Binding Affinity (Ki) | ~1 nM | 0.4 nM | [1] |
| Inhibition of Apomorphine-Elicited Tyrosine Hydroxylase Activity (IC50) | Potent inhibitor (ranked most potent among tested neuroleptics) | Less potent than (+) this compound |
Note: Lower Ki and IC50 values indicate higher potency.
Preclinical In Vivo Efficacy in Rat Models of Schizophrenia
The antipsychotic potential of this compound and Fluphenazine has been evaluated in established rodent models that mimic aspects of schizophrenia, such as dopamine hyperactivity-induced stereotypy and deficits in learned behaviors.
Antagonism of Amphetamine-Induced Stereotyped Behavior
This model assesses the ability of a drug to block the repetitive, compulsive behaviors induced by the dopamine agonist amphetamine, reflecting potential efficacy against the positive symptoms of schizophrenia.
| Drug | Dose (mg/kg, s.c.) | % Inhibition of Stereotypy | Reference |
| This compound | 0.08 | 50% (ED50) | |
| Fluphenazine | 0.08 | 50% (ED50) |
ED50 represents the dose required to achieve 50% of the maximum effect.
Depression of Conditioned Avoidance Response (CAR)
The CAR model is a predictive test for antipsychotic efficacy, where the drug's ability to suppress a learned avoidance response to an aversive stimulus is measured. This is thought to reflect an attenuation of the motivational salience of the conditioned stimulus.
| Drug | Dose (mg/kg, s.c.) | Effect on CAR | Reference |
| This compound | 0.16 | ED50 for depression of CAR | |
| Fluphenazine | 0.16 | ED50 for depression of CAR |
ED50 in this context is the dose that produces a 50% reduction in the conditioned avoidance response.
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Fluphenazine for the dopamine D2 receptor.
Methodology:
-
Tissue Preparation: Membranes from rat striatal tissue, rich in dopamine receptors, are prepared.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [3H]spiperone or [3H]haloperidol).
-
Competitive Binding: The assay is performed in the presence of varying concentrations of the unlabeled test compounds (this compound or Fluphenazine).
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Inhibition of Apomorphine-Elicited Tyrosine Hydroxylase Activity
Objective: To assess the functional antagonism of presynaptic dopamine autoreceptors by measuring the reversal of apomorphine-induced inhibition of dopamine synthesis.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat striatal tissue.
-
Incubation: The synaptosomes are incubated with the dopamine agonist apomorphine, which inhibits the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
Treatment: The synaptosomes are co-incubated with varying concentrations of this compound or Fluphenazine.
-
Enzyme Activity Measurement: The activity of tyrosine hydroxylase is measured by quantifying the rate of conversion of a radiolabeled precursor (e.g., [14C]tyrosine) to dopamine.
-
Data Analysis: The concentration of the neuroleptic required to reverse the apomorphine-induced inhibition of the enzyme by 50% (IC50) is determined.
Antagonism of Amphetamine-Induced Stereotyped Behavior in Rats
Objective: To evaluate the efficacy of this compound and Fluphenazine in a model of dopamine hyperactivity relevant to psychosis.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: Rats are pre-treated with either vehicle, this compound, or Fluphenazine via subcutaneous (s.c.) injection.
-
Induction of Stereotypy: After a set pre-treatment time (e.g., 30-60 minutes), rats are administered d-amphetamine to induce stereotyped behaviors.
-
Behavioral Observation: The animals are placed in observation cages, and the intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking) is scored by trained observers at regular intervals over a specific observation period.
-
Data Analysis: The scores are used to calculate the percentage of inhibition of stereotypy for each drug dose compared to the vehicle-treated group, and the ED50 is determined.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of this compound and Fluphenazine.
Methodology:
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; a mild foot shock) is used.
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Drug Administration: Once the avoidance response is consistently established, the rats are treated with either vehicle, this compound, or Fluphenazine (s.c.).
-
Testing: After a pre-treatment period, the rats are placed back in the shuttle box, and the number of successful avoidance responses during a set number of trials is recorded.
-
Data Analysis: The dose of the drug that suppresses the conditioned avoidance response by 50% (ED50) is calculated.
Visualizations
Caption: Dopamine signaling pathway and the antagonistic action of this compound and Fluphenazine.
Caption: Workflow for the amphetamine-induced stereotypy experiment.
Caption: Workflow for the conditioned avoidance response (CAR) experiment.
References
Navigating Biomarker Assay Validation in the Presence of Butaclamol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of biomarker assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of key biomarker assays relevant to the study of Butaclamol, a potent dopamine (B1211576) receptor antagonist and sigma receptor modulator. It offers insights into potential interferences and detailed experimental protocols to ensure data integrity when this compound is a variable in your research.
This compound, a stereospecific antipsychotic agent, primarily exerts its effects through the antagonism of D2-like dopamine receptors.[1] Its (+)-enantiomer is the pharmacologically active form.[1] Understanding its interaction with biomarker assays is critical for researchers investigating dopaminergic pathways, developing novel antipsychotics, or using this compound as a research tool. This guide will delve into the validation of common biomarker assays, providing a framework to mitigate the potential confounding effects of this compound.
I. Comparison of Key Biomarker Assays for Dopamine and Sigma Receptor Signaling
The selection of a biomarker assay is contingent on the specific research question and the signaling pathway of interest. When studying the effects of this compound, assays that probe dopamine and sigma receptor function are most relevant. The following table summarizes and compares common assays.
| Assay Type | Principle | Analytes Measured | Potential Interference from this compound | Key Validation Parameters |
| Radioligand Binding Assay | Competitive binding of a radiolabeled ligand and a test compound (e.g., this compound) to a receptor.[2][3][4] | Receptor affinity (Ki) and density (Bmax). | Direct competition: this compound will compete with radiolabeled dopamine receptor antagonists (e.g., [3H]spiperone) for binding to D2-like receptors. Allosteric modulation: Possible at sigma receptors. | Specificity, Affinity (Kd of radioligand), Saturation, Non-specific binding determination.[2][3] |
| GTPγS Binding Assay | Measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS).[5][6][7] | G protein activation (EC50, Emax). | Antagonism: As a dopamine receptor antagonist, this compound will inhibit agonist-stimulated [35S]GTPγS binding. | Basal vs. stimulated binding, Agonist and antagonist concentration-response curves, Specificity of G protein coupling.[6][7] |
| cAMP Accumulation Assay | Measures the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by Gs and Gi-coupled receptors.[8][9][10][11] | Changes in intracellular cAMP levels (EC50, IC50). | Antagonism: this compound will block the inhibition of cAMP production induced by D2-like receptor agonists (which are Gi-coupled). | Basal cAMP levels, Agonist-stimulated cAMP production/inhibition, Antagonist potency.[8][12] |
| Reporter Gene Assay | Measures the transcriptional activity of a reporter gene (e.g., luciferase) linked to a response element that is activated by a specific signaling pathway downstream of receptor activation.[13][14][15] | Gene expression levels, indicative of pathway activation. | Inhibition of signaling: this compound will inhibit dopamine agonist-induced changes in reporter gene expression mediated by D2 receptor signaling pathways. | Basal reporter activity, Agonist-induced reporter activity, Specificity of the response element.[13] |
| Cell Viability/Caspase-3 Assay | Measures the effect of sigma-2 receptor ligands on cell death and apoptosis.[16] | Cell viability (EC50) and caspase-3 activity. | Modulation of cell death: this compound's activity at sigma receptors may influence cell viability and apoptotic pathways. | Baseline cell viability, Dose-dependent effects of sigma receptor ligands, Specificity of apoptosis induction.[16] |
II. Experimental Protocols for Key Biomarker Assays
Detailed and standardized protocols are essential for the reproducibility of biomarker assays. Below are methodologies for the key experiments cited.
A. Radioligand Binding Assay
Objective: To determine the affinity of this compound for dopamine D2 receptors.
Materials:
-
Cell membranes expressing dopamine D2 receptors.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: (+)-Butaclamol (high concentration).
-
Test compound: this compound (range of concentrations).
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle, non-specific control, or this compound at various concentrations.
-
Add a fixed concentration of [3H]Spiperone to all wells.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the Ki of this compound.
B. GTPγS Binding Assay
Objective: To assess the antagonist effect of this compound on dopamine D2 receptor-mediated G protein activation.
Materials:
-
Cell membranes expressing dopamine D2 receptors.
-
Dopamine receptor agonist (e.g., Quinpirole).
-
[35S]GTPγS.
-
GDP.
-
Non-specific binding control: unlabeled GTPγS.
-
Test compound: this compound.
-
Assay buffer.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Add the dopamine agonist (Quinpirole) at a fixed concentration to stimulate the receptor.
-
Add varying concentrations of this compound to assess its inhibitory effect.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.[5]
-
Terminate the reaction by rapid filtration through the filter plate.[5]
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound.
C. cAMP Accumulation Assay
Objective: To measure the antagonistic effect of this compound on D2 receptor-mediated inhibition of cAMP production.
Materials:
-
Cells expressing dopamine D2 receptors.
-
Forskolin (to stimulate adenylate cyclase).
-
Dopamine receptor agonist (e.g., Quinpirole).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of Forskolin and the dopamine agonist Quinpirole.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 of this compound in reversing the agonist-induced inhibition of cAMP.
III. Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathways and a generalized workflow for biomarker assay validation in the presence of a test compound like this compound.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Overview of this compound's potential modulation of sigma receptor signaling pathways.
Caption: General experimental workflow for validating a biomarker assay in the presence of this compound.
IV. Conclusion
References
- 1. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. cAMP-Glo™ Assay [worldwide.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reporter gene assays for investigating GPCR signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 16. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
A Head-to-Head Comparison of Butaclamol Enantiomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the enantiomers of Butaclamol, a potent neuroleptic agent. The data presented herein is compiled from various experimental studies to offer a comprehensive overview of their differential effects, primarily at the dopamine (B1211576) D2 receptor.
Introduction
This compound is a dibenzocycloheptene derivative that exhibits potent antipsychotic properties. It exists as two stereoisomers, (+)-Butaclamol and (-)-Butaclamol. Early research quickly established that the pharmacological activity of the racemate resides almost exclusively in the (+)-enantiomer. This guide delves into the functional differences between these two enantiomers through in vitro and in vivo experimental data, highlighting the stereospecificity of their interactions with the dopamine D2 receptor.
Data Presentation
The following tables summarize the quantitative data from functional assays comparing (+)-Butaclamol and (-)-Butaclamol.
Table 1: Dopamine D2 Receptor Binding Affinity
| Enantiomer | Receptor | Radioligand | Ki (nM) | Source |
| (+)-Butaclamol | Human Dopamine D2 | Undefined | 0.05 | --INVALID-LINK-- |
| (-)-Butaclamol | Rat Dopamine D2 | [3H]-Spiperone | Inactive | [1][2] |
Note: While a direct head-to-head Ki value for (-)-Butaclamol from the same study as the (+)-enantiomer is not available, multiple studies consistently report it as being inactive in dopamine D2 receptor binding assays.[1][2]
Table 2: Functional Inhibition of Adenylyl Cyclase
This assay measures the ability of the this compound enantiomers to antagonize the dopamine-induced inhibition of adenylyl cyclase in rat striatal synaptic plasma membranes.
| Enantiomer | Assay | EC50 | Source |
| (+)-Butaclamol | Dopamine-Inhibited Adenylyl Cyclase | 130 nM | [1] |
| (-)-Butaclamol | Dopamine-Inhibited Adenylyl Cyclase | 10 µM (10,000 nM) | [1] |
Table 3: In Vivo Behavioral Activity
This table summarizes the effects of the this compound enantiomers on amphetamine-induced stereotyped behavior in rats, a classic preclinical model for antipsychotic activity.
| Enantiomer | Behavioral Assay | Effective Dose | Activity of (-)-Enantiomer | Source |
| (+)-Butaclamol | Amphetamine-Induced Stereotypy | 0.1 - 0.3 mg/kg | Devoid of activity at 100-500 times higher doses | [3] |
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for (+)-Butaclamol as an antipsychotic is its antagonism of the dopamine D2 receptor. The canonical signaling pathway for the D2 receptor involves its coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Canonical Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of the this compound enantiomers for the dopamine D2 receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Dopamine D2 Receptor Competitive Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled compounds to the dopamine D2 receptor.
a. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenate.
-
Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: (+)-Butaclamol and (-)-Butaclamol dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
b. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]-Spiperone (at or near its Kd value), and varying concentrations of the competing this compound enantiomer.
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the this compound enantiomer. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of the this compound enantiomers to antagonize dopamine's inhibitory effect on adenylyl cyclase activity.
a. Materials:
-
Cell Line: CHO cells stably expressing the human dopamine D2 receptor.
-
Culture Medium: Appropriate medium for CHO cell culture (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Assay Buffer: Typically a HEPES-buffered saline solution.
-
Adenylyl Cyclase Activator: Forskolin (B1673556) (to stimulate basal adenylyl cyclase activity).
-
Dopamine Solution.
-
Test Compounds: (+)-Butaclamol and (-)-Butaclamol.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
b. Procedure:
-
Cell Culture: Culture the CHO-D2 cells in appropriate flasks until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in serum-free medium for a short period (e.g., 20-30 minutes).
-
Antagonist Treatment: Add varying concentrations of (+)-Butaclamol or (-)-Butaclamol to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80 for adenylyl cyclase inhibition) and forskolin to all wells (except for basal controls) and incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol. Measure the intracellular cAMP concentration.
-
Data Analysis: Determine the ability of each this compound enantiomer concentration to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production. Plot the cAMP levels against the log concentration of the antagonist to determine the EC50 for the antagonism.
Amphetamine-Induced Stereotypy in Rats
This in vivo assay assesses the ability of this compound enantiomers to block the stereotyped behaviors induced by amphetamine, a hallmark of antipsychotic efficacy.
a. Animals and Housing:
-
Male Sprague-Dawley or Wistar rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
b. Materials:
-
d-Amphetamine Sulfate: Dissolved in sterile saline.
-
Test Compounds: (+)-Butaclamol and (-)-Butaclamol, prepared in a suitable vehicle for injection (e.g., saline with a small amount of acid to aid dissolution).
-
Observation Cages: Clear Plexiglas cages to allow for unobstructed observation of behavior.
-
Behavioral Scoring System.
c. Procedure:
-
Acclimation: Acclimate the rats to the observation cages for at least 30-60 minutes before the start of the experiment.
-
Pre-treatment: Administer the vehicle or the specified dose of (+)-Butaclamol or (-)-Butaclamol via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Amphetamine Challenge: After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer a dose of d-amphetamine known to induce robust stereotypy (e.g., 5-10 mg/kg, i.p.).
-
Behavioral Observation: Immediately after the amphetamine injection, place the rats back into the observation cages and record their behavior for a set period (e.g., 90-120 minutes).
-
Scoring: Score the intensity of stereotyped behaviors (e.g., continuous sniffing, licking, gnawing, head weaving) at regular intervals using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores of the drug-treated groups to the vehicle-treated control group. A significant reduction in the stereotypy score indicates antipsychotic-like activity.
Conclusion
The experimental data presented in this guide unequivocally demonstrate the stereospecificity of this compound's pharmacological activity. (+)-Butaclamol is a potent antagonist of the dopamine D2 receptor, as evidenced by its high binding affinity and its ability to effectively block dopamine-mediated signaling and behaviors. In stark contrast, (-)-Butaclamol is largely inactive across these functional assays, exhibiting significantly lower affinity and functional potency. This head-to-head comparison underscores the critical importance of stereochemistry in drug design and provides a clear rationale for the development of the single enantiomer, (+)-Butaclamol, as a neuroleptic agent.
References
- 1. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming Butaclamol's mechanism of action via competitive binding studies
A deep dive into the stereospecific interactions of Butaclamol with dopamine (B1211576) receptors, benchmarked against established antipsychotics, offers researchers critical insights for novel drug development. This guide provides a comparative analysis of this compound's binding affinity, supported by experimental data and detailed protocols, to elucidate its mechanism of action as a potent dopamine receptor antagonist.
This compound, a prototypical antipsychotic agent, exerts its therapeutic effects primarily through the blockade of dopamine receptors in the central nervous system.[1][2][3] A hallmark of its action is its remarkable stereospecificity. The (+)-enantiomer of this compound is a potent neuroleptic, while the (-)-enantiomer is behaviorally and pharmacologically much less active.[4][5] This stark difference in activity between the enantiomers underscores the specific nature of the drug-receptor interaction and is a cornerstone for confirming its mechanism of action through competitive binding studies.
Competitive binding assays are a fundamental tool in pharmacology, allowing for the characterization of a ligand's affinity for a specific receptor.[6] In these assays, an unlabeled drug of interest, such as this compound, competes with a radiolabeled ligand for binding to the receptor. The ability of the unlabeled drug to displace the radiolabeled ligand is a measure of its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.[7]
Comparative Binding Affinities at Dopamine Receptors
The following table summarizes the binding affinities (Ki values) of this compound and other key dopamine receptor antagonists. These values, compiled from various competitive binding studies, highlight the relative potencies of these compounds at different dopamine receptor subtypes.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| (+)-Butaclamol | Data not readily available | 0.8 - 4 | Data not readily available | Data not readily available |
| (-)-Butaclamol | Significantly higher than (+)-enantiomer | Significantly higher than (+)-enantiomer | Significantly higher than (+)-enantiomer | Significantly higher than (+)-enantiomer |
| Haloperidol | ~60 | 0.89 - 10 | 4.6 | 10 |
| Spiperone | ~10 | 0.02 - 0.23 | 0.39 - 0.58 | 0.29 - 0.48 |
| Chlorpromazine | ~30 | 10 - 20 | Data not readily available | Data not readily available |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of this compound for the D2 dopamine receptor.
1. Materials:
-
Receptor Source: Rat striatal membranes or cell lines expressing the human D2 dopamine receptor (e.g., CHO or HEK293 cells).[7]
-
Radioligand: [3H]Spiperone or [3H]Haloperidol (a high-affinity D2 receptor antagonist).[2][7]
-
Test Compound: (+)-Butaclamol and (-)-Butaclamol.
-
Comparator Compounds: Haloperidol, Spiperone, etc.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[7]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation.[6] Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.[7]
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM this compound or Haloperidol) to saturate the receptors.[7]
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., (+)-Butaclamol) or comparator compounds.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6][7] This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified dopamine D2 receptor signaling pathway.
Conclusion
Competitive binding studies unequivocally demonstrate that (+)-Butaclamol is a potent antagonist at dopamine D2-like receptors. Its high affinity, comparable to or greater than other established antipsychotics like Haloperidol, and its pronounced stereoselectivity, provide a clear mechanism of action. This understanding is crucial for the rational design of new antipsychotic drugs with improved efficacy and side-effect profiles. The experimental protocols and comparative data presented here serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. pnas.org [pnas.org]
- 2. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Butaclamol
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Butaclamol. The following procedural guidance is designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), emergency procedures, and disposal methods.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to use appropriate personal protective equipment to minimize exposure risk. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a face shield should be worn. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are required. Double gloving is recommended. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator should be used, especially when handling the powder form or if aerosolization is possible. |
| Body Protection | Lab Coat/Gown | A disposable gown or a dedicated lab coat that closes fully is necessary to protect from skin contact. |
Safe Handling and Storage
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Protocols
Immediate and appropriate action is vital in the event of an emergency.
Spill Procedures
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Clean: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal Plan
All this compound waste, including unused material and contaminated disposables (e.g., gloves, absorbent pads, vials), must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the hazardous waste container in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
